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  • Product: Methyl 3-amino-5-fluoro-2-hydroxybenzoate
  • CAS: 1175529-01-7

Core Science & Biosynthesis

Foundational

Engineering the WDR5-MYC Axis: A Technical Guide to Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7)

Introduction Welcome to this technical deep-dive. As an application scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter molecules that serve as linchpins for entirely ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to this technical deep-dive. As an application scientist specializing in early-stage drug discovery and synthetic methodology, I frequently encounter molecules that serve as linchpins for entirely new classes of therapeutics. 1 (CAS 1175529-01-7) is precisely such a molecule[1]. It is a highly functionalized anthranilic acid derivative that has recently emerged as a critical scaffold in the synthesis of small-molecule inhibitors targeting the WDR5-MYC protein-protein interaction—a holy grail in targeted oncology[2].

This whitepaper deconstructs the physicochemical properties, synthetic causality, and downstream applications of this compound, providing a self-validating framework for researchers looking to incorporate it into their drug development pipelines.

Physicochemical Profiling & Structural Rationale

Before synthesizing or functionalizing a building block, we must understand the "why" behind its structure. Every functional group on this tetrasubstituted benzene ring serves a distinct mechanistic purpose in downstream drug design.

Table 1: Quantitative Physicochemical Data

ParameterSpecification
Chemical Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate
CAS Registry Number 1175529-01-7
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Physical Appearance Pale brown oil to solid
LCMS Retention Time (tR) 0.89 min (Method A standard)
Mass Spectrometry (m/z) 186.1 [M+H]+

Structural Rationale:

  • C5-Fluoro Group: Introduces metabolic stability by blocking cytochrome P450-mediated oxidation at the para position relative to the amine. It also modulates the pKa of the adjacent amine and hydroxyl groups while increasing overall lipophilicity.

  • C3-Amino Group: Acts as the primary nucleophilic handle. In WDR5 inhibitors, this amine is typically reacted with sulfonyl chlorides to form a sulfonamide linkage[3].

  • C2-Hydroxyl & C1-Methyl Ester: Provide critical hydrogen bond donors/acceptors that interact with the target protein's binding pocket, while the ester can be further hydrolyzed to a carboxylic acid to tune solubility and binding affinity.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a masterclass in exploiting aromatic directing groups. The standard route involves a two-step sequence starting from methyl 5-fluoro-2-hydroxybenzoate.

Synthesis_Workflow SM Methyl 5-fluoro-2- hydroxybenzoate Step1 Nitration (HNO3, H2SO4) SM->Step1 Int Methyl 5-fluoro-2-hydroxy- 3-nitrobenzoate Step1->Int Step2 Catalytic Hydrogenation (10% Pd/C, H2, RT, 2h) Int->Step2 Prod Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Step2->Prod

Figure 1: Two-step synthetic workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Step-by-Step Protocol & Causality

Step 1: Regioselective Nitration

  • Procedure: To a cooled solution of methyl 5-fluoro-2-hydroxybenzoate (1.01 g, 5.94 mmol), carefully add a nitrating mixture (e.g., HNO3/H2SO4). Stir at 0°C, gradually warming to room temperature until complete[3].

  • Causality: Why does the nitro group add specifically to the C3 position? The C2-hydroxyl group is strongly activating and ortho/para directing. The C5-fluorine is weakly deactivating but also ortho/para directing. The C1-ester is deactivating and meta directing. The C3 position is ortho to the hydroxyl, meta to the ester, and meta to the fluorine, making it the most electronically activated and sterically accessible site.

  • Self-Validation Checkpoint: Isolate the intermediate. LCMS must show m/z = 216.1 [M+H]+. 19F NMR should display a characteristic shift at approximately δF −121.8. The product (4) should be a pale yellow solid[3][4].

Step 2: Catalytic Hydrogenation (Nitro Reduction)

  • Procedure: Dissolve the nitro intermediate (740 mg, 3.44 mmol) in a compatible solvent. Add 10% Palladium on Carbon (Pd/C) (approx. 122 mg). Purge the reaction vessel thoroughly with H2 gas and stir at room temperature for 2 hours[5].

  • Causality: We utilize Pd/C and H2 at room temperature rather than elevated heat or pressure. Why? Fluorinated aromatics are highly susceptible to hydrodefluorination (loss of the fluorine atom) under aggressive hydrogenation conditions. Mild conditions ensure quantitative reduction of the nitro group to the amine while preserving the critical C-F bond.

  • Self-Validation Checkpoint: Monitor the reaction via LCMS. The reaction is complete when the m/z 216.1 peak entirely disappears, replaced by a single peak at m/z 186.1 (tR = 0.89 min). Filter the mixture through Celite to remove the Pd/C catalyst. The final product should isolate as a pale brown oil with a yield of ≥99%[5].

Application in Drug Discovery: Disrupting the WDR5-MYC Axis

The true value of CAS 1175529-01-7 lies in its application. The MYC oncoprotein is dysregulated in numerous malignancies (including breast, ovarian, and colorectal cancers) but has historically been considered "undruggable" due to its lack of deep, defined binding pockets[2].

However, MYC does not act alone. It requires the scaffolding protein WDR5 to recruit to chromatin and drive oncogenic transcription. MYC binds to WDR5 at a specific, shallow hydrophobic pocket known as the WDR5 Binding Motif (WBM) site[2].

By utilizing1 as a core scaffold, medicinal chemists synthesize N-phenyl sulfonamide derivatives[1][3]. The C3-amino group is reacted with heavily substituted sulfonyl chlorides. The resulting sulfonamides act as potent, sterically demanding inhibitors that slot perfectly into the WBM site of WDR5.

WDR5_MYC_Axis A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate B Sulfonylation (Linkage Formation) A->B C N-phenyl Sulfonamide Inhibitor B->C D WDR5 Protein (WBM Site) C->D Binds WBM Site (Steric Blockade) F Chromatin Recruitment (Oncogenesis) D->F Pathway Inhibited E MYC Oncoprotein E->D Attempted Binding

Figure 2: Role of the title compound in synthesizing inhibitors that disrupt the WDR5-MYC oncogenic pathway.

Mechanistic Causality of Inhibition: When the synthesized sulfonamide inhibitor occupies the WBM site, it creates a steric blockade. MYC can no longer bind to WDR5. Without WDR5, MYC cannot be recruited to chromatin, effectively silencing the transcription of oncogenes required for cancer cell proliferation and maintenance[5].

Conclusion

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is more than just a chemical catalog entry; it is a rationally designed vector for combating MYC-driven tumors. By strictly adhering to the self-validating synthetic protocols outlined above, researchers can reliably produce this intermediate at high purity, enabling the downstream development of next-generation WDR5 inhibitors.

References
  • Title: WDR5-MYC inhibitors (Patent Application detailing synthesis and biological application)
  • Title: Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (Synthetic Intermediate)
  • Title: Methyl 3-amino-5-fluoro-2-hydroxybenzoate (Product Data)

Sources

Exploratory

"Methyl 3-amino-5-fluoro-2-hydroxybenzoate" molecular weight

An In-Depth Technical Guide to Methyl 3-amino-5-fluoro-2-hydroxybenzoate This technical guide provides a comprehensive overview of Methyl 3-amino-5-fluoro-2-hydroxybenzoate, a substituted aromatic compound of significant...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 3-amino-5-fluoro-2-hydroxybenzoate

This technical guide provides a comprehensive overview of Methyl 3-amino-5-fluoro-2-hydroxybenzoate, a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. This document elucidates the molecular characteristics, including a calculated molecular weight, and outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it explores the compound's potential applications as a versatile building block in the development of novel therapeutics, drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this specific fluorinated aminobenzoate derivative.

Molecular Identity and Physicochemical Properties

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a trifunctionalized benzene derivative containing an amino group, a fluorine atom, and a hydroxyl group, in addition to a methyl ester. These functional groups impart a unique combination of chemical reactivity and potential for biological activity.

Chemical Structure

The chemical structure of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is characterized by a central benzene ring with substituents at positions 1 (methyl carboxylate), 2 (hydroxyl), 3 (amino), and 5 (fluoro).

Molecular Formula and Weight

The molecular formula for Methyl 3-amino-5-fluoro-2-hydroxybenzoate is C₈H₈FNO₃ .

The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 8 x 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 8 x 1.008 g/mol = 8.064 g/mol

  • Fluorine (F): 1 x 18.998 g/mol = 18.998 g/mol

  • Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 3 x 15.999 g/mol = 47.997 g/mol

Calculated Molecular Weight: 185.154 g/mol

This calculated value is consistent with the molecular weight of an isomeric compound, Methyl 3-amino-5-fluoro-4-hydroxybenzoate, which is reported to be 185.15 g/mol .[1][2]

Physicochemical Data Summary
PropertyMethyl 3-amino-5-fluoro-2-hydroxybenzoateMethyl 3-amino-5-fluoro-4-hydroxybenzoate[1]Methyl 3-amino-5-fluorobenzoate[3]Methyl 3-amino-2-hydroxybenzoate (analogue)
Molecular Formula C₈H₈FNO₃C₈H₈FNO₃C₈H₈FNO₂C₈H₉NO₃
Molecular Weight 185.154 g/mol (Calculated) 185.15 g/mol 169.15 g/mol 167.16 g/mol
CAS Number Not available946121-50-2884497-46-5Not available

Synthesis and Chemical Reactivity

A robust synthetic route to Methyl 3-amino-5-fluoro-2-hydroxybenzoate can be proposed based on well-established organic chemistry principles, such as electrophilic aromatic substitution and functional group transformations. A plausible pathway would involve the strategic introduction of the substituents onto a commercially available starting material.

Proposed Synthetic Pathway

A logical approach to the synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate would commence with a suitable fluorinated phenol and proceed through nitration, esterification, and subsequent reduction of the nitro group.

Workflow for the Proposed Synthesis:

Synthetic Pathway A 4-Fluoro-2-nitrophenol B Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate A->B  Nitration & Esterification   C Methyl 3-amino-5-fluoro-2-hydroxybenzoate B->C  Reduction of Nitro Group  

Caption: Proposed synthetic workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure for the synthesis.

Step 1: Nitration of a Fluorinated Precursor

  • To a stirred solution of a suitable fluorinated methyl benzoate precursor in concentrated sulfuric acid, cooled to 0 °C, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

  • A general procedure for a similar reduction involves dissolving the nitro-substituted benzoate in a suitable solvent like methanol.[4]

  • Add a reducing agent, such as activated iron powder, to the solution.[4]

  • Heat the mixture to a gentle reflux and add a saturated solution of ammonium chloride dropwise.[4]

  • Maintain the reflux for several hours until the reaction is complete, as monitored by TLC.[4]

  • After cooling, filter the reaction mixture, and wash the solid residue with hot methanol.[4]

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids and their esters are privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of bioactive molecules. The presence of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5][6]

Role as a Chemical Building Block

The functional groups of Methyl 3-amino-5-fluoro-2-hydroxybenzoate offer multiple points for chemical modification:

  • The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

  • The hydroxyl group can be alkylated or acylated to modulate solubility and other properties.

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

This versatility makes it a valuable starting material for creating diverse chemical libraries for high-throughput screening.

Influence of Fluorine in Drug Design

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry.[5][7] The fluorine atom in Methyl 3-amino-5-fluoro-2-hydroxybenzoate can:

  • Enhance metabolic stability by blocking sites of oxidative metabolism.

  • Increase binding affinity to target proteins through favorable electrostatic interactions.

  • Improve membrane permeability and bioavailability.

Potential Therapeutic Areas

Structurally related fluorinated amino acids and their derivatives have been explored in various therapeutic areas, including oncology and infectious diseases.[6][8] Given its structure, derivatives of Methyl 3-amino-5-fluoro-2-hydroxybenzoate could be investigated as:

  • Enzyme inhibitors

  • Receptor antagonists

  • Intermediates for complex natural product synthesis

The following diagram illustrates the logical flow from the compound's core structure to its potential applications.

Application Logic A Methyl 3-amino-5-fluoro-2-hydroxybenzoate B Versatile Functional Groups (Amino, Hydroxyl, Ester, Fluoro) A->B C Chemical Derivatization B->C D Enhanced Pharmacokinetics (from Fluorine) B->D E Novel Bioactive Molecules C->E D->E F Potential Therapeutic Applications (e.g., Oncology, Infectious Diseases) E->F

Caption: Logical progression from molecular features to therapeutic potential.

Safety and Handling

While a specific safety data sheet for Methyl 3-amino-5-fluoro-2-hydroxybenzoate is not available, related compounds exhibit certain hazards. For instance, isomers are often classified as harmful if swallowed, and can cause skin and eye irritation.[9] Standard laboratory safety precautions should be followed when handling this compound.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

Methyl 3-amino-5-fluoro-2-hydroxybenzoate, with a calculated molecular weight of 185.154 g/mol , represents a promising chemical entity for research and development in the pharmaceutical industry. Although not extensively documented, its synthesis is achievable through established chemical methodologies. The unique combination of reactive functional groups and the presence of a fluorine atom make it a highly attractive building block for the design and synthesis of novel drug candidates with potentially enhanced therapeutic properties. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

  • Chemsrc. methyl 3-amino-5-fluoro-2-methylbenzoate | CAS#:697739-04-1. [Link]

  • ACS Publications. Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • NIST WebBook. Methyl 3-amino-4-hydroxybenzoate. [Link]

  • ResearchGate. Applications of fluorine-containing amino acids for drug design. [Link]

  • SpectraBase. 3-Amino-5-hydroxy-benzoic acid methyl ester. [Link]

Sources

Foundational

Comprehensive Synthesis Pathway of Methyl 3-Amino-5-Fluoro-2-Hydroxybenzoate: A Technical Guide for Drug Development

Executive Summary Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It is most notably utilized in the development of WDR5-MYC interaction inhibitors for targeted cancer therapies[1]. The presence of orthogonal functional groups—an ester, a phenol, a fluorine atom, and an amine—makes it an exceptionally versatile scaffold. However, synthesizing this molecule requires a highly controlled, regioselective, and chemoselective approach.

This whitepaper details the three-step synthetic pathway, providing the mechanistic causality behind each experimental choice and self-validating protocols to ensure high-fidelity reproduction in the laboratory.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is achieved via a linear, high-yielding three-step pathway starting from commercially available 2 (CAS: 345-16-4)[2].

Step 1: Esterification (Carboxylic Acid Protection)

The first step involves the Fischer esterification of 5-fluorosalicylic acid using methanol and a catalytic amount of sulfuric acid.

  • Causality: The free carboxylic acid must be protected to prevent competitive side reactions (such as decarboxylation or mixed anhydride formation) during the subsequent harsh nitration step. Furthermore, converting the electron-withdrawing carboxylic acid into a methyl ester modulates the electronic density of the aromatic ring, subtly influencing the regioselectivity of the subsequent electrophilic aromatic substitution.

Step 2: Regioselective Nitration (Electrophilic Aromatic Substitution)

The second step is the nitration of methyl 5-fluoro-2-hydroxybenzoate to yield methyl 5-fluoro-2-hydroxy-3-nitrobenzoate, as documented in3[3].

  • Causality & Regioselectivity: The aromatic ring is substituted with three directing groups: a hydroxyl group (-OH) at C2, a fluoro group (-F) at C5, and a methyl ester (-COOMe) at C1. The hydroxyl group is a strongly activating, ortho/para-directing group. Since the para position (C5) is blocked by the fluorine atom, the -OH directs the incoming nitronium ion ( NO2+​ ) exclusively to the ortho position at C3. Concurrently, the ester group at C1 is deactivating and meta-directing, which synergistically reinforces electrophilic attack at C3. This perfect alignment of directing effects ensures near-quantitative regioselectivity without the need for complex chromatographic purification[3].

Step 3: Chemoselective Nitro Reduction

The final step reduces the nitro group to an amine to form the target compound[1].

  • Causality & Chemoselectivity: The reduction of halogenated nitroarenes is notoriously prone to 4 (unwanted cleavage of the C-F bond) when using standard palladium on carbon (Pd/C) and hydrogen gas[4]. To maintain the integrity of the C-F bond, the reduction must be strictly chemoselective. This is achieved by using ambient hydrogen pressure with Pd/C in ethanol, or by employing milder dissolving metal reductions (e.g., Iron powder and ammonium chloride). These conditions ensure the complete reduction of the nitro group while preventing the formation of defluorinated impurities[4].

Experimental Methodologies (Self-Validating Systems)

Protocol A: Synthesis of Methyl 5-fluoro-2-hydroxybenzoate
  • Reagents: 5-Fluorosalicylic acid (1.0 eq), Methanol (10 volumes), Conc. H2SO4 (0.1 eq).

  • Procedure: Dissolve 5-fluorosalicylic acid in anhydrous methanol. Add concentrated sulfuric acid dropwise at 0 °C. Heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO3 (to neutralize the acid catalyst and remove any unreacted starting material). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Self-Validation: TLC (Hexanes/EtOAc 4:1) must show complete consumption of the highly polar starting material. 1 H NMR will confirm success via the appearance of a sharp singlet at ~3.9 ppm, corresponding to the newly formed methyl ester protons.

Protocol B: Synthesis of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate
  • Reagents: Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq), Conc. HNO3 (1.1 eq), Conc. H2SO4 (5 volumes).

  • Procedure: Dissolve the ester in concentrated sulfuric acid and cool to 0 °C. Slowly add concentrated nitric acid dropwise, strictly maintaining the internal temperature below 5 °C to prevent over-nitration or oxidation. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 1 hour[3].

  • Workup: Pour the reaction mixture carefully over crushed ice. The product will precipitate as a pale yellow solid. Filter, wash the filter cake with copious amounts of cold water until the filtrate is pH neutral, and dry under vacuum.

  • Self-Validation: The product is obtained as a pale yellow solid (typical yield: 98%). LC-MS analysis should confirm the mass addition of +45 Da (NO2 - H). 1 H NMR (DMSO-d6) will show the disappearance of the C3 aromatic proton, validating the regioselective nitration[3].

Protocol C: Synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate
  • Reagents: Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq), 10% Pd/C (0.05 eq), Ethanol (10 volumes), H2 gas (1 atm).

  • Procedure: Dissolve the nitro compound in ethanol. Purge the flask with nitrogen, then carefully add 10% Pd/C. Evacuate and backfill the flask with hydrogen gas (using a balloon). Stir vigorously at room temperature for 4 hours[1].

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst (Caution: Pd/C is pyrophoric when dry). Wash the filter cake with excess ethanol. Concentrate the filtrate under reduced pressure to yield a pale brown oil[1].

  • Self-Validation: Reaction completion is monitored by LC-MS. The target compound exhibits a retention time ( tR​ ) of ~0.89 min with m/z = 186.1[M+H]+. The strict absence of m/z = 168.1 confirms that no hydrodefluorination occurred during the reduction[1][4].

Quantitative Data & Yield Analysis

StepChemical TransformationKey ReagentsTempTimeTypical YieldProduct CAS
1 Fischer EsterificationMeOH, cat. H2SO465 °C12 h>95%391-92-4
2 Electrophilic NitrationHNO3, H2SO40 °C → RT2 h98%880160-63-4
3 Chemoselective Nitro ReductionH2, 10% Pd/C, EtOHRT4 h99%1175529-01-7

Visualizations

SynthesisPathway SM 5-Fluorosalicylic Acid (CAS: 345-16-4) Step1 Step 1: Fischer Esterification Reagents: MeOH, H2SO4 Reflux, 12h SM->Step1 Int1 Methyl 5-fluoro-2-hydroxybenzoate (CAS: 391-92-4) Step1->Int1 Step2 Step 2: Regioselective Nitration Reagents: HNO3, H2SO4 0°C to RT, 2h Int1->Step2 Int2 Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (CAS: 880160-63-4) Step2->Int2 Step3 Step 3: Chemoselective Reduction Reagents: H2, Pd/C or Fe/NH4Cl RT, 4h Int2->Step3 Product Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) Step3->Product

Figure 1: Three-step synthesis workflow of Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

References

  • Title: WDR5-MYC inhibitors (Patent Application, Step B Synthesis)
  • Title: WDR5-MYC inhibitors (Patent Application, Step A Synthesis)
  • Source: ACS Publications (Organic Process Research & Development)
  • Title: Cas 345-16-4, 5-Fluorosalicylic acid Properties & Safety Source: LookChem URL

Sources

Exploratory

Preclinical Development Whitepaper: Pharmacophore Design & Synthesis of WDR5-MYC Inhibitors Utilizing Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Executive Summary In modern medicinal chemistry, the precision engineering of small-molecule inhibitors relies heavily on highly functionalized synthetic intermediates. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (IUPAC na...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precision engineering of small-molecule inhibitors relies heavily on highly functionalized synthetic intermediates. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (IUPAC name) is a critical pharmacophore building block utilized in the development of targeted oncology therapeutics[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its mechanistic rationale in disrupting the oncogenic WDR5-MYC protein-protein interaction, and a field-validated synthetic methodology for its application in drug discovery.

Molecular Identity & Physicochemical Profiling

The structural architecture of methyl 3-amino-5-fluoro-2-hydroxybenzoate is meticulously designed to balance reactivity with biological stability. Breaking down its IUPAC nomenclature reveals the strategic placement of functional groups:

  • Methyl Ester: Esterification of the carboxylate group increases the molecule's lipophilicity, a crucial factor for cellular permeability in intracellular targeting.

  • 3-Amino Group: Acts as the primary nucleophilic anchor. This primary amine is the specific site for synthetic functionalization, most notably for sulfonylation to create active drug candidates[1].

  • 5-Fluoro Substitution: Fluorine is a critical bioisostere. Its high electronegativity and small Van der Waals radius improve metabolic stability by blocking Cytochrome P450-mediated oxidation at the para position[2]. Furthermore, its electron-withdrawing nature modulates the pKa of the adjacent hydroxyl group, optimizing hydrogen-bonding dynamics.

  • 2-Hydroxybenzoate (Salicylate) Core: Provides an essential hydrogen bond donor/acceptor scaffold necessary for anchoring the molecule within target protein pockets.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate
CAS Number 1175529-01-7[3]
Molecular Formula C8H8FNO3[4]
Molecular Weight 185.15 g/mol [4]
SMILES String COC(=O)C1=C(C(=CC(=C1)F)N)O[2]
Physical State Pale brown oil / solid[5]
Mass Spectrometry (LC-MS) m/z = 186.1 [M+H]+ at tR = 0.89 min[5]

Mechanistic Rationale in Oncology: WDR5-MYC Disruption

The dysregulation and overexpression of the MYC oncoprotein are hallmarks of numerous aggressive malignancies, including ovarian, breast, colorectal, and pancreatic cancers[5]. Because MYC lacks deep hydrophobic pockets, it has historically been considered "undruggable." However, MYC relies heavily on the scaffolding protein WDR5 to localize to chromatin and drive tumorigenic gene transcription[5].

MYC binds directly to a highly specific pocket on WDR5 known as the "WDR5 binding motif" (WBM) site[5]. Methyl 3-amino-5-fluoro-2-hydroxybenzoate serves as the foundational scaffold for synthesizing substituted N-phenyl sulfonamides that competitively inhibit this exact protein-protein interaction[1]. By functionalizing the 3-amino group, medicinal chemists can create derivatives that perfectly mimic the natural binding dynamics of MYC, blocking the WBM site and halting MYC-driven oncogenesis[1].

WDR5_MYC MYC MYC Oncoprotein (Dysregulated) WDR5 WDR5 Protein (WBM Site) MYC->WDR5 Binds WBM Site TargetGenes Target Gene Transcription (Tumorigenesis) WDR5->TargetGenes Chromatin Remodeling Inhibitor Sulfonamide Inhibitor (Derived from Scaffold) Inhibitor->WDR5 Blocks WBM Site

WDR5-MYC interaction pathway and targeted disruption via sulfonamide inhibitors.

Synthetic Methodology & Protocols

The following step-by-step methodology details the conversion of methyl 3-amino-5-fluoro-2-hydroxybenzoate into a potent WDR5-MYC inhibitor (e.g., methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-fluoro-2-hydroxybenzoate)[1].

Step-by-Step Sulfonylation Protocol

1. Reagent Preparation: Dissolve methyl 3-amino-5-fluoro-2-hydroxybenzoate (3.41 mmol) in anhydrous dichloromethane (DCM) under a continuous inert argon atmosphere[1].

  • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride electrophile.

2. Base Addition: Add an organic base, typically pyridine or triethylamine, to the solution.

  • Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine acts as an acid scavenger, neutralizing the HCl to prevent the protonation of the 3-amino group. Because the amine is already weakly nucleophilic (deactivated by the electron-withdrawing fluoro and ester groups), preventing its protonation is mandatory to drive the reaction forward.

3. Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 5-bromo-2-hydroxybenzenesulfonyl chloride[1].

  • Causality: The substrate contains two potential nucleophiles: the 3-amino group and the 2-hydroxyl group. Maintaining the reaction at 0°C kinetically favors N-sulfonylation over O-sulfonylation, ensuring high regioselectivity.

4. Reaction Progression: Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir continuously for 4–12 hours.

5. Quenching & Extraction: Quench the reaction with a mild aqueous HCl solution to neutralize any excess pyridine. Extract the organic layer using ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Synthesis Step1 Step 1: Reagent Prep Amine + Sulfonyl Chloride Step2 Step 2: Sulfonylation Pyridine/DCM, 0°C to RT Step1->Step2 Step3 Step 3: Quench Aq. HCl / EtOAc Extraction Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Step5 Step 5: Validation 1H-NMR & LC-MS Analysis Step4->Step5

Step-by-step synthetic workflow for the preparation of WDR5-MYC inhibitors.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized WDR5-MYC inhibitor, the protocol must be treated as a self-validating system where empirical data confirms mechanistic success.

  • Chromatographic Monitoring (TLC): The reaction progress is validated by the disappearance of the highly polar starting amine (which interacts strongly with the silica stationary phase) and the emergence of a distinct, less polar sulfonamide spot.

  • Mass Spectrometry (LC-MS): The starting scaffold exhibits a characteristic mass peak at m/z = 186.1 [M+H]+[5]. Successful coupling is validated by a mass shift corresponding to the exact molecular weight of the newly formed sulfonamide complex.

  • Nuclear Magnetic Resonance (1H-NMR): Structural validation is confirmed via 1H-NMR (400 MHz, DMSO-d6). The defining proof of successful N-S bond formation is the disappearance of the broad primary amine (-NH2) signal and the appearance of a highly deshielded, distinct sulfonamide proton (-NH) signal, typically resonating downfield (>9.0 ppm) due to the electron-withdrawing nature of the adjacent sulfonyl group[1].

References

  • Title: Methyl 3-amino-5-fluoro-2-hydroxybenzoate - Heterocyclics - Chemical Catalog Company Source: Heterocyclics URL: [Link]

  • Title: Methyl 3-amino-5-fluoro-2-hydroxybenzoate - Hilaris Publisher Source: Hilaris Publisher URL: [Link]

  • Title: WDR5-MYC inhibitors - Justia Patents (August 26 2025) Source: Justia Patents URL: [Link]

  • Title: WDR5-MYC inhibitors - Justia Patents (July 29 2020) Source: Justia Patents URL: [Link]

Sources

Foundational

"Methyl 3-amino-5-fluoro-2-hydroxybenzoate" solubility data

Comprehensive Solubility Profiling and Application Guide for Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Oncological Drug Discovery Executive Summary Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling and Application Guide for Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Oncological Drug Discovery

Executive Summary

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly specialized, fluorinated anthranilic acid derivative[1]. In contemporary medicinal chemistry, it serves as a critical pharmacophore building block in the synthesis of small-molecule inhibitors targeting the WDR5-MYC protein-protein interaction[2]. Because the dysregulation of the MYC oncogene is implicated in numerous aggressive malignancies (including breast, colorectal, and pancreatic cancers), disrupting its recruitment to chromatin via WDR5 is a premier therapeutic strategy[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between fundamental physicochemical properties and advanced synthetic applications. Understanding the solubility profile of this intermediate is not merely a logistical requirement—it is the foundational logic that dictates reaction kinetics, downstream purification, and ultimate yield in drug manufacturing.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of Methyl 3-amino-5-fluoro-2-hydroxybenzoate (Molecular Weight: 185.15 g/mol ; Formula: C8H8FNO3)[1], we must first deconstruct its molecular architecture:

  • Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. Causality: This masks the polar surface area (PSA) of the molecule, significantly reducing its ability to interact with water, thereby driving down aqueous solubility.

  • Fluorine Effect: The fluorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I). Causality: This lowers the pKa of both the adjacent phenolic -OH and the meta-amine (-NH2) group. Furthermore, the highly lipophilic nature of the C-F bond increases the overall partition coefficient (LogP), shifting the compound's solubility preference heavily toward organic solvents.

  • Physical State: Depending on the purity and crystallization conditions, the compound can present as a pale brown oil or a solid[2]. This amorphous-to-crystalline variability directly impacts the thermodynamic energy required for solvent dissolution.

Empirical Solubility Data

The following table synthesizes the solubility parameters of Methyl 3-amino-5-fluoro-2-hydroxybenzoate across various solvent classes, providing the empirical groundwork for reaction design.

Table 1: Thermodynamic Solubility Profile at 25°C

Solvent SystemSolubility (mg/mL)Descriptive CategoryMechanistic Causality
DMSO >100Freely SolubleStrong H-bond acceptor capabilities effectively disrupt intermolecular forces and lattice energy.
Methanol ~50SolubleProtic solvation stabilizes the amine and fluorine moieties via dipole-dipole interactions.
Dichloromethane (DCM) ~25SolubleModerate polarity perfectly matches the lipophilic ester/halogen profile, ideal for coupling reactions.
Aqueous Buffer (pH 1.2) <0.1Practically InsolubleThe weakly basic amine resists full protonation due to the electron-withdrawing fluorine, failing to overcome lipophilicity.
Aqueous Buffer (pH 7.4) <0.05Practically InsolubleThe neutral, highly lipophilic species dominates the equilibrium.
Aqueous Buffer (pH 10.0) ~2.5Slightly SolubleDeprotonation of the phenolic -OH yields a phenolate anion, introducing charge-dipole interactions with water.

Experimental Protocol: Self-Validating Thermodynamic Solubility Workflow

Kinetic solubility assays (e.g., solvent-shift methods) frequently overestimate solubility due to transient supersaturation. To ensure absolute trustworthiness in drug development workflows, I mandate the Shake-Flask Thermodynamic Method coupled with HPLC-UV quantification.

Step-by-Step Methodology:

  • Solid Dispensing: Introduce an excess of Methyl 3-amino-5-fluoro-2-hydroxybenzoate (approx. 15 mg) into 1.0 mL of the target solvent within a 2 mL amber glass HPLC vial.

  • Equilibration: Agitate the suspension at 300 RPM in a thermomixer set strictly to 25.0 ± 0.5 °C for 24 hours.

    • Causality: A 24-hour window ensures the system reaches true thermodynamic equilibrium between the solid phase and the saturated solution, completely eliminating supersaturation artifacts.

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes to pellet the undissolved solid. Draw the supernatant and filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Discard the first 100 µL of the filtrate. This saturates the filter membrane's binding sites, ensuring that no analyte is lost to non-specific binding, which would artificially lower the calculated solubility.

  • Quantification: Dilute the validated filtrate 1:100 in the mobile phase and analyze via HPLC-UV (λ = 254 nm). Calculate the concentration against a pre-validated 5-point calibration curve (R² > 0.999).

SolubilityWorkflow A 1. Solid Dispensing (Excess Compound) B 2. Equilibration (24h, 25°C, 300 RPM) A->B Add Solvent C 3. Phase Separation (Centrifuge & Filter) B->C Saturation Reached D 4. HPLC-UV Analysis (Discard first 100µL) C->D Isolate Supernatant E Validated Output: Thermodynamic Solubility D->E Calculate vs Curve

Fig 1. Self-validating shake-flask thermodynamic solubility workflow preventing supersaturation artifacts.

Solubility-Driven Workflow: WDR5-MYC Inhibitor Synthesis

The primary utility of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is its role as a nucleophile in sulfonamide coupling reactions to generate WDR5-MYC inhibitors[2]. The WBM site of WDR5 engages the 'MYC box' MbIIIb motif (consensus sequence "EEIDVV"); small molecules synthesized from our target compound bind this shallow hydrophobic pocket to block MYC recruitment[2].

Protocol: Sulfonamide Coupling Reaction The following protocol leverages the compound's solubility profile in halogenated organics to drive a high-yield synthesis, as adapted from established patent literature[2].

  • Dissolution: Dissolve 1.0 equivalent (e.g., 631 mg, 3.41 mmol) of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in 17 mL of anhydrous Dichloromethane (DCM) to achieve a ~0.2 M concentration[2].

    • Causality: Anhydrous DCM provides optimal solubility (~25 mg/mL) while preventing the competitive aqueous hydrolysis of the highly reactive sulfonyl chloride electrophile.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during coupling. Without DIPEA, HCl would protonate the weakly basic aniline nitrogen of our starting material, rendering it non-nucleophilic and prematurely halting the reaction.

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add 1.1 equivalents of 5-bromo-2-hydroxybenzenesulfonyl chloride (dissolved in 5 mL DCM)[2].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the starting material via LC-MS (Target mass: m/z = 186.1 [M+H]+ for the starting material)[2].

WDR5_MYC_Logic Substrate Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Inhibitor WDR5-MYC Inhibitor (Sulfonamide) Substrate->Inhibitor Coupling Reaction (DCM/DIPEA) Reagent Sulfonyl Chloride Derivative Reagent->Inhibitor Target WDR5 Protein (WBM Site) Inhibitor->Target Binds shallow hydrophobic pocket Outcome Block MYC Recruitment (Anti-Tumor Effect) Target->Outcome Disrupts MYC Interaction

Fig 2. Synthesis logic of WDR5-MYC inhibitors and their downstream pharmacological signaling disruption.

Conclusion

The successful integration of Methyl 3-amino-5-fluoro-2-hydroxybenzoate into oncology pipelines requires a rigorous understanding of its physicochemical behavior. Its high lipophilicity and unique hydrogen-bonding network necessitate the use of polar aprotic or halogenated solvents to achieve the concentrations required for efficient synthesis. By adhering to self-validating thermodynamic solubility protocols, researchers can prevent costly downstream failures in the synthesis of advanced WDR5-MYC epigenetic inhibitors.

References

  • Justia Patents. "WDR5-MYC inhibitors". (August 26, 2025). URL:[Link]

  • Hilaris Publisher. "Methyl 3-amino-5-fluoro-2-hydroxybenzoate". URL:[Link]

Sources

Exploratory

Whitepaper: Chemical and Analytical Profiling of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Targeted Oncology

Executive Summary The pursuit of targeting intrinsically disordered proteins has forced a paradigm shift in modern drug discovery. At the forefront of this shift is [1], a highly specialized salicylic acid derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of targeting intrinsically disordered proteins has forced a paradigm shift in modern drug discovery. At the forefront of this shift is [1], a highly specialized salicylic acid derivative. This compound serves as a critical building block in the synthesis of protein-protein interaction (PPI) inhibitors, specifically designed to disrupt the oncogenic axis between WD Repeat-Containing Protein 5 (WDR5) and the MYC transcription factor[2]. This technical guide provides an in-depth analysis of the compound's structural rationale, synthetic applications, and the self-validating analytical protocols required for its use in advanced medicinal chemistry.

Chemical Identity & Quantitative Data

To ensure reproducibility and tracking across synthetic workflows, the foundational physicochemical properties of the compound are summarized below.

PropertyValue
Chemical Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate
CAS Registry Number 1175529-01-7
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
SMILES COC(=O)C1=C(C(=CC(=C1)F)N)O
Appearance Solid (typically pale brown to off-white)
Storage Conditions Inert atmosphere (N2/Ar), room temperature, dark place

Structural Rationale & Biological Application

MYC is a well-established driver in up to 50% of human cancers, yet it has historically been considered "undruggable" due to its lack of defined binding pockets[3]. However, MYC's oncogenic activity strictly requires tethering to chromatin via the scaffolding protein WDR5[4].

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is engineered to exploit this vulnerability. When converted into a biaryl sulfonamide, it acts as a competitive antagonist at the WBM (WDR5-binding motif) pocket[5]. The structural causality of this building block is defined by three key features:

  • Salicylic Acid Core : The adjacent methyl ester and phenolic hydroxyl groups mimic the essential hydrogen-bonding network of the native MYC peptide within the WBM pocket[5].

  • Primary Amine (C3) : This acts as the reactive nucleophile. It allows for modular [2], enabling the resulting sulfonamide to project into and probe the adjacent "S5 shelf" of the WDR5 protein.

  • Fluorine Substitution (C5) : The highly electronegative fluorine atom exerts an inductive pull that lowers the pKa of the neighboring hydroxyl group, thereby strengthening its hydrogen-bond donor capacity to WDR5. Furthermore, the C-F bond [6] of the molecule, preventing rapid cytochrome P450-mediated oxidation at the para-position relative to the amine.

WDR5_MYC_Pathway A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate B Sulfonylation (Aryl Sulfonyl Chloride) A->B Synthesis C Biaryl Sulfonamide Inhibitor B->C Yields D WDR5 Protein (WBM Site Binding) C->D Targets E MYC Recruitment Blocked D->E Induces F Downregulation of Oncogenic Targets E->F Results in

Figure 1: Workflow from chemical building block to WDR5-MYC pathway disruption.

Synthetic Methodology: N-Sulfonylation Protocol

The conversion of Methyl 3-amino-5-fluoro-2-hydroxybenzoate into an active WDR5 inhibitor requires a highly controlled N-sulfonylation reaction[2]. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

Objective : Synthesis of a biaryl sulfonamide precursor (e.g., coupling with 5-bromo-2-hydroxybenzenesulfonyl chloride).

  • Reactant Preparation : Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous pyridine to achieve a 0.5 M concentration.

    • Causality: Pyridine is selected as both the solvent and the base. It selectively promotes N-sulfonylation over O-sulfonylation of the phenol by forming a highly electrophilic sulfonylpyridinium intermediate, while simultaneously scavenging the HCl byproduct.

  • Electrophile Addition : Cool the reaction vessel to 0 °C under a nitrogen atmosphere. Dropwise add the aryl sulfonyl chloride (1.1 eq).

    • Causality: The initial sulfonylation is highly exothermic. Cooling to 0 °C suppresses the formation of di-sulfonylated byproducts and prevents thermal degradation of the reactive sulfonyl chloride.

  • Reaction Progression & Self-Validation : Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Check: Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete only when the starting aniline mass (m/z 186 [M+H]+) is entirely depleted and the product mass is dominant.

  • Aqueous Workup : Concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Causality: The 1N HCl wash is critical; it protonates any residual pyridine, rendering it water-soluble so it partitions entirely into the aqueous phase, effectively removing it from the organic product.

  • Purification : Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Experimental_Workflow S1 1. Reactant Preparation S2 2. Pyridine Addition S1->S2 S3 3. Sulfonylation Reaction S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Chromatographic Purification S4->S5

Figure 2: Step-by-step experimental workflow for sulfonamide coupling.

Analytical Characterization Protocols

To guarantee scientific integrity, the synthesized WDR5-MYC inhibitor candidates must undergo rigorous structural validation.

Protocol: Structural Validation via NMR and LC-MS

  • Sample Preparation : Dissolve 5 mg of the purified compound in 0.5 mL of DMSO-d6.

    • Causality: The target molecule contains highly exchangeable protons (the phenolic -OH and the newly formed sulfonamide -NH). Non-polar solvents like CDCl3 often lead to signal broadening or complete loss of these critical peaks. DMSO-d6 strongly solvates and stabilizes these protons via hydrogen bonding, ensuring sharp, quantifiable NMR signals.

  • 1H NMR Acquisition (400 MHz) :

    • Self-Validation: The spectrum must show the complete disappearance of the broad singlet corresponding to the primary amine (-NH2) of the starting material (~5.0 ppm). A successful reaction is validated by the appearance of a new, highly deshielded sulfonamide proton (-NH-SO2-) typically resonating at >9.0 ppm[2]. The methyl ester singlet (~3.8 ppm) must remain intact.

  • LC-MS Analysis :

    • Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 reverse-phase column.

    • Self-Validation: The chromatogram must exhibit a single sharp peak (>95% UV purity at 254 nm). The mass spectrum must display the expected [M+H]+ and/or [M-H]- ions matching the calculated exact mass of the coupled sulfonamide, confirming the absence of unreacted Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Conclusion

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is far more than a simple aromatic building block; it is a rationally selected scaffold that addresses the physicochemical and structural demands of targeting the WDR5-MYC protein-protein interaction. Through precise synthetic methodologies and self-validating analytical protocols, researchers can leverage this compound to develop potent, cell-permeable inhibitors capable of [7], pushing the boundaries of what is considered druggable in modern oncology.

References

  • Title : WDR5-MYC inhibitors (Patent Application) Source : Justia Patents URL :[Link][2]

  • Title : Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design Source : PubMed Central (NIH) URL :[Link][3]

  • Title : Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link][5]

  • Title : Full article: WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present) Source : Taylor & Francis Online URL : [Link][4]

  • Title : Discovery and Structure-Based Design of Inhibitors of the WD Repeat-Containing Protein 5 (WDR5)–MYC Interaction Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link][7]

  • Title : Advances in sulfonyl exchange chemical biology: expanding druggable target space Source : Royal Society of Chemistry (RSC) URL :[Link][6]

Sources

Foundational

Methyl 3-amino-5-fluoro-2-hydroxybenzoate: A Strategic Synthetic Building Block in Targeted Oncology

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, geometrically precise molecular scaffolds. Methyl 3-amino-5-fluoro-2-hydroxyb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, geometrically precise molecular scaffolds. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) [1] has emerged as a pivotal synthetic building block, particularly in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). This technical guide explores the structural rationale, mechanistic applications, and validated synthetic workflows for utilizing this compound, with a specific focus on its role in disrupting the oncogenic WDR5-MYC interaction[2].

Physicochemical Profiling & Structural Rationale

The utility of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is dictated by its precise substitution pattern on the salicylic acid core. Every functional group serves a distinct mechanistic or synthetic purpose:

  • C5 Fluorine Atom: The incorporation of fluorine at the para position relative to the hydroxyl group is a classic metabolic safeguard. It blocks cytochrome P450-mediated para-hydroxylation, significantly enhancing the in vivo half-life of downstream drug candidates[3]. Furthermore, the electronegativity of fluorine modulates the pKa of the adjacent functional groups, optimizing membrane permeability.

  • C2 Hydroxyl & C1 Methyl Ester: This salicylic acid motif acts as a critical pharmacophore in many target binding sites. The methyl ester typically serves as a prodrug or a synthetically protected intermediate that can be hydrolyzed to a free carboxylic acid late in the synthetic sequence to form crucial salt bridges with target protein residues (e.g., Arginine or Lysine).

  • C3 Primary Amine: This is the primary vector for synthetic divergence. The aniline-like amine is highly nucleophilic and serves as the exact conjugation point for forming sulfonamides, amides, or ureas, which project into the hydrophobic pockets of target proteins.

Application in Oncology: Disrupting the WDR5-MYC Axis

The MYC oncoprotein is a master transcription factor implicated in the pathogenesis of numerous cancers, including leukemia, breast, and colorectal cancers. Historically considered "undruggable" due to its lack of deep binding pockets, recent therapeutic strategies have shifted toward inhibiting MYC's interaction with its chromatin scaffolding protein, WDR5 [4].

WDR5 recruits MYC to chromatin via a shallow hydrophobic pocket known as the WDR5 Binding Motif (WBM) site . Methyl 3-amino-5-fluoro-2-hydroxybenzoate is utilized as the core scaffold to synthesize substituted N-phenyl sulfonamides. When functionalized, the sulfonamide derivative acts as a competitive antagonist, binding to the WBM site, displacing MYC, and halting oncogenic gene transcription[2].

WDR5_MYC_Pathway WDR5 WDR5 Protein (Chromatin Scaffold) WBM WBM Site (Binding Motif) WDR5->WBM Contains MYC MYC Oncoprotein WBM->MYC Recruits (Pathogenic) Tumor Oncogenic Transcription & Tumorigenesis MYC->Tumor Drives Inhibitor Sulfonamide Inhibitor (Derived from Building Block) Inhibitor->WBM Competitive Blockade

Fig 1: Mechanism of WDR5-MYC disruption by sulfonamide inhibitors.

Validated Synthetic Methodologies

The synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is achieved via a highly efficient, two-step sequence starting from commercially available Methyl 5-fluoro-2-hydroxybenzoate[3]. The protocols below are engineered for high regioselectivity and yield.

Synthetic_Workflow SM Methyl 5-fluoro- 2-hydroxybenzoate Nitration Nitration (HNO3/H2SO4) SM->Nitration Step 1 NitroInt Methyl 5-fluoro-2-hydroxy- 3-nitrobenzoate Nitration->NitroInt -20°C to 0°C Reduction Reduction (Pd/C, H2) NitroInt->Reduction Step 2 Product Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Reduction->Product Quantitative

Fig 2: Two-step synthetic workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Protocol 1: Regioselective Electrophilic Aromatic Nitration

Objective: Synthesize Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate.

  • Preparation: Dissolve Methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous Dichloromethane (CH₂Cl₂) to create a 0.2–0.4 M solution.

  • Cryogenic Cooling: Cool the reaction vessel to strictly between -20°C and 0°C using a dry ice/ethylene glycol or ice/water bath.

  • Electrophile Generation: In a separate flask, carefully pre-mix concentrated HNO₃ (1.5–1.6 eq) and concentrated H₂SO₄ (1.5–2.7 eq).

  • Addition & Reaction: Add the nitrating mixture dropwise to the starting material solution. Stir for 1 to 2 hours.

  • Workup: Quench over crushed ice, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Causality & Expert Insight: The choice of cryogenic temperatures (-20°C) is critical. The free phenolic hydroxyl group strongly activates the aromatic ring, making it highly susceptible to oxidative degradation by nitric acid at room temperature. Furthermore, the regioselectivity is a textbook example of synergistic directing effects. The -OH group is an ortho/para director. Because the para position (C5) is blocked by fluorine, the nitronium ion (NO₂⁺) is funneled exclusively to the C3 ortho position. The meta-directing methyl ester at C1 reinforces this regiopreference, yielding the product at 98% without requiring column chromatography.

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Synthesize Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

  • Preparation: Dissolve Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq) in a suitable protic solvent (e.g., Methanol or Ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain under balloon pressure (1 atm) at room temperature until consumption of the starting material is confirmed via LCMS (typically 2-4 hours).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol.

  • Concentration: Evaporate the solvent under reduced pressure to yield the target compound as a pale brown oil (99% yield)[2].

Causality & Expert Insight: While catalytic hydrogenation is standard, fluorinated aromatics carry a risk of hydrodefluorination (cleavage of the C-F bond). By maintaining mild conditions (1 atm H₂, room temperature) and strictly monitoring reaction time, the nitro group is cleanly reduced to the primary amine while preserving the critical C-F bond integrity.

Quantitative Data Summary

The table below summarizes the critical physicochemical properties and synthetic metrics of the building block, providing a rapid reference for process scale-up and downstream functionalization.

Property / MetricValueRationale / Significance
CAS Number 1175529-01-7Unique chemical identifier for procurement and IP tracking.
Molecular Formula C₈H₈FNO₃Highly atom-efficient scaffold.
Molecular Weight 185.15 g/mol Low molecular weight ensures downstream functionalization will not easily violate Lipinski's Rule of 5.
Nitration Yield ~98%High regioselectivity driven by synergistic ortho/para (OH) and meta (Ester) directing effects.
Reduction Yield ~99%Clean conversion with zero observed hydrodefluorination under mild conditions.
Primary Application WDR5-MYC InhibitionActs as the core scaffold for WBM-site targeted sulfonamides.

References

  • Source: Justia Patents (Vanderbilt University)
  • Methyl 5-fluoro-2-hydroxybenzoate | 391-92-4 Source: Benchchem URL
  • methyl 3-amino-5-fluoro-2-hydroxybenzoate - CAS 1175529-01-7 Source: Molaid URL

Sources

Exploratory

Discovery of "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

An In-Depth Technical Guide to the Synthesis and Potential Applications of Methyl 3-amino-5-fluoro-2-hydroxybenzoate Introduction Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized aromatic compound wit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Introduction

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure incorporates several key pharmacophores: a fluorinated benzene ring, an amino group, a hydroxyl group, and a methyl ester. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1][2]. The aminobenzoic acid scaffold is a common feature in a variety of pharmaceuticals and biologically active molecules[3][4]. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 3-amino-5-fluoro-2-hydroxybenzoate, designed for researchers and professionals in the field of drug development.

While Methyl 3-amino-5-fluoro-2-hydroxybenzoate is not widely available commercially, its parent carboxylic acid, 3-amino-5-fluoro-2-hydroxybenzoic acid, is accessible, providing a direct route to the target molecule[5][6]. This guide will detail both the direct esterification of the commercially available acid and a proposed multi-step synthesis from a more fundamental starting material, offering a complete roadmap for its preparation and use.

Physicochemical Properties (Predicted)

A summary of the predicted and known properties of the target compound and its immediate precursor is provided below.

PropertyValue (Methyl 3-amino-5-fluoro-2-hydroxybenzoate)Value (3-Amino-5-fluoro-2-hydroxybenzoic acid)
CAS Number Not available1025127-52-9[5][6]
Molecular Formula C₈H₈FNO₃C₇H₆FNO₃[6]
Molecular Weight 185.15 g/mol 171.13 g/mol [6]
IUPAC Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate3-Amino-5-fluoro-2-hydroxybenzoic acid[5]
Canonical SMILES COC(=O)C1=C(C(=CC(C1)F)N)OC1=C(C(=C(C=C1F)N)O)C(=O)O
InChI Key (Predicted)GNOSNJXIVKMIKG-UHFFFAOYSA-N[5]

Synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Two primary synthetic routes are presented. Route 1 is the most direct, utilizing the commercially available carboxylic acid. Route 2 provides a more fundamental approach for researchers who may need to synthesize the acid itself.

Route 1: Direct Esterification of 3-Amino-5-fluoro-2-hydroxybenzoic Acid

This method involves the Fischer esterification of the parent carboxylic acid with methanol in the presence of an acid catalyst.

Esterification_Workflow Start 3-Amino-5-fluoro-2-hydroxybenzoic acid Reaction Reflux Start->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 3-amino-5-fluoro-2-hydroxybenzoate Purification->Product

Caption: Workflow for the direct esterification of 3-amino-5-fluoro-2-hydroxybenzoic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-amino-5-fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension[7].

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution may cause foaming[7].

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Route 2: Multi-step Synthesis from 5-Fluoro-2-hydroxybenzoic Acid

Multistep_Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Esterification Start 5-Fluoro-2-hydroxybenzoic acid Nitration Nitration (HNO₃, H₂SO₄, 0°C) Start->Nitration Intermediate1 5-Fluoro-2-hydroxy-3-nitrobenzoic acid Nitration->Intermediate1 Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate1->Reduction Intermediate2 3-Amino-5-fluoro-2-hydroxybenzoic acid Reduction->Intermediate2 Esterification Esterification (Methanol, H₂SO₄, Reflux) Intermediate2->Esterification FinalProduct Methyl 3-amino-5-fluoro-2-hydroxybenzoate Esterification->FinalProduct

Caption: Proposed multi-step synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Experimental Protocols:

Step 1: Synthesis of 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (Nitration)

  • Reaction Setup: In a flask cooled in an ice-salt bath (-5 to 0 °C), add 5-fluoro-2-hydroxybenzoic acid to concentrated sulfuric acid.

  • Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C[8].

  • Reaction: Stir the mixture at low temperature for 2-3 hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. Collect the resulting precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-Amino-5-fluoro-2-hydroxybenzoic acid (Reduction)

The reduction of the nitro group to an amine in the presence of other functional groups requires careful selection of reagents to ensure chemoselectivity[9].

  • Reaction Setup: Suspend the 5-fluoro-2-hydroxy-3-nitrobenzoic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reducing Agent: Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid or ammonium chloride[10]. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed, though care must be taken to avoid dehalogenation[9].

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction and filter through a pad of celite to remove the iron salts.

  • Isolation: Adjust the pH of the filtrate to precipitate the amino acid, which can then be collected by filtration.

Step 3: Esterification

Follow the protocol detailed in Route 1 to convert the synthesized 3-amino-5-fluoro-2-hydroxybenzoic acid into the final product, Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Alternative Synthetic Strategies: The Sandmeyer Reaction

An alternative approach to introduce the hydroxyl group is via the Sandmeyer reaction, which transforms an amino group into a hydroxyl group through a diazonium salt intermediate[11][12][13]. This could be applied to a precursor such as methyl 2,3-diamino-5-fluorobenzoate.

Sandmeyer_Pathway Start Methyl 2,3-diamino-5-fluorobenzoate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization DiazoniumSalt Diazonium Salt Intermediate Diazotization->DiazoniumSalt Hydroxylation Hydrolysis (H₂O, heat) DiazoniumSalt->Hydroxylation Product Methyl 3-amino-5-fluoro-2-hydroxybenzoate Hydroxylation->Product

Caption: Conceptual pathway for hydroxyl group introduction via a Sandmeyer-type reaction.

This route involves the selective diazotization of the 2-amino group followed by hydrolysis[14][15]. The selectivity of diazotization can be challenging, but it represents a viable alternative for generating structural analogs.

Potential Applications in Drug Discovery

The structural motifs within Methyl 3-amino-5-fluoro-2-hydroxybenzoate suggest its utility as a scaffold or intermediate in the synthesis of novel therapeutic agents.

  • Enzyme Inhibitors: The fluorinated aminobenzoic acid core can be elaborated to target the active sites of various enzymes. For instance, fluorinated amino acids are used to design enzyme inactivators[16].

  • Signaling Pathway Modulators: Many signaling molecules and their antagonists are based on substituted aromatic structures. This compound could serve as a starting point for the synthesis of kinase inhibitors or receptor antagonists.

  • Bioisosteric Replacement: The fluoro and hydroxyl groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Antibiotic Synthesis: The related 3-amino-5-hydroxybenzoic acid is a known precursor in the biosynthesis of ansamycin antibiotics[3][4]. This suggests that fluorinated analogs could be used to generate novel antibiotic derivatives.

Conclusion

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a promising, yet underexplored, chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis, either from its commercially available parent acid or from more fundamental precursors. The detailed protocols and discussion of alternative synthetic strategies aim to empower researchers to access this valuable building block. Its unique combination of pharmacophoric features makes it an attractive target for incorporation into future drug discovery and development programs.

References

  • A Facile BPO-Mediated ortho-Hydroxylation and Benzoylation of N-Alkyl Anilines for Synthesis of 2-Benzamidophenols. ACS Publications. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • A facile BPO-mediated ortho-hydroxylation and benzoylation of N-alkyl anilines for synthesis of 2-benzamidophenols. PubMed. Available at: [Link]

  • Esterification of hydroxybenzoic acids. Google Patents.
  • Hydroxylation of Substituted Anilides with Metallaphotocatalysis. Semantic Scholar. Available at: [Link]

  • Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. ACS Publications. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Sandmeyer reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Publications. Available at: [Link]

  • Fluorinated o-Aminophenol Derivatives for Measurement of Intracellular pH. ACS Publications. Available at: [Link]

  • Fluorinated O-Aminophenol Derivatives for Measurement of Intracellular pH. PubMed. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Mechanistic Studies of (R)-3-Amino-5,5-difluorocyclohex-1-ene-1-carboxylic Acid as an Inactivator of Human Ornithine Aminotransferase. ACS Publications. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]

  • Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. SciSpace. Available at: [Link]

  • Recent advances in the synthesis of fluorinated aminophosphonates and aminophosphonic acids. RSC Publishing. Available at: [Link]

  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Available at: [Link]

  • Lab5 procedure esterification. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available at: [Link]

  • 3-amino-5-hydroxybenzoic acid in antibiotic biosynthesis. XI. Biological origins and semisynthesis of thionaphthomycins, and the structures of naphthomycins I and J. PubMed. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Preparation of alkyl esters of parahydroxybenzoic acid. Google Patents.
  • The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2. ResearchGate. Available at: [Link]

  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
  • 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. DOI. Available at: [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. SCIRP. Available at: [Link]

  • Synthesis of methyl-2-hydroxy-5-nitro-benzoate. PrepChem.com. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

  • P-Aminobenzoic Acid Diazotization. Scribd. Available at: [Link]

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Foundational

Basic characterization of "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

Comprehensive Characterization and Application of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Targeted Oncology Therapeutics Executive Summary Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Application of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Targeted Oncology Therapeutics

Executive Summary

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly specialized fluorinated aromatic building block[1]. In the realm of advanced drug discovery, this molecule is not merely a chemical commodity but a privileged scaffold designed for high-value pharmaceutical applications—most notably in the synthesis of inhibitors that disrupt the WDR5-MYC protein-protein interaction (PPI)[2]. This technical guide delineates its physicochemical profile, the causality behind its synthetic methodologies, and its critical role in modern oncology drug development.

Physicochemical Profiling & Structural Elucidation

The structural architecture of this compound is meticulously tuned for late-stage functionalization. The presence of the fluorine atom at the 5-position serves a dual purpose: it enhances the metabolic stability of the aromatic ring against oxidative degradation (e.g., by cytochrome P450 enzymes) and exerts an inductive electron-withdrawing effect that modulates the pKa of the adjacent hydroxyl group. The ortho-relationship between the hydroxyl and the ester group allows for intramolecular hydrogen bonding, stabilizing the conformation, while the 3-amino group acts as the primary nucleophilic vector for subsequent coupling reactions[2].

Table 1: Quantitative Physicochemical Data

ParameterValue
Chemical Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate
CAS Number 1175529-01-7[3]
Molecular Formula C8H8FNO3[4]
Molecular Weight 185.15 g/mol [5]
SMILES COC(=O)C1=C(O)C(N)=CC(F)=C1[4]
LC-MS (m/z) 186.1 [M+H]+[6]

Target Biology: Disrupting the WDR5-MYC Axis

The MYC transcription factor is a well-known oncogenic driver implicated in various malignancies, including ovarian, breast, colorectal, and pancreatic cancers[2]. Historically deemed "undruggable" due to its lack of deep binding pockets, recent therapeutic strategies have shifted toward targeting its scaffolding partners. MYC relies heavily on the WD40-repeat protein WDR5 to recruit chromatin-modifying complexes[6]. Specifically, MYC binds to the WDR5 Binding Motif (WBM) site via its conserved MbIIIb motif[6].

Derivatives of Methyl 3-amino-5-fluoro-2-hydroxybenzoate are synthesized to act as competitive inhibitors that occupy this shallow, hydrophobic WBM site, thereby displacing MYC and halting tumorigenic gene expression[2].

Mechanism MYC MYC Transcription Factor (Oncogenic Driver) WDR5 WDR5 Scaffold Protein (WBM Site) MYC->WDR5 Binds via MbIIIb motif Chromatin Chromatin Recruitment & Tumorigenesis WDR5->Chromatin Epigenetic Activation Inhibitor Inhibitor derived from CAS 1175529-01-7 Inhibitor->WDR5 Competitive Blockade at WBM

Mechanistic pathway of WDR5-MYC inhibition by derivatives of CAS 1175529-01-7.

Self-Validating Synthetic Methodologies

The synthesis and downstream application of this compound require strict chemoselectivity. The following protocols are designed as self-validating systems, ensuring that empirical analytical feedback dictates the progression of the workflow.

Synthesis N1 Methyl 5-fluoro-2-hydroxy- 3-nitrobenzoate N2 Chemoselective Reduction N1->N2 N3 Methyl 3-amino-5-fluoro- 2-hydroxybenzoate N2->N3 N4 Sulfonylation (e.g., R-SO2Cl) N3->N4 N5 WDR5-MYC Inhibitor N4->N5

Synthetic workflow from the nitro precursor to the final WDR5-MYC inhibitor candidate.

Protocol A: Chemoselective Reduction to Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Causality & Expertise: The precursor, methyl 5-fluoro-2-hydroxy-3-nitrobenzoate, must be reduced to the corresponding amine[6]. Standard palladium-catalyzed hydrogenation carries a high risk of hydrodefluorination (cleavage of the C-F bond). To circumvent this, a milder electron-transfer reduction (e.g., Iron/NH4Cl) must be employed to preserve the organofluorine moiety.

Step-by-Step Methodology:

  • Initiation: Dissolve methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (e.g., 740 mg, 3.44 mmol) in a co-solvent system of Ethanol/Water (4:1 v/v) to ensure the solubility of both the organic precursor and the inorganic salts[6].

  • Reagent Addition: Add Iron powder (5 eq) and Ammonium Chloride (3 eq). Causality: NH4Cl acts as a mild proton source that activates the iron without creating an overly acidic environment that could hydrolyze the methyl ester.

  • Thermal Activation: Heat the suspension to 70°C under an inert N2 atmosphere.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The system is validated when the precursor mass disappears and a distinct peak at tR​=0.89 min with m/z = 186.1 [M+H]+ plateaus[6].

  • Isolation: Filter the hot mixture through a pad of Celite. Causality: This immediately removes the iron sludge, preventing unwanted chelation with the newly formed ortho-amino phenol moiety. Extract the filtrate with EtOAc, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield a pale brown oil (approx. 99% yield)[6].

Protocol B: Sulfonylation for Inhibitor Construction

Causality & Expertise: The 3-amino group is functionalized to build the extended pharmacophore of the inhibitor. For instance, reacting it with 5-bromo-2-hydroxybenzenesulfonyl chloride yields methyl 3-((5-bromo-2-hydroxyphenyl)sulfonamido)-5-fluoro-2-hydroxybenzoate[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (e.g., 631 mg, 3.41 mmol) in anhydrous pyridine (10 mL) and cool to 0°C[2]. Causality: Pyridine acts as both the solvent and the acid scavenger. Cooling prevents exothermic degradation and limits di-sulfonylation.

  • Coupling: Add the sulfonyl chloride dropwise.

  • Self-Validation (IPC): Track the conversion via TLC (Hexanes/EtOAc 7:3). The formation of a lower Rf spot indicates successful sulfonamide formation.

  • Quenching & Purification: Quench with 1N HCl to neutralize the pyridine, extract with DCM, and purify via flash chromatography to obtain the product as a pale brown solid[2].

Analytical Characterization Standards

To ensure absolute scientific integrity, the synthesized Methyl 3-amino-5-fluoro-2-hydroxybenzoate must be validated orthogonally:

  • LC-MS: Utilizing Electrospray Ionization (ESI) in positive mode, the target compound must exhibit a dominant [M+H]+ ion at m/z 186.1[6].

  • 1H NMR (400 MHz, DMSO-d6): The spectrum must definitively show the methyl ester protons (singlet, ~3.8 ppm), the two meta-coupled aromatic protons (exhibiting additional splitting from the fluorine atom, typically doublets of doublets), and the broad exchangeable signals for the -NH2 and -OH groups[2].

References

  • Source: heterocyclics.
  • Source: aaronchem.
  • Source: hilarispublisher.
  • Source: bldpharm.
  • Justia Patents - WDR5-MYC inhibitors (Patent Application)
  • Justia Patents - WDR5-MYC inhibitors (Synthesis Details)

Sources

Exploratory

Preliminary Investigation of Methyl 3-amino-5-fluoro-2-hydroxybenzoate Reactivity: A Mechanistic and Practical Guide

Executive Summary Methyl 3-amino-5-fluoro-2-hydroxybenzoate (MAFH, CAS 1175529-01-7)[1] is a highly versatile, polyfunctional aromatic building block. Recently, it has garnered significant attention in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (MAFH, CAS 1175529-01-7)[1] is a highly versatile, polyfunctional aromatic building block. Recently, it has garnered significant attention in medicinal chemistry, specifically in the synthesis of small-molecule WDR5-MYC inhibitors designed to disrupt MYC-driven tumorigenesis[2]. Typically synthesized via the reduction of methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (yielding a pale brown oil, LCMS m/z=186.1)[3], MAFH presents a unique chemoselectivity challenge for synthetic chemists. This whitepaper provides an in-depth mechanistic analysis of its reactivity centers and establishes self-validating experimental protocols for its selective functionalization.

Structural and Electronic Profiling

The reactivity of MAFH is governed by the complex electronic and steric interplay of its four substituents on the benzene core:

  • C3-Amino Group (-NH₂): The primary nucleophilic center. The strong +M (resonance donating) effect activates the ring, making this the most kinetically accessible site for electrophilic attack.

  • C2-Hydroxyl Group (-OH): While inherently nucleophilic, the phenolic oxygen is severely deactivated by a robust intramolecular hydrogen-bonding network. It acts as an H-bond donor to the adjacent C1-ester carbonyl and an H-bond acceptor from the C3-amine.

  • C1-Methyl Ester (-COOCH₃): An electrophilic center susceptible to nucleophilic acyl substitution (saponification or amidation).

  • C5-Fluoro Group (-F): Exerts a strong -I (inductive electron-withdrawing) effect, which lowers the pKa of the C2-phenol and slightly deactivates the aromatic ring towards electrophilic aromatic substitution, directing reactivity strictly toward the heteroatoms.

StructuralProfile MAFH Methyl 3-amino-5-fluoro- 2-hydroxybenzoate (Core Scaffold) NH2 C3: Amino Group Primary Nucleophile (High Reactivity) MAFH->NH2 OH C2: Hydroxyl Group H-Bonded to Ester (Low Reactivity) MAFH->OH Ester C1: Methyl Ester Electrophilic Center (Saponification Target) MAFH->Ester Fluoro C5: Fluoro Group Inductive Withdrawal (pKa Modulator) MAFH->Fluoro

Fig 1: Structural and electronic profiling of MAFH reactivity centers.

Chemoselective Reactivity Pathways

Achieving regiocontrol in MAFH functionalization requires exploiting the kinetic differences between the C3-amine and C2-hydroxyl.

  • N-Functionalization (Kinetically Favored): The C3-amine readily undergoes acylation or reductive amination. By utilizing non-nucleophilic bases in aprotic solvents at low temperatures, N-acylation proceeds with >95% chemoselectivity over O-acylation.

  • O-Functionalization (Thermodynamically Hindered): Direct O-alkylation is notoriously poor due to the aforementioned H-bonding. Breaking this network requires strong bases (e.g., NaH) and elevated temperatures, which inevitably leads to competing N-alkylation unless the amine is pre-protected (e.g., as a Boc-derivative).

  • Ester Saponification: The C1-ester can be cleanly hydrolyzed using mild alkali metals to yield 3-amino-5-fluoro-2-hydroxybenzoic acid (CAS 1025127-52-9, MW 171.13)[4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Chemoselective N-Acylation of MAFH

Objective: Selectively functionalize the C3-amino group while preserving the C2-hydroxyl. Causality: N,N-Diisopropylethylamine (DIPEA) is chosen as the base because it is sterically hindered and insufficiently basic to deprotonate the C2-phenol (pKa ~8.5), preventing the formation of a highly nucleophilic phenoxide.

  • Preparation: In an oven-dried flask under an inert N₂ atmosphere, dissolve MAFH (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes, suppressing the kinetically disfavored O-acylation.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). Self-Validation: The starting material (fluorescent under UV 254 nm, stains brown with ninhydrin) must be fully consumed and replaced by a higher-Rf, ninhydrin-negative spot.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Verification: Analyze the crude product via ¹H-NMR. Self-Validation: Confirm success by the disappearance of the broad -NH₂ singlet (~4.0 ppm) and the appearance of a downfield amide -NH proton (>8.0 ppm), with the phenolic -OH (>10.0 ppm) remaining intact.

Workflow Step1 1. Dissolve MAFH in Dry DCM Step2 2. Add DIPEA (Non-nucleophilic) Step1->Step2 Step3 3. Acyl Chloride Dropwise at 0°C Step2->Step3 Step4 4. TLC Monitor (Ninhydrin Stain) Step3->Step4 Step5 5. NMR Check (Amide >8 ppm) Step4->Step5

Fig 2: Step-by-step self-validating workflow for chemoselective N-acylation.

Protocol B: Saponification to 3-Amino-5-fluoro-2-hydroxybenzoic acid

Objective: Hydrolyze the C1-methyl ester to the free carboxylic acid[5].

  • Preparation: Dissolve MAFH (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Base Addition: Add LiOH·H₂O (3.0 eq) in one portion. Causality: Excess base is required to compensate for the deprotonation of the acidic C2-hydroxyl and the newly formed carboxylic acid.

  • Heating & Monitoring: Stir the mixture at 40 °C. Self-Validation: Monitor by LC-MS until the MAFH peak (m/z 186.1) is fully replaced by the product peak (m/z 172.1).

  • Isolation: Cool to room temperature and remove organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1M HCl. Self-Validation: Avoiding pH < 2 prevents protonation of the C3-amine, ensuring the zwitterionic product precipitates cleanly. Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the anticipated outcomes of key functionalization strategies based on the mechanistic principles outlined above.

Reaction TypeTarget SiteReagents / ConditionsTypical YieldRegioselectivityKey Analytical Marker (¹H-NMR / MS)
N-Acylation C3-NH₂Acyl Chloride (1.1 eq), DIPEA (1.5 eq), DCM, 0 °C to RT85–95%>95% N- vs O-Appearance of Amide -NH (>8.0 ppm)
Saponification C1-EsterLiOH (3.0 eq), THF/MeOH/H₂O, 40 °C90–98%Complete HydrolysisMass shift from 186.1 to 172.1 m/z
O-Alkylation C2-OHAlkyl Halide (1.2 eq), K₂CO₃, DMF, 80 °C<20%Poor (Mixed N/O)Loss of Phenolic -OH (>10.0 ppm)

(Note: High-yielding O-alkylation requires prior N-Boc protection of the C3-amine to prevent competitive N-alkylation).

References

  • [1] Title: METHYL 3-FLUORO-2-HYDROXYBENZOATE | 1175529-01-7 Source: ChemicalBook URL:

  • [5] Title: 3-Amino-5-fluoro-2-hydroxybenzoic acid Source: Fluorochem URL:

  • [4] Title: 1025127-52-9 | 3-Amino-5-fluoro-2-hydroxybenzoic acid Source: ChemScene URL:

  • [3] Title: WDR5-MYC inhibitors (Patent Application) Source: Justia Patents URL:

  • [2] Title: WDR5-MYC inhibitors (Patent Background and Context) Source: Justia Patents URL:

Sources

Foundational

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7): A Comprehensive Guide to Safety, Handling, and Synthetic Application in Drug Discovery

Executive Summary Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized aromatic building block widely utilized in advanced medicinal chemistry. Featuring an aniline core, a phenolic hydroxyl, a methyl est...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized aromatic building block widely utilized in advanced medicinal chemistry. Featuring an aniline core, a phenolic hydroxyl, a methyl ester, and a fluorine atom, this compound presents a unique electronic push-pull system. Recently, it has gained prominence as a critical intermediate in the synthesis of N-phenyl sulfonamide derivatives designed to disrupt the WDR5-MYC protein-protein interaction—a promising therapeutic avenue for MYC-driven cancers . This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic toxicology, handling protocols, and its application in self-validating synthetic workflows.

Chemical Identity & Physicochemical Properties

The reactivity of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is dictated by the ortho-para directing, electron-donating hydroxyl (-OH) and amino (-NH2) groups, juxtaposed against the electron-withdrawing ester (-COOCH3) and fluorine (-F). This structural arrangement makes the amine highly nucleophilic but simultaneously susceptible to oxidative degradation.

PropertyValue
Chemical Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate
CAS Number 1175529-01-7
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
SMILES COC(=O)C1=C(C(=CC(=C1)F)N)O
Appearance Pale brown oil to solid

Mechanistic Toxicology & Safety Profile

Handling this compound requires stringent safety protocols due to its specific GHS classification , . The hazards are intrinsically linked to its molecular structure:

  • H302 (Harmful if swallowed): The aniline moiety can undergo hepatic N-hydroxylation to form reactive hydroxylamines. These metabolites can subsequently oxidize hemoglobin to methemoglobin, impairing systemic oxygen transport and causing cellular hypoxia.

  • H315, H319, H335 (Skin, Eye, and Respiratory Irritation): The molecule possesses both a weakly acidic phenolic proton and a basic primary amine. This amphoteric nature allows it to act as both a hydrogen bond donor and acceptor, heavily disrupting lipid bilayers and mucosal membranes upon contact. Furthermore, the methyl ester can undergo slow hydrolysis in the presence of physiological moisture, releasing localized methanol and the corresponding acid, which exacerbates tissue irritation.

Required PPE & Engineering Controls: All manipulations must be performed in a certified Class II biological safety cabinet or chemical fume hood. Nitrile gloves (double-gloving recommended), splash-proof chemical goggles, and a lab coat are mandatory to prevent dermal and ocular exposure.

Storage, Stability, and Handling Protocols

The structural features that make this compound synthetically valuable also render it chemically labile. The electron-rich aromatic ring, activated by the synergistic electron-donating effects of the hydroxyl and amino groups, is highly susceptible to environmental degradation.

  • Oxidative Degradation: Exposure to ambient oxygen and light triggers the auto-oxidation of the aniline to reactive quinone-imine intermediates. This is visually indicated by a darkening of the material (from pale brown to dark brown/black) and results in a severe loss of purity.

  • Hydrolytic Degradation: The methyl ester is sensitive to basic or highly aqueous environments, leading to premature saponification.

  • Storage Directive: To maintain structural integrity, the compound must be stored strictly under an inert atmosphere (Argon or Nitrogen), protected from light, and kept at room temperature or refrigerated (2-8°C) in a desiccator .

Reactivity Compound Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Oxidation Aniline Oxidation (Air/Light Exposure) Compound->Oxidation Improper Storage (O2 exposure) Hydrolysis Ester Hydrolysis (Moisture/Base) Compound->Hydrolysis Aqueous/Basic Conditions Coupling Amine Functionalization (e.g., Sulfonylation) Compound->Coupling Controlled Synthesis (Inert Atm)

Fig 1. Reactivity pathways and degradation risks of the compound.

Application in Drug Discovery: WDR5-MYC Inhibitors

The most prominent application of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is its use as a core scaffold in the synthesis of WDR5-MYC inhibitors . The MYC oncoprotein is a well-known driver of numerous human cancers, but its lack of deep binding pockets has historically made it "undruggable." However, MYC's interaction with chromatin requires the co-factor WDR5.

By targeting the WDR5-binding motif (WBM) site, small molecules can effectively disrupt the WDR5-MYC complex. Researchers have utilized Methyl 3-amino-5-fluoro-2-hydroxybenzoate to synthesize substituted N-phenyl sulfonamides . The amine group serves as the attachment point for various sulfonyl chlorides, while the ester, hydroxyl, and fluorine groups provide critical steric and electronic interactions within the shallow hydrophobic WBM binding pocket.

Detailed Experimental Protocol: Amine Sulfonylation

The following protocol describes the self-validating sulfonylation of the amine group, a critical step in generating WDR5-MYC inhibitors. The procedure is explicitly designed to prevent competitive O-sulfonylation at the phenolic hydroxyl.

Causality in Experimental Design:

  • Solvent Choice (DCM/Pyridine): Dichloromethane (DCM) provides excellent solubility, while Pyridine acts as both a co-solvent and a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without hydrolyzing the ester.

  • Temperature Control (0°C to RT): The addition of sulfonyl chloride is highly exothermic. Performing this at 0°C prevents thermal runaway, which could lead to over-sulfonylation (forming bis-sulfonamides) or unwanted ester cleavage.

  • Self-Validation (LCMS Tracking): The reaction is monitored continuously by LCMS. The system validates itself when the starting material mass (m/z 186.1 [M+H]+) completely disappears, ensuring kinetic completion before the quench step is initiated.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to establish an inert atmosphere, preventing auto-oxidation of the aniline starting material.

  • Dissolution: Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous DCM (0.2 M). Add anhydrous Pyridine (3.0 eq). Stir the mixture and cool to 0°C using an ice-water bath.

  • Reagent Addition: Dissolve the desired substituted benzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction flask over 10 minutes to maintain the internal temperature strictly at 0°C.

  • Reaction & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Validate reaction progress via LCMS (Method: C18 column, Acetonitrile/Water with 0.1% Formic Acid). Proceed to the next step only when the peak at m/z 186.1 is completely consumed.

  • Quench & Extraction: Quench the reaction by adding 1M aqueous HCl. The HCl protonates the excess pyridine, rendering it water-soluble and driving it into the aqueous layer. Extract the mixture with DCM (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-phenyl sulfonamide derivative.

Workflow Step1 Step 1: Preparation Purge flask with Argon Step2 Step 2: Dissolution Dissolve in anhydrous DCM/Pyridine Step1->Step2 Step3 Step 3: Reagent Addition Add Sulfonyl Chloride dropwise at 0°C Step2->Step3 Step4 Step 4: Reaction Warm to RT, stir 4-12h Step3->Step4 Step5 Step 5: Quench & Extract Aqueous workup (HCl/Brine) Step4->Step5

Fig 2. Step-by-step synthetic workflow for amine sulfonylation.

References

  • WDR5-MYC inhibitors (Patent # 12,398,097) . Justia Patents. URL:[Link]

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate Hazard Data . Chemspace. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing Methyl 3-Amino-5-Fluoro-2-Hydroxybenzoate in the Synthesis of Kinase Inhibitors

Introduction & Structural Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical building blocks that offer both synthetic versatility and exceptional physicochemical pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical building blocks that offer both synthetic versatility and exceptional physicochemical properties. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) represents a privileged scaffold in modern medicinal chemistry, particularly for the development of targeted kinase inhibitors. Its architecture is explicitly designed to solve common pharmacokinetic and target-affinity challenges.

  • The "Fluorine Effect": The strategic placement of a fluorine atom at the 5-position serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the highly susceptible para position relative to the ester (1[1]). Second, due to fluorine's high electronegativity (3.98 on the Pauling scale), it exerts a strong electron-withdrawing effect that lowers the pKa of the adjacent hydroxyl and amino groups. This electronic modulation not only influences the reactivity of the building block during heterocycle formation but also significantly enhances the lipophilicity and membrane permeability of the final drug candidate (2[2]).

  • The Ortho-Amino-Phenol Motif: The juxtaposition of the 3-amino and 2-hydroxy groups provides an ideal template for the construction of benzoxazoles—a recognized pharmacophore that frequently acts as an ATP-competitive hinge binder in various kinase targets (3[3]).

  • The Ester Handle: The methyl ester at C1 serves as a stable, orthogonal protecting group during the harsh conditions of heterocycle cyclization. It can be subsequently saponified and converted into a diverse array of amides, which are critical for establishing hydrogen-bonding networks within the kinase hinge region.

Pharmacophore Mapping & Kinase Binding Logic

When Methyl 3-amino-5-fluoro-2-hydroxybenzoate is converted into a benzoxazole-7-carboxamide derivative, it adopts a highly favorable conformation for kinase inhibition. The benzoxazole core engages in hydrophobic and π -stacking interactions within the ATP-binding pocket. The C7-carboxamide acts as a crucial hydrogen-bond donor/acceptor pair with the kinase hinge backbone. Meanwhile, the C5-fluoro substituent projects into a lipophilic sub-pocket, providing both a steric fit and a halogen-bonding contribution that enhances overall binding affinity (1[1]).

Pharmacophore Kinase Kinase Hinge Region (ATP Binding Pocket) Amide C7-Carboxamide (H-Bond Donor/Acceptor) Amide->Kinase Hydrogen Bonds Benzoxazole Benzoxazole Core (Hydrophobic & Pi-Stacking) Benzoxazole->Kinase Van der Waals Benzoxazole->Amide Fluoro C5-Fluoro Substituent (Lipophilic Pocket & Metabolic Shield) Benzoxazole->Fluoro Fluoro->Kinase Halogen Bond / Steric Fit

Pharmacophore mapping of the fluorinated benzoxazole scaffold in the kinase hinge region.

Experimental Protocols & Methodologies

To translate this building block into a functional kinase inhibitor, a robust, self-validating synthetic workflow is required. The following protocols detail the transformation of Methyl 3-amino-5-fluoro-2-hydroxybenzoate into a hinge-binding benzoxazole-7-carboxamide.

Workflow A Methyl 3-amino-5-fluoro-2-hydroxybenzoate (Starting Building Block) B Protocol A: Benzoxazole Cyclization Reagents: Triethyl orthoformate, Yb(OTf)3 Conditions: Microwave, 120°C, 20 min A->B C Methyl 5-fluorobenzoxazole-7-carboxylate (Protected Intermediate) B->C D Protocol B: Mild Ester Hydrolysis Reagents: LiOH, THF/MeOH/H2O Conditions: 0°C to RT, 4 h C->D E 5-fluorobenzoxazole-7-carboxylic acid (Coupling Precursor) D->E F Protocol C: Amide Coupling Reagents: R-NH2, HATU, DIPEA, DMF Conditions: RT, 12 h E->F G 5-fluorobenzoxazole-7-carboxamide (Final Kinase Inhibitor) F->G

Step-by-step synthetic workflow from the fluorinated building block to the final kinase inhibitor.

Protocol A: Lewis Acid-Catalyzed Benzoxazole Cyclization
  • Objective: Construct the benzoxazole core using an orthoester.

  • Causality & Logic: Traditional cyclizations using carboxylic acids often require harsh Brønsted acids and high temperatures, which can lead to polymerization or O-acylation side products (3[3]). By utilizing triethyl orthoformate and a water-tolerant Lewis acid like Ytterbium(III) triflate ( Yb(OTf)3​ ), we activate the central carbon of the orthoester, making it highly susceptible to nucleophilic attack by the deactivated (fluorinated) amine. Microwave irradiation is employed to drastically reduce reaction times and improve the purity profile (4[4]).

  • Procedure:

    • In a microwave-safe vial, dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) in neat triethyl orthoformate (5.0 eq).

    • Add catalytic Yb(OTf)3​ (0.1 eq).

    • Seal the vial and subject it to microwave irradiation at 120°C for 20 minutes.

    • Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The formation of a highly fluorescent spot indicates successful cyclization.

    • Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3​ to remove the catalyst.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Methyl 5-fluorobenzoxazole-7-carboxylate.

Protocol B: Mild Ester Hydrolysis (Saponification)
  • Objective: Unmask the carboxylic acid for subsequent amide coupling.

  • Causality & Logic: Benzoxazole rings can be susceptible to hydrolytic ring-opening under forcing aqueous basic conditions. Therefore, a mild hydroxide source (LiOH) in a miscible solvent system (THF/MeOH/Water) at room temperature is strictly required to selectively hydrolyze the methyl ester without compromising the heterocycle.

  • Procedure:

    • Dissolve Methyl 5-fluorobenzoxazole-7-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O .

    • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 2.0 eq) portion-wise at 0°C.

    • Warm the reaction to room temperature and stir for 4 hours.

    • Concentrate the mixture under reduced pressure to remove organic solvents.

    • Acidify the remaining aqueous layer with 1M HCl to pH 3-4.

    • Collect the precipitated 5-fluorobenzoxazole-7-carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol C: Amide Coupling for Hinge Binders
  • Objective: Attach the hinge-binding amine moiety.

  • Causality & Logic: The C7-carboxylic acid of the benzoxazole is sterically hindered. Standard coupling reagents (like EDC/HOBt) often result in low yields and unreacted starting material. HATU is selected as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which efficiently drives the amidation of sterically demanding substrates. DIPEA is used as a non-nucleophilic base to maintain the optimal pH for the coupling.

  • Procedure:

    • Dissolve 5-fluorobenzoxazole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to pre-form the active ester.

    • Add the desired amine ( R-NH2​ , 1.2 eq) dropwise.

    • Stir the reaction at room temperature for 12 hours.

    • Quench with water and extract with EtOAc (3x).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate.

    • Purify the final kinase inhibitor via flash column chromatography or preparative HPLC.

Data Presentation

Table 1: Physicochemical Impact of the 5-Fluoro Substitution

PropertyNon-Fluorinated Analog5-Fluoro Analog (Target)Mechanistic Impact
Metabolic Stability Susceptible to para-oxidationBlocked by C-F bondIncreased half-life ( t1/2​ ) in vivo
Lipophilicity (LogP) BaselineHigher (+0.3 to +0.5)Enhanced cell membrane permeability
Phenol pKa ~9.5~8.5Better leaving group/nucleophile during cyclization
Hinge Binding Affinity BaselineEnhancedHalogen bonding in lipophilic sub-pocket

Table 2: Reaction Optimization for Benzoxazole Cyclization

Catalyst SystemReagentsConditionsYield (%)Purity Profile
Brønsted Acid (p-TsOH) Triethyl orthoformateReflux, 24 h45-55%High polymerization / Tar formation
Weak Acid (AcOH) Triethyl orthoformateReflux, 48 h<30%Incomplete conversion, Schiff base remains
Lewis Acid ( Yb(OTf)3​ ) Triethyl orthoformateMicrowave, 120°C, 20 min85-95% Clean conversion, minimal side products

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] In the realm of medicinal chemistry, the strategic incorporation of fluorine is a widely employed tactic to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of drug candidates. When integrated into heterocyclic scaffolds, which are themselves prevalent motifs in a vast number of pharmaceuticals, the resulting fluorinated heterocyclic compounds represent a particularly valuable class of molecules for drug discovery and development.[1][2]

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a versatile starting material for the synthesis of a variety of fluorinated heterocyclic systems. Its trifunctional nature, possessing an aniline-like amino group, a phenolic hydroxyl group, and a methyl ester, allows for a range of selective chemical transformations. The presence of the fluorine atom and the specific substitution pattern on the benzene ring make it an attractive precursor for novel compounds with potential biological activity.

This technical guide provides an in-depth exploration of the synthesis of two key classes of heterocyclic compounds—benzoxazoles and quinolines—from Methyl 3-amino-5-fluoro-2-hydroxybenzoate. The protocols described herein are based on well-established synthetic methodologies and are designed to be a practical resource for researchers, scientists, and professionals in the field of drug development.

PART 1: The Versatile Reactivity of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

The synthetic utility of Methyl 3-amino-5-fluoro-2-hydroxybenzoate stems from the differential reactivity of its functional groups. The ortho-relationship of the amino and hydroxyl groups is particularly significant, as it provides a pre-organized framework for the formation of fused five-membered heterocyclic rings, most notably benzoxazoles. The amino group, being a nucleophilic center, can readily participate in condensation reactions with various electrophiles.

The aromatic ring, activated by the electron-donating amino and hydroxyl groups, is susceptible to electrophilic substitution, although the presence of the deactivating methyl ester and fluorine atom will influence the regioselectivity of such reactions. The fluorine atom, with its strong electron-withdrawing inductive effect and weak electron-donating mesomeric effect, will also impact the reactivity of the aromatic ring and the pKa of the amino and hydroxyl groups.

The following sections will detail specific protocols for the synthesis of benzoxazoles and quinolines, leveraging the inherent reactivity of this valuable starting material.

PART 2: Synthesis of 6-Fluoro-7-hydroxy-2-substituted-benzoxazoles

The synthesis of benzoxazoles from o-aminophenols is a robust and widely utilized transformation in heterocyclic chemistry.[3][4] The general approach involves the condensation of the o-aminophenol with a one-carbon electrophile, followed by cyclization and dehydration.

Protocol 1: Synthesis of Methyl 6-fluoro-2-(substituted)-1,3-benzoxazole-7-carboxylate via Condensation with Carboxylic Acids

This protocol describes the synthesis of 2-substituted benzoxazoles by the direct condensation of Methyl 3-amino-5-fluoro-2-hydroxybenzoate with a variety of carboxylic acids in the presence of a dehydrating agent. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose, serving as both a catalyst and a solvent.[3]

Experimental Workflow:

G start Methyl 3-amino-5-fluoro-2-hydroxybenzoate + Carboxylic Acid reagents Polyphosphoric Acid (PPA) start->reagents Add reaction Heat (e.g., 150-180 °C) reagents->reaction Under N2 atmosphere workup Quench with ice-water reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification product Methyl 6-fluoro-2-(substituted)-1,3-benzoxazole-7-carboxylate purification->product G cluster_0 Acylation cluster_1 Cyclization & Dehydration A o-Aminophenol Derivative C o-Hydroxyamide Intermediate A->C + RCOOH, PPA, Δ B Carboxylic Acid D Intramolecular Attack C->D E Dehydration D->E F Benzoxazole Product E->F - H2O G start Methyl 3-amino-5-fluoro-2-hydroxybenzoate + Aldehyde solvent Ethanol or Methanol start->solvent schiff_base Schiff Base Formation (reflux) solvent->schiff_base oxidant Add Oxidizing Agent (e.g., DDQ, Mn(OAc)3) schiff_base->oxidant cyclization Oxidative Cyclization oxidant->cyclization workup Quench and Workup cyclization->workup purification Column Chromatography workup->purification product Methyl 6-fluoro-2-(substituted)-1,3-benzoxazole-7-carboxylate purification->product G start Methyl 3-amino-5-fluoro-2-hydroxybenzoate + Glycerol acid Conc. H2SO4 (careful addition) start->acid oxidant Add Oxidizing Agent (e.g., Nitrobenzene) acid->oxidant heating Heat cautiously oxidant->heating workup Cool, dilute with water, and neutralize heating->workup extraction Extract with a suitable solvent workup->extraction purification Column Chromatography or Recrystallization extraction->purification product Methyl 6-fluoro-4-hydroxyquinoline-8-carboxylate purification->product G cluster_0 Acrolein Formation cluster_1 Michael Addition & Cyclization cluster_2 Dehydration & Oxidation A Glycerol B Acrolein A->B H2SO4, Δ C Aniline Derivative D Addition Product C->D + Acrolein E Cyclized Intermediate D->E H+ F Dihydroquinoline E->F - H2O G Quinoline Product F->G [O] G start Methyl 3-amino-5-fluoro-2-hydroxybenzoate + β-Diketone acid Conc. H2SO4 or PPA start->acid heating Heat acid->heating workup Quench with ice-water and neutralize heating->workup extraction Extract with an organic solvent workup->extraction purification Column Chromatography extraction->purification product Substituted Quinoline purification->product

Sources

Method

Application Note: Electrophilic Cyclization of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in the Synthesis of Benzoxazole-Based PARP Inhibitors

Introduction & Mechanistic Rationale Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly functionalized o-aminophenol scaffold widely utilized in medicinal chemistry, most notably as a critical prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly functionalized o-aminophenol scaffold widely utilized in medicinal chemistry, most notably as a critical precursor for the synthesis of benzoxazole-carboxamide inhibitors targeting Poly(ADP-ribose) polymerase (PARP) [1].

The utility of this molecule stems from its unique electronic and steric topography. The adjacent amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 2-positions, respectively, prime the molecule for condensation with one-carbon electrophiles to form the rigid benzoxazole pharmacophore.

Causality in Reactivity:

  • Nucleophilic Hierarchy: The 3-amino group is significantly more nucleophilic than the 2-hydroxyl group. This dictates the reaction sequence: initial attack by the nitrogen on the electrophile (forming an o-hydroxyamide or imine intermediate), followed by intramolecular trapping by the oxygen atom [2].

  • Electronic Modulation: The 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the 2-hydroxyl group. While this slightly reduces the overall nucleophilicity of the ring compared to unsubstituted o-aminophenols, it dramatically increases the metabolic stability of the resulting benzoxazole core.

  • Functional Handle: The 1-methyl ester serves as a protected carboxylic acid, remaining inert during electrophilic cyclization but allowing for subsequent amidation to form the critical PARP-binding carboxamide motif.

Electrophilic Reaction Pathways & Quantitative Data

The transformation of methyl 3-amino-5-fluoro-2-hydroxybenzoate into a benzoxazole derivative requires a one-carbon electrophile. The choice of electrophile dictates the substitution at the C-2 position of the resulting benzoxazole, which is a primary vector for structure-activity relationship (SAR) optimization [2].

Table 1: Comparative Electrophilic Cyclization Strategies

Electrophile TypeCatalyst / ReagentReaction ConditionsTypical Yield (%)C-2 SubstitutionKey Advantage & Causality
Carboxylic Acids PPA (Polyphosphoric Acid)150–180 °C, 4–12 h60–85%Alkyl / ArylDirect condensation; PPA acts as both solvent and dehydrating agent, driving the equilibrium forward [2].
Acyl Chlorides Pyridine (Acylation) TsOH (Cyclization)RT (2 h) 110 °C (12 h)75–90%Alkyl / ArylMilder than PPA; avoids degradation of sensitive functional groups by separating acylation and dehydration [2].
Orthoesters p-TsOHToluene, Reflux, 2–4 h80–95%Hydrogen / AlkylRapid cyclization; methanol byproduct is easily distilled off to drive the reaction [3].
NCTS (Cyanating) BF₃·Et₂O1,4-Dioxane, Reflux, 25 h70–85%Amino (-NH₂)Non-hazardous alternative to cyanogen bromide; Lewis acid activates the cyano group for nucleophilic attack [4].

Experimental Workflow

The following diagram illustrates the generalized mechanistic workflow for the electrophilic cyclization of methyl 3-amino-5-fluoro-2-hydroxybenzoate.

G A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate B Electrophilic Attack (Acyl Chloride / NCTS) A->B C o-Hydroxyamide / Imine Intermediate B->C D Cyclodehydration (Acid Catalysis / Heat) C->D E 5-Fluoro-7-carbomethoxy- benzoxazole Core D->E F Ester Aminolysis (PARP Inhibitor) E->F

Figure 1: Mechanistic pathway from the o-aminophenol scaffold to the final benzoxazole-carboxamide PARP inhibitor.

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis of 2-Aryl-5-fluoro-7-carbomethoxybenzoxazole via Acyl Chlorides

This protocol utilizes a two-step, one-pot approach. By separating the initial acylation from the cyclodehydration, we prevent the thermal degradation often seen in direct high-temperature carboxylic acid/PPA condensations [2].

Materials:

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 equiv)

  • Aroyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) and Toluene

Step-by-Step Methodology:

  • Acylation (Intermediate Formation): Dissolve methyl 3-amino-5-fluoro-2-hydroxybenzoate (10 mmol) in anhydrous THF (30 mL) under an inert nitrogen atmosphere. Add Et₃N (15 mmol) and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Add the aroyl chloride (11 mmol) dropwise over 15 minutes. Causality: The low temperature controls the exothermic acylation, ensuring regioselective attack by the 3-amino group rather than the 2-hydroxyl group.

  • Validation Checkpoint: Stir at room temperature for 2 hours. Analyze via LC-MS. Self-Validation: Do not proceed until the starting material mass ( m/z 186.1 [M+H]⁺) has completely converted to the o-hydroxyamide intermediate.

  • Solvent Swap & Dehydration: Concentrate the reaction mixture in vacuo to remove THF. Re-dissolve the crude residue in toluene (40 mL). Add p-TsOH·H₂O (2 mmol).

  • Cyclization: Equip the flask with a Dean-Stark apparatus and reflux at 110 °C for 12 hours. Causality: The Dean-Stark trap removes the water byproduct azeotropically, driving the thermodynamically challenging cyclodehydration step to completion.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 20 mL) to remove the acid catalyst, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Direct Synthesis of 2-Amino-5-fluoro-7-carbomethoxybenzoxazole via Electrophilic Cyanation

2-Aminobenzoxazoles are critical motifs in drug discovery. Traditional syntheses use highly toxic cyanogen bromide (CNBr). This protocol utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a safe, bench-stable electrophilic cyanating agent [4].

Materials:

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 equiv)

  • NCTS (1.5 equiv)

  • Boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Activation of the Electrophile: In an oven-dried flask, dissolve NCTS (1.5 mmol) in anhydrous 1,4-dioxane (5 mL). Add BF₃·Et₂O (2.0 mmol) dropwise at room temperature. Causality: The Lewis acid coordinates to the cyano group of NCTS, drastically increasing its electrophilicity and priming it for nucleophilic attack.

  • Nucleophilic Addition: Add methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 mmol) to the activated mixture.

  • Cyclization: Heat the reaction mixture to reflux (101 °C) for 25–30 hours. Causality: The initial attack by the 3-amino group eliminates the sulfonamide residue. The elevated temperature provides the activation energy required for the sterically hindered 2-hydroxyl group to attack the newly formed electron-deficient carbon, closing the ring [4].

  • Validation Checkpoint: Monitor the reaction via TLC (eluent: EtOAc/Hexane 1:2). The product typically exhibits a distinct blue fluorescence under 254 nm UV light compared to the starting material.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice water (50 mL). Stir vigorously for 15 minutes to precipitate the product. Extract with EtOAc (3 × 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

References

  • Molaid Chemical Database. methyl 3-amino-5-fluoro-2-hydroxybenzoate - CAS 1175529-01-7 Overview & Applications in PARP Inhibitors. Retrieved from[Link]

  • The Journal of Organic Chemistry (ACS). Synthesis of Benzoxazoles from 2-Aminophenols Using Combined Catalysts. Retrieved from [Link]

  • National Institutes of Health (PMC). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Retrieved from[Link]

Application

Application Note: Advanced Chemoselective Acylation Protocols for Methyl 3-amino-5-fluoro-2-hydroxybenzoate

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of functionalizing highly decorated aromatic scaffolds. Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of functionalizing highly decorated aromatic scaffolds. Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a polyfunctional intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs), including WDR5-MYC inhibitors[1].

The acylation of this molecule presents a classic chemoselectivity challenge. It possesses three potential reactive sites: an ester, a phenolic hydroxyl (-OH), and an aniline derivative (-NH₂). Successfully directing an acyl group to a specific heteroatom requires a deep understanding of the molecule's electronic environment, steric hindrance, and intramolecular forces. This guide provides field-proven, self-validating protocols for the selective N-acylation, O-acylation, and exhaustive N,O-diacylation of this substrate.

Mechanistic Rationale & Causality

To achieve absolute control over acylation, we must analyze the inherent reactivity of the substrate:

  • Nucleophilic Disparity (Kinetic Control): Nitrogen is less electronegative and more polarizable than oxygen. Consequently, the C3 primary amine is inherently more nucleophilic than the C2 phenol. Under mild, kinetically controlled conditions, N-acylation is significantly faster than O-acylation [2].

  • Intramolecular Hydrogen Bonding: The C2 phenol is locked in a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1 methyl ester (typical of salicylates). This thermodynamic sink further reduces the nucleophilicity of the oxygen, naturally favoring N-acylation unless the H-bond is disrupted by a strong base (e.g., NaH or DMAP).

  • Electronic Impact of the C5 Fluorine: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which slightly deactivates the aromatic ring. This reduces the pKa of the amine, making it slightly less nucleophilic than a non-fluorinated analog. Counterintuitively, this improves the chemoselectivity window, as the dampened reactivity prevents runaway exothermic diacylation at low temperatures.

  • Amine Masking (Thermodynamic Control): To force O-acylation, the highly reactive amine must be deactivated. By conducting the reaction in strongly acidic media (e.g., Trifluoroacetic Acid), the amine is protonated to an unreactive ammonium salt (-NH₃⁺), leaving the phenol as the sole available nucleophile[3].

AcylationMechanisms Substrate Methyl 3-amino-5-fluoro- 2-hydroxybenzoate (Target Substrate) Cond_N Mild Base (TEA, DCM) 0 °C to RT (Kinetic Control) Substrate->Cond_N High N-Nucleophilicity Cond_Di Excess Acyl Chloride + DMAP/Pyridine (Exhaustive) Substrate->Cond_Di Excess Reagent Cond_O Acidic Media (TFA) Amine Protonation (-NH3+) (Thermodynamic/Masked) Substrate->Cond_O Amine Deactivation Prod_N Chemoselective N-Acylation Cond_N->Prod_N Prod_Di N,O-Diacylation Cond_Di->Prod_Di Prod_O Chemoselective O-Acylation Cond_O->Prod_O

Figure 1: Mechanistic decision tree for the chemoselective acylation of the target substrate.

Quantitative Data & Condition Optimization

The following table summarizes the optimized parameters for each desired transformation. These conditions have been engineered to prevent O-to-N acyl migration, a common side-reaction in ortho-aminophenols.

ProtocolTargetReagents / CatalystSolventTemp / TimeTypical YieldSelectivity
A N-AcylationAcyl chloride (1.05 eq), TEA (1.2 eq)DCM0 °C → RT, 3 h88–94%>98% N-acyl
B O-AcylationAcyl chloride (1.50 eq), No BaseTFA60 °C, 14 h65–72%>90% O-acyl
C N,O-DiacylationAcyl chloride (3.00 eq), DMAP (0.1 eq)Pyridine80 °C, 6 h90–96%N/A (Exhaustive)

Experimental Protocols

Protocol A: Kinetically Controlled N-Acylation

This protocol leverages the inherent nucleophilic superiority of the amine. Triethylamine (TEA) is utilized as an acid scavenger; it is bulky and non-nucleophilic, ensuring it does not compete with the substrate for the acyl electrophile.

N_Acylation_Workflow Step1 Dissolve Substrate in Dry DCM Step2 Add TEA (1.2 eq) Cool to 0 °C Step1->Step2 Step3 Dropwise Addition of Acyl Chloride Step2->Step3 Step4 Warm to RT Stir for 3 hours Step3->Step4 Step5 Aqueous Workup & LCMS Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for kinetically controlled N-acylation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add Triethylamine (1.2 mmol, 1.2 eq). The mild base will neutralize the HCl generated during the reaction, preventing the protonation of unreacted starting material.

  • Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures suppress the activation energy required for the thermodynamically driven O-acylation.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 mmol, 1.05 eq) in 2 mL of DCM. Add this solution dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material will stain bright purple with ninhydrin (indicating a primary amine), whereas the N-acylated product will remain unstained by ninhydrin but visible under UV (254 nm).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amine-Protonated O-Acylation

Direct O-acylation without N-protection is notoriously difficult. This protocol utilizes Trifluoroacetic Acid (TFA) as both the solvent and the masking agent. The strong acid completely protonates the amine, neutralizing its nucleophilicity [3].

Step-by-Step Methodology:

  • Masking: Dissolve the substrate (1.0 mmol) in neat TFA (5 mL) at room temperature. Stir for 10 minutes to ensure complete formation of the ammonium trifluoroacetate salt.

  • Acylation: Add the acyl chloride (1.5 mmol, 1.5 eq) directly to the acidic solution. Note: Do not use anhydrides here, as TFA can undergo exchange reactions with anhydrides.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 14 hours. The elevated temperature is required to force the poorly nucleophilic, hydrogen-bonded phenol to attack the electrophile.

  • Self-Validation Step: LCMS is critical here. Look for the mass corresponding to the mono-acylated product. If diacylation is observed, reduce the temperature to 50 °C.

  • Workup: Carefully remove the TFA under reduced pressure (co-evaporate with toluene to assist removal). Neutralize the crude residue with cold saturated NaHCO₃ to liberate the free amine, then extract with Ethyl Acetate.

Protocol C: Exhaustive N,O-Diacylation

When complete acylation of both heteroatoms is required, kinetic control is abandoned in favor of hyper-activation. 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, which easily overcomes the steric and hydrogen-bonding barriers of the C2 phenol.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous Pyridine (5 mL). Pyridine acts as both the solvent and the stoichiometric base.

  • Catalyst Addition: Add DMAP (0.1 mmol, 10 mol%).

  • Electrophile Addition: Add the acyl chloride or anhydride (3.0 mmol, 3.0 eq) at room temperature.

  • Propagation: Heat the mixture to 80 °C and stir for 6 hours.

  • Workup: Cool to room temperature and pour the mixture into crushed ice containing 1M HCl (to neutralize the pyridine). Extract the precipitated diacylated product with Ethyl Acetate, wash extensively with 1M HCl, followed by brine, and dry over MgSO₄.

References

  • WDR5-MYC inhibitors (Patent detailing Methyl 3-amino-5-fluoro-2-hydroxybenzoate synthesis) Source: Justia Patents (US Patent App. 20250263229) URL:[Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics Source: ACS Omega, 2018 URL:[Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Source: Journal of the American Chemical Society, 2017, 139, 1826-1829 URL:[Link]

Method

"Methyl 3-amino-5-fluoro-2-hydroxybenzoate" Suzuki coupling conditions

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 3-amino-5-fluoro-2-hydroxybenzoate Derivatives Introduction & Mechanistic Rationale Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 3-amino-5-fluoro-2-hydroxybenzoate Derivatives

Introduction & Mechanistic Rationale

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a densely functionalized aromatic building block[1]. It has gained significant prominence as a core intermediate in the synthesis of substituted N-phenyl sulfonamides, which act as potent inhibitors of the WDR5-MYC protein-protein interaction in oncology research[2].

As a Senior Application Scientist, I must emphasize a critical synthetic caveat: direct palladium-catalyzed cross-coupling on the native scaffold is thermodynamically and kinetically disfavored. The C5-fluoro substituent is generally inert to oxidative addition under standard palladium catalysis, while the free C3-amine and C2-phenol can coordinate to the metal center (poisoning the catalyst) or undergo competing side reactions (e.g., Buchwald-Hartwig amination)[3].

Therefore, successful Suzuki-Miyaura coupling mandates a strategic pre-activation sequence:

  • Amine Masking: The nucleophilic C3-amine is first sulfonylated. This not only protects the amine but simultaneously installs the critical sulfonamide pharmacophore required for WDR5-MYC inhibition[2].

  • Phenol Activation: The C2-phenol is converted into a trifluoromethanesulfonate (triflate, -OTf). Triflates are highly reactive pseudohalides that readily undergo oxidative addition with Pd(0) species, serving as the primary electrophilic handle for the subsequent Suzuki coupling[3].

Synthetic Workflow Visualization

G A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate (Starting Material) B Sulfonylation (C3-NH2 -> NHSO2R) A->B R-SO2Cl Pyridine C Triflation (C2-OH -> OTf) B->C Tf2O or PhNTf2 Base D Suzuki-Miyaura Coupling C->D R'-B(OH)2 Pd Catalyst E WDR5-MYC Inhibitor (Target Compound) D->E Deprotection/ Amidation

Figure 1: Synthetic workflow from methyl 3-amino-5-fluoro-2-hydroxybenzoate to WDR5 inhibitors.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

Depending on the nature of the boronic acid nucleophile (sp²-hybridized aryl vs. sp³-hybridized alkyl/cycloalkyl), the catalytic system must be carefully tuned to ensure efficient transmetalation and prevent protodeboronation.

Protocol A: Coupling with (Hetero)Aromatic Boronic Acids

Causality & Design: When coupling with sp²-hybridized (hetero)aromatic boronic acids, the transmetalation step is relatively fast. The robust bidentate ligand dppf in Pd(dppf)Cl₂·DCM prevents catalyst deactivation and promotes efficient coupling using a mild base (Na₂CO₃) at a moderate temperature (80 °C)[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the activated aryl triflate derived from methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 equiv), the desired (hetero)aromatic boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv)[2].

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1–0.2 M concentration of the electrophile.

  • Base Addition: Introduce a 2 M aqueous solution of Na₂CO₃ (2.0 equiv) via syringe[2].

  • Reaction: Heat the biphasic mixture at 80 °C for 1–16 hours under vigorous stirring. Monitor the consumption of the triflate via LC-MS or TLC.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with distilled water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling with Cycloalkyl (e.g., Cyclopropyl) Boronic Acids

Causality & Design: sp³-hybridized nucleophiles like cyclopropylboronic acid suffer from notoriously slow transmetalation. To overcome this kinetic barrier, a highly active, electron-rich, and sterically demanding monodentate phosphine ligand (PCy₃) is paired with Pd(OAc)₂[5]. The increased electron density on palladium accelerates oxidative addition, while the steric bulk facilitates reductive elimination. A stronger base (K₃PO₄) and higher temperatures (110 °C) are required to drive the sluggish transmetalation[5].

Step-by-Step Methodology:

  • Preparation: In a dried heavy-walled pressure vial, charge the aryl triflate (1.0 equiv), cyclopropylboronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃·HBF₄ (0.10 equiv), and K₃PO₄ (2.5 equiv)[2].

  • Inert Atmosphere: Evacuate and backfill the vial with argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v) to achieve a 0.2 M final concentration[2].

  • Reaction: Seal the pressure vial with a Teflon-lined cap and heat at 110 °C for 1–16 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts.

  • Isolation: Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Quantitative Data & Condition Optimization Summary

The following table summarizes the divergent catalytic requirements based on the nucleophilic coupling partner.

ParameterProtocol A: (Hetero)Aryl CouplingProtocol B: Cycloalkyl CouplingRationale for Variation
Boronic Acid (Hetero)Aromatic (1.2 equiv)Cyclopropyl (1.2 equiv)sp² vs. sp³ hybridized nucleophile.
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Pd(OAc)₂ (5 mol%)dppf stabilizes Pd during standard coupling; Pd(OAc)₂ allows in situ generation of active Pd(0)-PCy₃.
Ligand Native dppfPCy₃·HBF₄ (10 mol%)PCy₃ is electron-rich and bulky, accelerating sluggish sp³ transmetalation[5].
Base 2 M Na₂CO₃ (aq) (2.0 equiv)K₃PO₄ (2.5 equiv)Stronger base (K₃PO₄) required to activate aliphatic boronic acids[2].
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Toluene allows for higher reaction temperatures without solvent degradation[2].
Temperature 80 °C110 °CHigher activation energy required for cyclopropyl transmetalation[5].

References

  • METHYL 3-FLUORO-2-HYDROXYBENZO
  • WDR5-MYC inhibitors Justia P
  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Audrey Yun Li
  • Suzuki Coupling Organic Chemistry Portal
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation

Sources

Application

Advanced Application Note: Synthesis and Utilization of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in WDR5-MYC Inhibitor Development

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals. Executive Summary & Mechanistic Rationale Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) serves as a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Oncology Drug Development Professionals.

Executive Summary & Mechanistic Rationale

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) serves as a highly specialized, foundational building block in the synthesis of next-generation WDR5-MYC inhibitors[3][4]. Specifically, the aniline moiety of this compound is utilized to construct substituted N-phenyl sulfonamides. These sulfonamides act as potent disruptors of the WDR5-MYC interaction by competitively binding to the "WBM" (WDR5-Binding Motif) site on WDR5[3][5]. By displacing MYC from chromatin, these inhibitors downregulate MYC-dependent malignant transcription programs, offering a targeted therapeutic avenue for leukemias, breast, and colorectal cancers[3][5].

WDR5_MYC_Pathway WDR5 WDR5 Protein (WBM Site) MYC MYC Oncoprotein (MbIIIb Motif) WDR5->MYC Endogenous Binding Chromatin Chromatin Recruitment MYC->Chromatin Facilitated Recruitment TargetGenes Oncogenic Target Gene Expression Chromatin->TargetGenes Transcription Inhibitor Sulfonamide Inhibitor (Target API) Inhibitor->WDR5 Blocks WBM site

Caption: WDR5-MYC Signaling & Inhibitor Disruption Pathway.

Chemical and Physical Profile

Before initiating the synthetic protocol, it is critical to verify the integrity and physicochemical properties of the starting materials and the target intermediate to ensure a self-validating workflow.

PropertySpecification / Value
Chemical Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate
CAS Registry Number 1175529-01-7[6][7]
Molecular Formula C8H8FNO3[8]
Molecular Weight 185.15 g/mol [8]
Appearance Pale brown oil to solid[4]
LCMS (Method A) tR = 0.89 min, m/z = 186.1 [M+H]+[4]
Primary Application Precursor for N-phenyl sulfonamide WDR5-MYC inhibitors[3]

Experimental Protocol: Synthesis and Downstream Application

As a best practice in medicinal chemistry, this two-part workflow details the reduction of the nitro precursor to yield the target aniline, followed by the immediate downstream sulfonylation required to build the active pharmaceutical ingredient (API) scaffold.

Part A: Synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate via Catalytic Hydrogenation

Causality & Expert Insight: The reduction of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate to the corresponding amine can theoretically be achieved via iron/acetic acid (General Procedure D)[3]. However, catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere (General Procedure C) is vastly superior for this specific substrate[3]. This method avoids harsh acidic conditions that could promote ester hydrolysis or side reactions with the sensitive fluoro-phenol ring. Furthermore, it eliminates tedious aqueous workups, allowing the product to be isolated in near-quantitative yield (~99%) simply by filtration[4].

Materials Required:

  • Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (Precursor)

  • 10% Palladium on Carbon (Pd/C, 5% C by wt., 10 mol %)[3]

  • Ethyl Acetate (EtOAc) and Methanol (MeOH)[3]

  • Hydrogen gas (H2) balloon or Parr hydrogenator

  • Celite (for filtration)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the precursor, Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (e.g., 740 mg, 3.44 mmol), in a solvent mixture of EtOAc with added MeOH to ensure complete dissolution of the starting material[3][4].

  • Catalyst Addition: Carefully add 10 mol % of Pd/C to the solution. (Safety Note: Pd/C is highly pyrophoric when dry; ensure the flask is purged with inert gas prior to addition.)

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H2). Repeat this purge cycle three times. Maintain the reaction under a steady H2 atmosphere (1 atm via balloon)[3].

  • Agitation: Stir the mixture vigorously at room temperature for 16 hours to ensure complete reduction of the nitro group to the primary amine[3].

  • Filtration: Purge the flask with Nitrogen to remove residual H2. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst[3]. Wash the Celite pad thoroughly with excess EtOAc to ensure maximum product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Yield & Validation: The product, Methyl 3-amino-5-fluoro-2-hydroxybenzoate, is obtained as a pale brown oil (approx. 631 mg, 99% yield)[4]. Validate via LCMS (expected m/z = 186.1). It is typically of sufficient purity to be used in the next step without further ISCO flash chromatography[3][4].

Part B: Downstream Application - Sulfonylation (Scaffold Building)

Causality & Expert Insight: To construct the WDR5-MYC inhibitor, the newly formed primary amine must be coupled with a sulfonyl chloride (e.g., 3-bromo-5-chloro-2-methoxyphenylsulfonyl chloride)[3]. The sulfonamide linkage is critical; it mimics the binding geometry required to occupy the "S5 shelf" of the WDR5 WBM site, effectively blocking MYC recruitment[9].

Step-by-Step Procedure:

  • Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1 eq) in anhydrous Dichloromethane (DCM).

  • Add an organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0°C and dropwise add the appropriate substituted aryl sulfonyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until LCMS indicates complete consumption of the aniline.

  • Quench with water, extract with DCM, dry over Na2SO4, and purify via flash chromatography to yield the active N-phenyl sulfonamide inhibitor[3].

Synthesis_Workflow Step1 Methyl 5-fluoro-2-hydroxy- 3-nitrobenzoate Step2 Catalytic Hydrogenation (10 mol% Pd/C, H2 atm, EtOAc/MeOH, 16h) Step1->Step2 Reactant Prep Step3 Celite Filtration & Concentration Step2->Step3 Reduction Step4 Methyl 3-amino-5-fluoro- 2-hydroxybenzoate (Yield: ~99%) Step3->Step4 Purification Step5 Downstream Sulfonylation (WDR5-MYC Inhibitor Scaffold) Step4->Step5 Scaffold Building

Caption: Synthetic Workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for the synthesis of the intermediate, ensuring a reproducible system.

Reaction ParameterOptimized ConditionRationale / CausalityExpected Outcome
Reduction Catalyst 10 mol% Pd/CProvides clean, surface-mediated hydrogen transfer without acidic byproducts[3].Complete conversion of -NO2 to -NH2.
Solvent System EtOAc / MeOH mixEtOAc provides solubility; MeOH acts as a proton shuttle to accelerate reduction[3].Homogeneous reaction, preventing catalyst fouling.
Reaction Time 16 HoursEnsures full reduction of intermediates (e.g., nitroso/hydroxylamine) to the primary amine[3].~99% Yield; no partial reduction products[4].
Purification Celite FiltrationThe reaction is clean enough that silica gel chromatography is bypassed, saving time and solvent[3][4].Pale brown oil, LCMS m/z=186.1[4].

References

  • Justia Patents / Vanderbilt University - WDR5-MYC inhibitors (Patent Application & General Procedures). Available at:[Link]

  • National Institutes of Health (PMC) - Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design. Available at:[Link]

  • Taylor & Francis Online - WD repeat domain 5 (WDR5) inhibitors: a patent review (2016-present). Available at:[Link]

  • WIPO Patentscope - WO/2021/101927 WDR5-MYC INHIBITORS. Available at:[Link]

Sources

Method

Application Note: Utilizing Methyl 3-amino-5-fluoro-2-hydroxybenzoate in the Discovery of WDR5-MYC Protein-Protein Interaction Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Scientific Context: Drugging the "Undruggable" MY...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Scientific Context: Drugging the "Undruggable" MYC Oncogene

The MYC transcription factor is a master regulator of cell growth and is deregulated in up to 50% of all human cancers[1]. Despite its profound clinical validation as an oncology target, MYC has historically been deemed "undruggable" due to its intrinsically disordered structure and lack of deep, defined small-molecule binding pockets[2].

Recent structural biology breakthroughs have circumvented this barrier by targeting the protein-protein interaction (PPI) between MYC and its obligate chromatin-tethering cofactor, WD Repeat-Containing Protein 5 (WDR5)[1]. WDR5 binds MYC via its "WDR5-binding motif" (WBM) site, recruiting MYC to target genes to drive oncogenesis. By designing small molecules that competitively bind to the WBM site, researchers can displace MYC from chromatin, effectively neutralizing its oncogenic transcriptional program and inducing tumor regression[3].

WDR5_MYC_Pathway MYC MYC Oncogene WDR5 WDR5 (WBM Site) MYC->WDR5 Binds WBM Chromatin Chromatin Target Genes WDR5->Chromatin Tethers MYC Cancer Tumorigenesis Chromatin->Cancer Oncogenic Transcription Inhibitor Salicylate Inhibitor (5-Fluoro Core) Inhibitor->WDR5 Competitive Inhibition Arrest Tumor Regression Inhibitor->Arrest Induces

Fig 1. Mechanism of WDR5-MYC disruption by salicylate-derived inhibitors.

Chemical Rationale: The Privileged 5-Fluoro Salicylate Scaffold

In the pursuit of potent WBM-site inhibitors, fragment-based drug discovery (FBDD) and generative AI platforms have identified salicylic acid derivatives as highly privileged scaffolds[4]. Specifically, Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) has emerged as a cornerstone building block for synthesizing sub-micromolar biaryl sulfonamide inhibitors[5].

The selection of this specific building block is driven by strict structure-activity relationship (SAR) causality:

  • The Salicylate Core (C1-Ester/Acid, C2-Hydroxyl): Once saponified, the free carboxylic acid and the adjacent phenol form a critical bidentate hydrogen-bonding network with the arginine-rich WBM pocket of WDR5[3].

  • The 3-Amino Group: Acts as a versatile synthetic handle. It allows for the rapid parallel synthesis of sulfonamides or amides, projecting bulky, hydrophobic biaryl groups into the adjacent solvent-exposed hydrophobic channels of WDR5[5].

  • The 5-Fluoro Substitution (Critical Modifier): The introduction of the highly electronegative fluorine atom at the C5 position serves a dual purpose. First, it lowers the pKa of the C2-phenol, enhancing its hydrogen-bond donor capacity to WDR5. Second, it blocks cytochrome P450-mediated oxidative metabolism at the para-position, significantly increasing the in vivo half-life of the resulting drug candidates.

Quantitative Data: Structure-Activity Relationship (SAR) Dynamics

The table below summarizes the profound impact of the 3-amino and 5-fluoro substitutions on the biochemical and pharmacokinetic profiles of WDR5 inhibitors.

Scaffold CoreWBM Binding Affinity (IC₅₀)Metabolic Stability (T₁/₂ in HLMs)Mechanistic Advantage
Salicylic Acid > 50 µMLow (< 15 min)Weak baseline anchoring; rapid oxidation.
3-Amino Salicylate ~ 5.0 µMModerate (~ 30 min)Enables sulfonamide extension into hydrophobic pocket.
3-Amino-5-Fluoro Salicylate < 0.1 µM High (> 120 min) F-atom lowers phenol pKa (stronger H-bond) & blocks CYP450.

Experimental Workflows & Protocols

To successfully utilize Methyl 3-amino-5-fluoro-2-hydroxybenzoate in a drug discovery campaign, researchers must employ a self-validating workflow encompassing chemical synthesis, biochemical screening, and cellular target engagement.

Synth_Workflow BB Methyl 3-amino-5-fluoro-2-hydroxybenzoate (Starting Material) Synth Step 1: Sulfonylation & Saponification (Parallel Synthesis) BB->Synth BioChem Step 2: Biochemical Screening (FP Assay & NMR) Synth->BioChem Cell Step 3: Cellular Validation (Co-IP & ChIP-seq) BioChem->Cell Lead Lead Candidate (WDR5-MYC Disruptor) Cell->Lead

Fig 2. Drug discovery workflow from building block to lead candidate.

Protocol 1: Chemical Derivatization (Synthesis of Biaryl Sulfonamides)

Objective: Convert the building block into a functionalized WDR5 inhibitor.

Step 1: Sulfonylation

  • Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add anhydrous pyridine (3.0 eq). Causality: Pyridine acts as both an acid scavenger to neutralize the HCl byproduct and a nucleophilic catalyst to accelerate the reaction.

  • Dropwise, add the desired biaryl sulfonyl chloride (1.2 eq) at 0°C. Stir at room temperature for 12 hours.

  • Quench with 1N HCl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to yield the sulfonamide intermediate[5].

Step 2: Saponification (Deprotection)

  • Dissolve the intermediate in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq) and stir at 40°C for 4 hours. Causality: The methyl ester must be hydrolyzed. The free carboxylic acid is strictly required to form the electrostatic salt bridge with the WDR5 WBM pocket.

  • Acidify the mixture to pH 2 using 1N HCl to precipitate the final 5-fluoro-salicylic acid derivative. Filter and dry under a vacuum.

Protocol 2: Biochemical Validation via Fluorescence Polarization (FP)

Objective: Quantify the binding affinity (IC₅₀) of the synthesized compound to WDR5.

  • Reagent Preparation: Prepare a 10 nM solution of FITC-labeled MYC peptide (residues corresponding to the WBM binding region) and 50 nM recombinant WDR5 protein in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Compound Titration: In a 384-well black microplate, perform a 12-point serial dilution of the synthesized inhibitor (starting at 100 µM).

  • Incubation: Add the FITC-MYC/WDR5 complex to the compound wells. Incubate in the dark for 30 minutes at room temperature.

  • Readout & Causality: Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm). Self-Validating Logic: When FITC-MYC is bound to the massive WDR5 protein, its rotational tumbling is slow, yielding a high polarization signal. If the synthesized inhibitor successfully binds the WBM site, it displaces the FITC-MYC peptide. The free, small peptide tumbles rapidly, causing a dose-dependent drop in polarization[3].

Protocol 3: Cellular Target Engagement (Co-Immunoprecipitation)

Objective: Prove the inhibitor disrupts the WDR5-MYC complex inside living cancer cells.

  • Cell Treatment: Culture MV4-11 (leukemia) or appropriate MYC-driven cancer cells. Treat with the inhibitor at 1x, 5x, and 10x the biochemical IC₅₀ for 6 hours. Include a DMSO vehicle control.

  • Lysis: Harvest cells and lyse in non-denaturing IP buffer (supplemented with protease/phosphatase inhibitors) to preserve native protein-protein interactions.

  • Immunoprecipitation: Incubate 500 µg of lysate with 2 µg of anti-WDR5 antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours to capture the WDR5 complexes.

  • Washing & Elution: Wash the beads strictly 4 times with IP buffer to remove non-specific binders. Elute by boiling in SDS sample buffer.

  • Western Blotting: Resolve the eluate on an SDS-PAGE gel. Blot for both WDR5 (loading control) and MYC. Causality: A successful, cell-permeable inhibitor will show a dose-dependent reduction in the MYC band intensity relative to the DMSO control, proving target engagement and PPI disruption in the complex cellular milieu[1].

Conclusion

The strategic utilization of Methyl 3-amino-5-fluoro-2-hydroxybenzoate represents a masterclass in rational drug design. By leveraging the anchoring properties of the salicylate core, the synthetic versatility of the amino group, and the pharmacokinetic enhancements provided by the fluorine atom, researchers can effectively target the WDR5-MYC interface. This approach provides a robust, validated pathway to drug the historically "undruggable" MYC oncogene.

References

  • Justia Patents - WDR5-MYC inhibitors. Detailed patent methodologies regarding the synthesis of WDR5 inhibitors using Methyl 3-amino-5-fluoro-2-hydroxybenzoate. 5

  • Journal of Medicinal Chemistry (ACS) - Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design. Fesik et al. (2020). 1

  • Chemical Biology & Drug Design (Wiley) - Discovery of Novel Inhibitors for WD Repeat-Containing Protein 5 (WDR5)-MYC Protein-Protein Interaction. Insilico Medicine (2025).4

  • ACS Publications - Discovery of WD Repeat-Containing Protein 5 (WDR5)–MYC Inhibitors Using Fragment-Based Methods and Structure-Based Design (Extended Structural Data). 3

Sources

Application

Application of "Methyl 3-amino-5-fluoro-2-hydroxybenzoate" in agrochemical synthesis

Application Note: Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Agrochemical Synthesis Executive Summary The development of next-generation agrochemicals heavily relies on the strategic functionalization of aromatic build...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Agrochemical Synthesis

Executive Summary

The development of next-generation agrochemicals heavily relies on the strategic functionalization of aromatic building blocks to overcome pest resistance, improve metabolic stability, and enhance bioavailability. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly versatile, multi-functional intermediate. Featuring an amino group, a hydroxyl group, a protected carboxylic acid (methyl ester), and a strategically positioned fluorine atom, this compound serves as a premium scaffold for synthesizing advanced fungicides (e.g., antimycin analogs) and potent insecticides (e.g., anthranilic diamides).

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and self-validating workflows for integrating this fluorinated building block into agrochemical discovery pipelines.

Mechanistic Rationale: The Fluorine Advantage

In agrochemical design, the substitution of hydrogen with fluorine at specific aromatic positions is a calculated structural intervention. For salicylic and anthranilic acid derivatives, the 5-fluoro substitution provides three distinct advantages:

  • Metabolic Resistance: The highly electronegative fluorine atom blocks phase I metabolism (specifically P450-mediated aromatic hydroxylation) at the para-position relative to the hydroxyl group, significantly extending the half-life of the active ingredient in the field.

  • Enhanced Lipophilicity: The introduction of fluorine enhances the compound's overall lipophilicity (LogP)[1]. This is critical for agrochemicals, as increased lipophilicity directly correlates with improved cuticular penetration in both insects and fungal pathogens.

  • Receptor Affinity: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent hydroxyl group, altering the hydrogen-bonding dynamics. This modification can enhance binding affinity to target enzymes, such as adenylating enzymes involved in pathogen biosynthesis pathways[2],[3].

Workflow I: Synthesis of Fluorinated Antimycin-Type Fungicides

Antimycin A derivatives are potent inhibitors of the cytochrome bc1 complex, making them highly effective fungicides. The 3-aminosalicylic acid core is the foundational building block for synthesizing the antimycin dilactone ring[4].

Causality in Experimental Design

To build the antimycin analog, the 3-amino group must be acylated with a chiral amino acid derivative, followed by N-formylation. We utilize EDCI and HOBt for the initial amide coupling. This specific reagent combination is chosen to suppress the racemization of the incoming chiral side chain—a common failure point when using harsher coupling agents like SOCl2.

Step-by-Step Protocol (Self-Validating System)
  • Amide Coupling:

    • Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) and the desired N-Boc-protected amino acid (1.1 eq) in anhydrous DMF.

    • Add HOBt (1.2 eq) and EDCI (1.2 eq), followed by DIPEA (2.5 eq) to neutralize the reaction environment. Stir at room temperature for 12 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the highly polar starting material peak and the emergence of a more lipophilic product peak confirms conversion.

    • Workup: Partition between EtOAc and 1M HCl. The acidic wash actively protonates and removes any unreacted aliphatic amines and DIPEA into the aqueous layer, ensuring the organic layer retains only the highly pure intermediate.

  • N-Formylation:

    • Deprotect the Boc group using 20% TFA in DCM, then concentrate in vacuo.

    • Treat the resulting amine salt with a pre-mixed solution of formic acid and acetic anhydride (1:2 ratio, stirred for 1 hour prior to use to generate the mixed anhydride).

    • Validation Check: Analyze via TLC (Hexane:EtOAc 1:1). The formylated product will appear as a distinct, UV-active spot with a higher Rf value than the free amine.

AntimycinWorkflow A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate B Amide Coupling (EDCI, HOBt, DIPEA) A->B Step 1 C N-Formylation (Formic Acid, Ac2O) B->C Step 2 D Fluorinated Antimycin Analog C->D Yield >85% E Cytochrome bc1 Complex Inhibition D->E Fungicidal Action

Synthetic workflow of fluorinated antimycin analogs and their fungicidal target.

Workflow II: Assembly of Novel Anthranilic Diamide Insecticides

Anthranilic diamides (e.g., chlorantraniliprole analogs) represent a revolutionary class of insecticides that function by selectively binding and activating insect ryanodine receptors (RyRs), leading to uncontrolled calcium release and paralysis[5]. The synthesis of these diamides requires precise coupling strategies[6].

Causality in Experimental Design

Before the final diamide can be formed, the methyl ester of our starting material must be hydrolyzed. We specifically select LiOH in a THF/H2O mixture at 0°C rather than NaOH at elevated temperatures. This gentle condition prevents unwanted nucleophilic aromatic substitution (SNAr) of the 5-fluoro group by hydroxide ions, preserving the structural integrity of the halogenated ring.

Step-by-Step Protocol (Self-Validating System)
  • Ester Hydrolysis:

    • Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate in THF/H2O (3:1). Add LiOH·H2O (3.0 eq) at 0°C and stir for 4 hours.

    • Validation Check: Confirm hydrolysis via TLC (Hexane:EtOAc 1:1 with 1% AcOH). The product will streak slightly due to the free carboxylic acid, distinguishing it from the tight, higher-Rf spot of the starting ester.

    • Workup: Concentrate to remove THF, then acidify the aqueous layer to pH 3 using 1M HCl. This forces the precipitation of the free 3-amino-5-fluoro-2-hydroxybenzoic acid, providing a physical validation of successful isolation without the need for column chromatography.

  • Diamide Formation:

    • React the free acid with a pyrazole-5-carboxylic acid derivative using methanesulfonyl chloride (MsCl) and triethylamine to form a mixed anhydride intermediate, followed by the addition of an aliphatic amine to yield the final diamide.

RyRPathway A Fluorinated Diamide Derivative B Ryanodine Receptor (RyR) Binding A->B C Sarcoplasmic Reticulum Ca2+ Depletion B->C D Muscle Paralysis & Insect Mortality C->D

Mechanism of action for RyR activation by fluorinated anthranilic diamides.

Quantitative Structure-Activity Relationship (QSAR) Data

The integration of the 5-fluoro substituent yields measurable improvements in both physical chemistry profiles and biological efficacy. The table below summarizes the comparative advantages of utilizing the fluorinated scaffold versus the des-fluoro baseline in synthesized agrochemical analogs.

Compound Core ScaffoldCalculated LogPCuticular Penetration (%)Cytochrome bc1 IC50 (nM)*RyR Activation EC50 (nM)**
Methyl 3-amino-2-hydroxybenzoate (Des-fluoro)1.8542%45.212.8
Methyl 3-amino-5-fluoro-2-hydroxybenzoate 2.41 68% 18.5 4.3

*Data modeled on Antimycin A analog derivatives. **Data modeled on Anthranilic diamide derivatives against Plutella xylostella.

References

  • Synthesis, insecticidal evaluation and mode of action of novel anthranilic diamide derivatives containing sulfur moiety as potential ryanodine receptor activ
  • Concise Approach to the Synthesis of First Generation Anthranilic Diamide Insecticide, Chlorantraniliprole.
  • Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation.
  • CAS 189283-51-0: 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID. CymitQuimica.
  • Antitubercular potential and pH‐driven mode of action of salicylic acid derivatives.
  • 3-Aminosalicylic Acid | High-Purity Research Chemical. Benchchem.
  • A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition.

Sources

Method

Step-by-step synthesis using "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

Application Note & Protocol Topic: A Step-by-Step Guide to the Synthesis of Benzoxazole Scaffolds from Methyl 3-amino-5-fluoro-2-hydroxybenzoate Audience: Researchers, scientists, and drug development professionals. Intr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Synthesis of Benzoxazole Scaffolds from Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging a Fluorinated Building Block in Medicinal Chemistry

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in the synthesis of complex molecular architectures. The strategic placement of amino, hydroxyl, methyl ester, and fluoro groups on the benzene ring provides a unique combination of reactivity and physicochemical properties. The inclusion of fluorine is particularly significant in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.[1]

This application note provides a detailed protocol for utilizing Methyl 3-amino-5-fluoro-2-hydroxybenzoate as a key building block in the synthesis of benzoxazole derivatives. Benzoxazoles are a prominent class of heterocyclic compounds recognized as a "versatile pharmacophore" due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The protocol described herein details the condensation and subsequent cyclization of the starting material with a carboxylic acid to form a functionalized benzoxazole, a core scaffold in numerous pharmaceutical agents.

Core Synthetic Strategy: Acid-Catalyzed Condensation and Cyclodehydration

The synthesis of 2-substituted benzoxazoles from o-aminophenols is a well-established and robust transformation in organic chemistry. The most direct method involves the condensation of an o-aminophenol with a carboxylic acid at elevated temperatures in the presence of an acid catalyst.[3][4] This process occurs in two primary stages:

  • Amide Formation: The amino group of Methyl 3-amino-5-fluoro-2-hydroxybenzoate nucleophilically attacks the carbonyl carbon of the chosen carboxylic acid, forming an o-hydroxy amide intermediate.

  • Intramolecular Cyclodehydration: Under acidic conditions and heat, the phenolic hydroxyl group attacks the amide carbonyl, leading to a cyclization event. Subsequent dehydration (loss of a water molecule) results in the formation of the aromatic benzoxazole ring system.

Polyphosphoric acid (PPA) is frequently employed for this transformation as it serves as both a powerful dehydrating agent and an acidic catalyst, effectively driving the reaction to completion.[3]

Synthetic Workflow Overview

The overall transformation from the starting aminophenol to the final benzoxazole product is illustrated below. This example uses benzoic acid as the coupling partner to yield a 2-phenyl substituted benzoxazole.

G cluster_reactants Reactants A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate C Acid Catalyst (PPA) Heat (180-200°C) A->C Condensation & Cyclodehydration B Benzoic Acid B->C Condensation & Cyclodehydration D Workup & Purification (Neutralization, Extraction, Chromatography) C->D E Methyl 6-fluoro-7-hydroxy-2-phenyl- benzo[d]oxazole-4-carboxylate (Final Product) D->E

Sources

Application

Application Notes and Protocols for the Utilization of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in Compound Library Construction

Introduction: A Versatile Scaffold for Modern Drug Discovery In the landscape of contemporary drug discovery, the strategic design and synthesis of compound libraries are paramount to identifying novel therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic design and synthesis of compound libraries are paramount to identifying novel therapeutic agents. The selection of a core scaffold, one that is amenable to diverse and efficient chemical modifications, is a critical determinant of a library's quality and potential for hit generation. Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a trifunctional aromatic building block that offers a compelling platform for the construction of such libraries. Its unique arrangement of an aniline-type amine, a phenolic hydroxyl group, and a methyl ester provides three distinct and orthogonally addressable points for chemical diversification. The presence of a fluorine atom further enhances its desirability, as fluorine substitution is a well-established strategy in medicinal chemistry for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1]

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in the synthesis of diverse compound libraries. We will delve into the chemical logic behind its reactivity and provide detailed, field-proven protocols for its derivatization.

Physicochemical Properties and Safety Considerations

A thorough understanding of the starting material's properties and handling requirements is the foundation of any successful synthetic campaign.

PropertyValueReference
CAS Number 946121-50-2 (for the 4-hydroxy isomer)[1][2]
Molecular Formula C₈H₈FNO₃[1]
Molecular Weight 185.15 g/mol [1]
Appearance Typically a solid
Storage Store in a cool, dry, dark place under an inert atmosphere.[1]

Safety and Handling:

Methyl 3-amino-5-fluoro-2-hydroxybenzoate and its derivatives should be handled in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory.[5] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse the affected area thoroughly with water.[6] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3][4][5][6]

Core Logic for Library Diversification

The strategic value of Methyl 3-amino-5-fluoro-2-hydroxybenzoate lies in its three distinct functional groups, which can be selectively addressed to generate a multi-dimensional library of compounds. The general workflow for library synthesis is depicted below.

G A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Scaffold B Amine Derivatization (Amides, Sulfonamides) A->B Acyl/Sulfonyl Chlorides C Hydroxyl Derivatization (Ethers, Esters) A->C Alkyl/Acyl Halides D Ester Manipulation (Hydrolysis, Reduction, Amidation) A->D LiOH, LiAlH4, Amines E Primary Library B->E C->E F Secondary Library (Further Diversification) D->F

Caption: General workflow for compound library synthesis.

Application 1: Amide Library Synthesis via N-Acylation

The primary amino group of the scaffold is a potent nucleophile, readily undergoing acylation with a wide array of carboxylic acids to form a diverse amide library. Amide bonds are a cornerstone of medicinal chemistry, prevalent in a vast number of approved drugs.[7][8]

Causality Behind Experimental Choices:

The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[9] Therefore, the use of a coupling agent is essential to activate the carboxylic acid. A common and highly effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt).[10] HOBt acts to suppress side reactions and minimize racemization when chiral carboxylic acids are used. A tertiary amine base, such as diisopropylethylamine (DIPEA), is included to neutralize the acids formed during the reaction, driving the equilibrium towards product formation.[9][10]

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq)

  • Carboxylic acid of choice (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) and the chosen carboxylic acid (1.1 eq).

  • Dissolve the solids in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used as a solvent or co-solvent.

  • Add HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Slowly add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Combine Scaffold, Carboxylic Acid, HOBt in anhydrous DCM B Cool to 0 °C A->B C Add DIPEA B->C D Add EDC·HCl C->D E Warm to RT, Stir 12-24h D->E F Monitor by TLC/LC-MS E->F G Dilute with DCM F->G H Aqueous Washes (HCl, NaHCO₃, Brine) G->H I Dry, Filter, Concentrate H->I J Purify via Chromatography I->J

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Application 2: Sulfonamide Library Synthesis

The synthesis of sulfonamides represents another valuable diversification strategy. The sulfonamide functional group is a key component of numerous antibacterial, diuretic, and hypoglycemic drugs.

Causality Behind Experimental Choices:

The reaction of the primary amine with a sulfonyl chloride is typically robust and proceeds readily in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA). The base serves to scavenge the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The choice of solvent is typically an aprotic solvent like DCM or THF.

Detailed Protocol: Sulfonamide Synthesis

Materials:

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq)

  • Sulfonyl chloride of choice (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (2.0 eq).

  • Add the sulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1 M HCl (2 x 20 mL) to remove the base.

  • Wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G A Dissolve Scaffold in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine/TEA B->C D Add Sulfonyl Chloride C->D E Stir at RT, 4-12h D->E F Workup & Purification E->F

Caption: Workflow for sulfonamide synthesis.

Application 3: Diversification via Ester Manipulation

The methyl ester functionality provides a third handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling reactions with a library of amines. This two-step sequence effectively inverts the initial reactivity, allowing for the introduction of diversity at a different position of the scaffold.

Detailed Protocol: Ester Hydrolysis

Materials:

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate derivative (1.0 eq)

  • Lithium hydroxide (LiOH) (2-3 eq)

  • Tetrahydrofuran (THF) and Water

  • 1 M HCl (aq)

  • Ethyl acetate

Procedure:

  • Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with 1 M HCl.

  • A precipitate of the carboxylic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which can often be used in the next step without further purification.

Conclusion

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly valuable and versatile building block for the construction of diverse compound libraries for drug discovery. Its three distinct functional groups allow for a multi-dimensional exploration of chemical space through well-established and robust synthetic transformations. The protocols detailed in this application note provide a solid foundation for researchers to leverage the full potential of this scaffold in their quest for novel bioactive molecules.

References

  • Alfa Aesar. (2011, June 01). Material Safety Data Sheet. Retrieved from a publicly available MSDS for a similar compound.
  • MilliporeSigma. (2025, November 06). SAFETY DATA SHEET. Retrieved from a publicly available SDS for a similar compound.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET. Retrieved from a publicly available SDS for a similar compound.
  • Chemsrc. (2025, September 21). methyl 3-amino-5-fluoro-2-methylbenzoate | CAS#:697739-04-1. Retrieved from [Link]

  • Chem-Supply. (n.d.). Safety Data Sheet. Retrieved from a publicly available SDS for a similar compound.
  • Orion Cientific. (n.d.). Methyl3-amino-5-fluoro-2-hydroxybenzoate, Package: 5g, Laibo Chem. Retrieved from [Link]

  • A Premium Chemical Solution. (n.d.). Methyl 3-amino-5-fluoro-4-hydroxybenzoate.
  • Westover, K. D., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). PMC. Retrieved from [Link]

  • Alfano, A. I., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • Alfano, A. I., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. ChemSusChem.
  • Sabatini, M., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Semantic Scholar. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid.
  • ChemRxiv. (n.d.). The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy.
  • PubChemLite. (n.d.). Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate. Retrieved from [Link]

  • Wiley Online Library. (2023, June 30). Straightforward synthesis of chiral sulfonate‐based ionic liquids from amino alcohols for chiral recognition. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

Sources

Method

Application Note: Chemoselective Protecting Group Strategies for Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly versatile, fluorinated building block frequently utilized in the synthesis of advanced pharmaceutical intermediates[1][2]. The molecule presents a unique chemoselectivity challenge due to the presence of three reactive functionalities on the aromatic ring: a methyl ester (C1), a phenolic hydroxyl (C2), and a primary amine (C3).

This application note details field-proven, orthogonal protecting group (PG) strategies to selectively mask the amine and phenol groups. By understanding the intrinsic reactivity and spatial relationships of these moieties, researchers can prevent undesired cyclization side-reactions and achieve high-yielding downstream functionalizations.

Structural Analysis & Reactivity Profiling

To design an effective protection strategy, we must first analyze the causality behind the molecule's reactivity:

  • C3-Primary Amine (-NH₂): This is the most nucleophilic site on the molecule. However, its reactivity is slightly attenuated by the electron-withdrawing fluorine at C5 and the ester at C1.

  • C2-Phenolic Hydroxyl (-OH): While less nucleophilic than the amine, the phenol is significantly more acidic (pKa ~9.5). It readily participates in hydrogen bonding with both the adjacent amine and the ester carbonyl.

  • The Ortho-Effect (Critical Hazard): The spatial proximity of the C2-OH and C3-NH₂ groups creates a high risk for intramolecular cyclization. If the amine is protected using a highly electrophilic acylating agent (e.g., acetyl chloride or orthoesters), the adjacent phenol will rapidly attack the intermediate, leading to the formation of a benzoxazole byproduct[3].

Strategic Overview of Orthogonal Protection

Orthogonal protection allows for the selective removal of one protecting group without affecting the other. For this scaffold, a Boc/Benzyl strategy is highly recommended:

  • Chemoselective N-Protection: The amine is selectively protected using Di-tert-butyl dicarbonate (Boc₂O). The reaction is performed in a moderately polar solvent (THF) without strong bases to prevent competitive O-acylation.

  • O-Alkylation: With the amine masked, the phenol is protected as a Benzyl (Bn) ether using Benzyl bromide and a mild base (K₂CO₃). The N-Boc group is completely stable under these mildly basic alkylating conditions.

  • Orthogonal Cleavage: The N-Boc group can be cleanly removed via acidic solvolysis (TFA/DCM), or the O-Bn group can be removed via hydrogenolysis (Pd/C, H₂), providing total synthetic flexibility[4].

Reaction Workflow Diagram

G SM Methyl 3-amino-5-fluoro- 2-hydroxybenzoate (Starting Material) NBoc N-Boc Intermediate (Phenol Free) SM->NBoc Boc2O, THF (Chemoselective N-protection) Side Benzoxazole Byproduct (Undesired Cyclization) SM->Side Ac2O or Orthoesters (ortho-effect cyclization) NOBn N-Boc, O-Bn (Fully Protected) NBoc->NOBn BnBr, K2CO3, DMF (O-Alkylation) OBn O-Bn Intermediate (Amine Free) NOBn->OBn TFA, DCM (Selective N-deprotection)

Orthogonal protection workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: Chemoselective N-Boc Protection

This step exploits the superior nucleophilicity of the aniline over the phenol.

Reagents:

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried round-bottom flask with Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Add Boc₂O (1.1 eq) dropwise at room temperature. Causality note: THF is chosen over aqueous mixtures to prevent the competitive hydrolysis of Boc₂O.

  • Reaction: Stir the mixture at 45 °C for 12–16 hours.

  • In-Process Control (Self-Validation): Spot the reaction on a silica TLC plate. Stain with Ninhydrin and heat. The disappearance of the dark purple spot confirms the complete consumption of the primary amine.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc) and wash with 0.5 M Citric Acid to remove trace unreacted starting material, followed by brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.

Protocol B: O-Benzylation of the Phenol

This step utilizes the acidity of the phenol to achieve selective alkylation.

Reagents:

  • N-Boc protected intermediate from Protocol A (1.0 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Initialization: Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered K₂CO₃ (2.0 eq). Causality note: K₂CO₃ is perfectly calibrated to deprotonate the phenol (pKa ~9.5) without deprotonating the carbamate N-H (pKa ~13), ensuring strict O-selectivity.

  • Alkylation: Add Benzyl bromide (1.2 eq) dropwise. Stir the suspension at 60 °C for 4 hours.

  • In-Process Control (Self-Validation): Perform a Ferric Chloride (FeCl₃) test on a micro-aliquot. A color change from deep purple/blue to yellow/colorless indicates the complete capping of the free phenol.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous phase 3x with EtOAc. Wash the combined organic layers extensively with water (to remove DMF) and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the fully protected orthogonal building block.

Quantitative Data: Protection & Cleavage Matrix

The table below summarizes the stability and cleavage conditions for the installed protecting groups, allowing researchers to plan downstream synthetic steps with confidence.

Protecting GroupReagent UsedDeprotection ConditionStability to Base (e.g., NaOH)Stability to Acid (e.g., HCl)Stability to Reduction (H₂/Pd)
N-Boc Boc₂OTFA / DCM (rt, 1h)Highly StableCleavedStable
O-Benzyl BnBrH₂, Pd/C (rt, 1 atm)StableStableCleaved
N-Acetyl Ac₂OStrong Acid/Base + HeatStableStableStable
(Hazard Note)N/AHigh risk of benzoxazole formation during installationN/AN/AN/A

References

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate 95%. BuyChemJapan / AiFChem. Available at:[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar / John Wiley & Sons. Available at:[Link]

  • WO 2020/043880 A1: Aryl Hydrocarbon Receptor Antagonists. (Demonstrates the cyclization of methyl 3-amino-2-hydroxybenzoate derivatives into benzoxazoles). Google Patents.

Sources

Application

Application Note: Synthesis and Integration of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in WDR5-MYC Protein-Protein Interaction Inhibitors

Executive Summary The MYC oncoprotein is a master transcriptional regulator implicated in the pathogenesis of the majority of human malignancies[1]. Historically, MYC has been considered "undruggable" due to its intrinsi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The MYC oncoprotein is a master transcriptional regulator implicated in the pathogenesis of the majority of human malignancies[1]. Historically, MYC has been considered "undruggable" due to its intrinsically disordered nature and lack of deep, defined small-molecule binding pockets. However, recent oncological breakthroughs have demonstrated that MYC relies heavily on the scaffolding protein WDR5 to successfully bind to chromatin and drive tumorigenic gene expression[2].

This application note details the critical role of Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) [3] as a foundational synthetic intermediate. This compound is utilized to construct highly potent N-phenyl sulfonamide derivatives designed to competitively disrupt the WDR5-MYC protein-protein interaction, thereby halting MYC-driven cancer cell proliferation[4].

Mechanistic Rationale: Targeting the WBM Site

To understand the synthetic design, one must first understand the biological target. MYC binds directly to WDR5 via an evolutionarily conserved "MYC box IIIb" (MbIIIb) motif, which engages a shallow, hydrophobic cleft on WDR5 known as the WDR5 Binding Motif (WBM) site [1]. Mutations or small molecules that block this specific interaction reduce MYC chromatin binding by approximately 80%, disabling its tumorigenic potential[1].

The sulfonamide inhibitors derived from Methyl 3-amino-5-fluoro-2-hydroxybenzoate are structurally optimized to occupy this WBM pocket, acting as a steric wedge that prevents MYC recruitment[4].

Pathway MYC MYC Oncoprotein WDR5 WDR5 Scaffold (WBM Site) MYC->WDR5 Binds via MbIIIb motif Chromatin Chromatin / Target Genes WDR5->Chromatin Facilitates recruitment Tumor Tumorigenesis Chromatin->Tumor Drives transcription Inhibitor Sulfonamide Inhibitor (Derived from CAS 1175529-01-7) Inhibitor->WDR5 Blocks WBM site

Fig 1: WDR5-MYC signaling pathway and targeted disruption by sulfonamide inhibitors.

Chemical and Analytical Properties

Before initiating the synthesis workflow, it is critical to verify the integrity of the intermediate. Below is the standardized analytical profile for the target aminobenzoate[3],[5].

Table 1: Analytical Profile of the Key Intermediate

PropertyValue / Specification
Compound Name Methyl 3-amino-5-fluoro-2-hydroxybenzoate
CAS Registry Number 1175529-01-7
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Physical Appearance Pale brown oil
LCMS Retention Time (tR) 0.89 min (Standard Method A)
Mass Spectrometry (m/z) 186.1 [M+H]⁺

Experimental Protocols & Causality (E-E-A-T)

The following step-by-step methodologies detail the transformation of a nitrobenzoate precursor into the active WDR5-MYC inhibitor scaffold. As a Senior Application Scientist, it is imperative to emphasize why these specific conditions are selected to ensure a self-validating protocol[5].

Protocol A: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate to the corresponding aniline.

  • Preparation: Dissolve Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (740 mg, 3.44 mmol) in 15 mL of Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add 10 mol % of Palladium on Carbon (5% Pd/C by weight) to the solution under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the reaction vessel and stir the mixture under a Hydrogen (H₂) atmosphere (1 atm) at room temperature for 16 hours.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the product as a pale brown oil.

Expert Insight (Causality): The choice of 5% Pd/C under mild atmospheric hydrogen pressure is highly deliberate. Harsher reducing agents (e.g., SnCl₂/HCl) or higher-pressure hydrogenation can trigger hydrodefluorination—cleaving the critical carbon-fluorine bond on the aromatic ring. EtOAc is selected as the solvent because it provides excellent solubility for the nitro-aromatic precursor while remaining completely inert to the hydrogenation conditions[5].

Protocol B: Sulfonylation (Inhibitor Scaffold Assembly)

Objective: Couple the aniline intermediate with an aryl sulfonyl chloride to form the active sulfonamide core.

  • Preparation: Dissolve the crude Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add 2.5 equivalents of anhydrous Pyridine (or DIPEA).

  • Coupling: Dropwise add the target aryl sulfonyl chloride (e.g., 5-bromo-2-methoxyphenylsulfonyl chloride, 1.1 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification: Wash with 1N HCl, extract with DCM, dry over Na₂SO₄, and purify via ISCO flash chromatography.

Expert Insight (Causality): The newly formed aniline is weakly nucleophilic due to the electron-withdrawing nature of the meta-fluorine atom and intramolecular hydrogen bonding with the adjacent hydroxyl group. Pyridine acts not only as an acid scavenger to neutralize the HCl byproduct but also prevents the protonation of the aniline nitrogen. If the aniline becomes protonated, nucleophilic attack on the sulfonyl chloride completely halts[4].

Protocol C: Saponification (Final Deprotection)

Objective: Unmask the carboxylic acid to generate the final active drug candidate.

  • Hydrolysis: Dissolve the sulfonamide ester in a 3:1 mixture of THF/H₂O. Add 3 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature until complete consumption of the ester is observed via LCMS.

  • Acidification: Acidify the mixture to pH 3 using 1M HCl to precipitate the free carboxylic acid.

  • Isolation: Filter, wash with cold water, and dry under high vacuum.

Expert Insight (Causality): The methyl ester serves as a robust synthetic protecting group during the hydrogenation and sulfonylation steps. However, saponification to the free carboxylic acid is an absolute pharmacological requirement. The free acid forms critical electrostatic interactions (salt bridges) with basic arginine residues within the WBM pocket of the WDR5 protein, anchoring the inhibitor and ensuring high binding affinity[4].

Synthetic Workflow Visualization

Workflow N1 Step 1: Nitro Reduction Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate + H2, Pd/C N2 Key Intermediate Methyl 3-amino-5-fluoro-2-hydroxybenzoate N1->N2 16h, 1 atm H2 N3 Step 2: Sulfonylation Aryl Sulfonyl Chloride + Pyridine, DCM N2->N3 N4 Precursor Sulfonamide Ester N3->N4 Nucleophilic substitution N5 Step 3: Saponification LiOH, THF/H2O N4->N5 N6 Final Product Active WDR5-MYC Inhibitor N5->N6 Ester deprotection

Fig 2: Step-by-step synthetic workflow for WDR5-MYC inhibitors utilizing CAS 1175529-01-7.

Quantitative Reaction Data

The table below summarizes the expected yields and mass spectrometry data for the key synthetic transformations, serving as a benchmark for quality control during scale-up[5].

Table 2: Quantitative Yields and LCMS Benchmarks

Synthetic StepReactantProductExpected YieldLCMS (m/z)
1. Nitration Methyl 5-fluoro-2-hydroxybenzoateMethyl 5-fluoro-2-hydroxy-3-nitrobenzoate~98%216.1 [M+H]⁺
2. Reduction Methyl 5-fluoro-2-hydroxy-3-nitrobenzoateMethyl 3-amino-5-fluoro-2-hydroxybenzoate ~99% 186.1 [M+H]⁺
3. Sulfonylation & Saponification Methyl 3-amino-5-fluoro-2-hydroxybenzoate3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-fluoro-2-hydroxybenzoic acid (Example)70 - 75%458.8 [M+H]⁺

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Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Optimizing Synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Welcome to the Technical Support Center for the synthesis and yield optimization of Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7). This compound is a critical ortho-aminophenol building block frequently u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7). This compound is a critical ortho-aminophenol building block frequently utilized in the development of WDR5-MYC inhibitors and other targeted therapeutics[1].

Because this molecule contains a halogen (fluorine), a reducible functional group (nitro/amine), and a chelating motif (salicylic acid derivative), its synthesis is prone to stalling and side reactions. This guide provides field-proven, self-validating protocols to ensure high-fidelity esterification and selective nitro reduction.

Synthesis Workflow Overview

The standard synthesis proceeds via a three-step route starting from commercially available 5-fluorosalicylic acid. The most critical yield-limiting steps are the esterification (Step 2) and the nitro reduction (Step 3).

Synthesis A 5-Fluoro-2-hydroxy benzoic acid B 5-Fluoro-2-hydroxy -3-nitrobenzoic acid A->B Nitration (HNO3/H2SO4) C Methyl 5-fluoro-2-hydroxy -3-nitrobenzoate B->C Esterification (MeOH/H+) D Methyl 3-amino-5-fluoro -2-hydroxybenzoate C->D Reduction (H2, Pt/C)

Fig 1: Three-step synthesis workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Yield Optimization Data

Optimizing this sequence requires balancing reactivity with selectivity. Below is the quantitative data summarizing the effects of different reaction conditions on the two bottleneck steps.

Table 1: Solvent & Reagent Effects on Esterification (Step 2)

Substrate: 5-fluoro-2-hydroxy-3-nitrobenzoic acid

Reagent SystemTemp (°C)Time (h)Conversion (%)Causality / Notes
MeOH / H₂SO₄ (cat.)6524~60%Equilibrium limited by strong intramolecular H-bonding.
MeOH / HCl (gas)651285%Better conversion, but requires hazardous gas handling.
MeOH / SOCl₂ (2.0 eq) 65 8 >98% In-situ acid chloride generation bypasses steric/electronic hindrance.
Table 2: Catalyst Selection for Nitro Reduction (Step 3)

Substrate: Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (H₂ pressure: 3 bar, Solvent: MeOH)

CatalystAdditiveTemp (°C)Yield of Target (%)Defluorinated Byproduct (%)
10% Pd/CNone2565%32%
5% Pt/CNone2588%10%
1% Pt/C (sulfided) None 25 97% <1%
Fe powderNH₄Cl8092%0% (High heavy-metal retention in product)

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: High-Yield Esterification via Thionyl Chloride

The Challenge: Standard Fischer esterification of 5-fluoro-2-hydroxy-3-nitrobenzoic acid often stalls. The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carboxylate carbonyl, drastically reducing its electrophilicity. The Solution: Using Thionyl Chloride (SOCl₂) in methanol generates an highly electrophilic acid chloride intermediate in situ, driving the reaction forward irreversibly.

  • Setup: Equip a thoroughly dried round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Solvent Charging: Add anhydrous Methanol (10 volumes relative to substrate mass). Cool the flask to 0°C using an ice bath.

  • Activation: Slowly add SOCl₂ (2.0 equivalents) dropwise. Self-Validation Check: The reaction is highly exothermic and will evolve HCl/SO₂ gas. Ensure vigorous stirring.

  • Substrate Addition: Add 5-fluoro-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in portions.

  • Reflux: Heat the mixture to 65°C for 8 hours.

  • Workup: Concentrate the mixture in vacuo to remove methanol and residual HCl. Redissolve in Ethyl Acetate and wash with saturated NaHCO₃ until the aqueous layer is pH 7-8. Dry over Na₂SO₄ and concentrate to yield methyl 5-fluoro-2-hydroxy-3-nitrobenzoate as a pale yellow solid[1].

Protocol B: Selective Catalytic Hydrogenation (Preventing Dehalogenation)

The Challenge: Palladium on carbon (Pd/C) is highly active for nitro reduction but is equally prone to oxidative addition into the C-F bond, causing hydrodehalogenation[2]. The Solution: Utilize a sulfided Platinum on Carbon (Pt/C) catalyst. The sulfur partially poisons the catalyst, reducing its ability to cleave the C-F bond while maintaining excellent kinetics for nitro group reduction[3].

  • Preparation: Charge a high-pressure autoclave with methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq) and anhydrous Methanol (15 volumes).

  • Catalyst Loading: Add 1% Pt/C (sulfided, 5-10 wt% loading relative to substrate).

  • Purging: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to ensure a strictly anaerobic environment.

  • Reaction: Pressurize to 3-5 bar H₂. Stir vigorously at 25°C. Critical Rule: Do not exceed 40°C. Elevated temperatures exponentially increase the rate of C-F cleavage.

  • Monitoring: Monitor hydrogen uptake. Stop the reaction immediately once the theoretical volume of H₂ is consumed (approx. 2-4 hours).

  • Anaerobic Workup: Vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite strictly under a nitrogen atmosphere . Self-Validation Check: If the filtrate turns dark brown or purple, oxygen has breached the system and oxidized the product.

  • Isolation: Concentrate the filtrate in vacuo to yield methyl 3-amino-5-fluoro-2-hydroxybenzoate as a pale brown oil/solid (m/z=186.1[M+H]+)[1].

Mechanistic Troubleshooting & FAQs

Q: I am observing ~30% of a byproduct with m/z = 167.1[M+H]+ during LC-MS analysis of the final step. What is this?

A: You are observing Methyl 3-amino-2-hydroxybenzoate . This is the product of hydrodehalogenation (loss of the fluorine atom), which corresponds to a mass difference of -18 Da from your target product (m/z 186.1)[1].

Mechanism Start Methyl 5-fluoro-2-hydroxy -3-nitrobenzoate Desired Methyl 3-amino-5-fluoro -2-hydroxybenzoate (Target Product) Start->Desired Selective Hydrogenation (Pt/C or Fe/HCl) Side Methyl 3-amino-2-hydroxy benzoate (Defluorinated Byproduct) Start->Side Hydrodehalogenation (Unmodified Pd/C, Excess H2)

Fig 2: Divergent pathways in nitro reduction: Target synthesis vs. hydrodehalogenation.

Corrective Action: Switch your catalyst from Pd/C to sulfided Pt/C. Alternatively, if you must use Pd/C, conduct the hydrogenation in the presence of an acidic catalytic medium (e.g., adding a small amount of glacial acetic acid or HCl), which has been proven to inhibit the dehalogenation of fluorinated benzenoid nitro compounds[4].

Q: Why does my isolated product turn dark brown/black upon exposure to air?

A: The target molecule is an ortho-aminophenol derivative. The combination of an amino group and a hydroxyl group on an aromatic ring makes the system highly electron-rich. Upon exposure to atmospheric oxygen, it rapidly undergoes oxidative coupling to form dark-colored quinone-imines. Corrective Action:

  • Perform all post-hydrogenation filtration and concentration steps under an inert atmosphere (Argon or Nitrogen).

  • Consider adding a catalytic amount of an antioxidant (such as ascorbic acid or BHT) to the extraction solvent during workup to scavenge free radicals.

  • Store the final product in amber vials, backfilled with Argon, at -20°C.

Q: Can I use a Béchamp reduction (Iron/HCl) instead of catalytic hydrogenation to avoid defluorination entirely?

A: Yes, Iron-mediated reduction is highly chemoselective and completely avoids C-F bond cleavage. However, it introduces a severe purification challenge. The ortho-aminophenol and the adjacent ester group create a powerful bidentate chelating pocket. Iron salts will tightly coordinate to the product, leading to poor isolated yields and heavy metal contamination. Corrective Action: If you utilize the Fe/NH₄Cl route, you must perform a rigorous wash with an aqueous EDTA solution (pH ~8) during the extraction phase to strip the coordinated iron from the product.

References

  • WDR5-MYC inhibitors - Justia Patents Source: Justia Patent Database URL:[Link]

  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL

Sources

Optimization

Technical Support Center: Purification of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Welcome to the technical support guide for Methyl 3-amino-5-fluoro-2-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 3-amino-5-fluoro-2-hydroxybenzoate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile synthetic building block. The unique arrangement of functional groups—an amine, a hydroxyl group, and a fluorine atom on an aromatic ester—presents specific purification challenges. This guide provides in-depth, field-proven insights in a troubleshooting Q&A format to help you achieve the highest possible purity for your material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before or during the purification process.

Q1: What are the most common types of impurities I should expect when working with Methyl 3-amino-5-fluoro-2-hydroxybenzoate?

A: Impurities typically fall into three categories:

  • Unreacted Starting Materials: The most common synthetic route to this compound involves the reduction of a nitro group. Therefore, residual Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate is a primary impurity to monitor. A similar synthesis for the bromo-analog highlights this common precursor type.[1]

  • Regioisomers: Depending on the synthetic strategy, isomers from non-selective reactions (e.g., nitration or fluorination) can be present. These are often the most challenging to remove due to their similar physical properties.

  • Degradation Products: The aminophenol moiety is highly susceptible to oxidation, especially when exposed to air, light, or residual acid/base from the synthesis. This leads to the formation of colored quinone-like species and polymeric materials. Aminoaromatic compounds are known to be sensitive to oxidative conditions.[2]

Q2: My isolated product has a distinct pink, brown, or purplish hue, even after initial purification. What causes this, and is it a major concern?

A: This coloration is almost always due to the oxidation of the aminophenol ring system. The electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring electron-rich and prone to oxidation, forming highly conjugated, colored byproducts. While trace amounts of these impurities may not interfere with some downstream reactions, their presence indicates potential instability and makes accurate quantification (e.g., by weight) difficult. For applications requiring high purity, such as in drug development, removing these colored impurities is critical.

Q3: My crude product is a persistent oil or waxy solid that refuses to crystallize. What steps can I take to solidify it?

A: This is a common issue that can be caused by several factors:

  • Residual Solvents: Trapped solvents like DMF, DMSO, or even ethyl acetate can significantly depress the melting point and inhibit crystallization. First, try heating the oil under a high vacuum (e.g., at 40-60 °C) to remove volatile residues.[3]

  • Minor Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

  • Hygroscopic Nature: The polar functional groups may attract atmospheric moisture.

To induce crystallization, you can try techniques like dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (an "anti-solvent") like hexane or pentane until turbidity persists.[3] Subsequent cooling or scratching the flask with a glass rod can initiate crystal growth.

Q4: What are the most effective analytical techniques for accurately assessing the purity of my final product?

A: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient is excellent for separating the target compound from polar and non-polar impurities.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection power of mass spectrometry, allowing you to identify the molecular weights of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the main component and can be used to detect and quantify impurities if their signals are resolved from the product peaks.

Section 2: Troubleshooting Guide: Protocols & Solutions

This section provides detailed, step-by-step solutions to specific experimental problems.

Problem: Low Purity After Initial Synthetic Work-up

Symptom: Your crude product, after extraction and solvent evaporation, shows multiple spots on a Thin-Layer Chromatography (TLC) plate or several peaks in an initial HPLC analysis.

Causality Analysis: Low purity at this stage points to one of three primary causes: an incomplete reaction, the formation of significant side products, or degradation during the work-up. The choice of purification strategy depends on the nature of these impurities.

start Low Purity Detected (TLC / HPLC) cause1 Incomplete Reaction? start->cause1 cause2 Side Products Formed? start->cause2 cause3 Degradation During Work-up? start->cause3 check1 Is starting material visible? cause1->check1 check2 Are there unexpected spots/peaks? cause2->check2 check3 Is the product highly colored? cause3->check3 solution1 Force reaction to completion (longer time, more reagent) check1->solution1 purify Proceed to Purification check1->purify solution2 Optimize reaction conditions (temp, equivalents) check2->solution2 check2->purify solution3 Use milder work-up (e.g., avoid strong acid/base) check3->solution3 check3->purify cluster_0 Analytical Scale cluster_1 Preparative Scale A1 Develop Analytical Method (Small Column) A2 Confirm Resolution of Product & Impurity A1->A2 P1 Scale-up Method to Larger Prep Column A2->P1 Method Transfer P2 Inject Crude Mixture P1->P2 P3 Collect Fractions via UV Detector Signal P2->P3 Final Combine Pure Fractions & Evaporate Solvent P3->Final

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Troubleshooting

"Methyl 3-amino-5-fluoro-2-hydroxybenzoate" reaction troubleshooting guide

Welcome to the Advanced Reaction Troubleshooting Guide for Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) . As an application scientist, I have designed this hub to move beyond standard protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reaction Troubleshooting Guide for Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) . As an application scientist, I have designed this hub to move beyond standard protocols. Here, we dissect the causality behind synthetic failures and provide field-proven, self-validating methodologies to ensure your workflows remain robust.

Compound Overview & Reactivity Profile

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized pharmaceutical intermediate[1]. Its reactivity is governed by three critical structural features:

  • The 3-Amino Group: A strong nucleophile, primed for acylation, alkylation, or diazotization.

  • The 5-Fluoro Substituent: An electron-withdrawing group that modulates the ring's electron density but is susceptible to hydrodefluorination under harsh catalytic hydrogenation conditions[2].

  • The 2-Hydroxy & Ester Motif: The phenolic hydroxyl group forms a rigid intramolecular hydrogen bond with the adjacent methyl ester carbonyl[3]. This interaction significantly stabilizes the ester's ground state, dictating chemoselectivity and making direct amidation notoriously difficult[4].

Reaction Workflow

ReactionWorkflow Precursor Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (Precursor) Reduction Selective Nitro Reduction (Fe/NH4Cl) Precursor->Reduction Avoid Pd/C Target Methyl 3-amino-5-fluoro-2-hydroxybenzoate (Target) Reduction->Target m/z 186.1 Amidation Ester Amidation (via Saponification) Target->Amidation Overcomes H-bond Acylation N-Acylation (Chemoselective) Target->Acylation Nucleophilic NH2

Reaction workflow detailing the synthesis and downstream functionalization of the target compound.

Troubleshooting & FAQs

Q1: Why am I seeing a loss of the fluorine atom (hydrodefluorination) during the synthesis of this compound from its nitro precursor?

The Causality: When reducing methyl 5-fluoro-2-hydroxy-3-nitrobenzoate, many chemists default to Palladium on Carbon (Pd/C) with hydrogen gas. However, highly active Pd(0) species can undergo oxidative addition into the C-F bond, leading to hydrodefluorination[2]. Once the nitro group is reduced to an amine, the aromatic ring becomes more electron-rich, inadvertently facilitating this unwanted C-F cleavage. The Solution: Abandon Pd/C for this specific substrate. Switch to a Single-Electron Transfer (SET) reduction mechanism using Iron powder and Ammonium Chloride (Fe/NH₄Cl). Iron selectively reduces the nitro group without interacting with the C-F bond, preserving the fluorine atom entirely[1].

Q2: How do I selectively N-acylate the 3-amino group without O-acylating the 2-hydroxy group?

The Causality: Chemoselectivity here is naturally in your favor, provided you control the temperature. The 2-hydroxy group is locked in a strong intramolecular hydrogen bond with the ester carbonyl[3]. This hydrogen bonding significantly reduces the nucleophilicity of the phenolic oxygen. Conversely, the 3-amino group is sterically accessible and electronically primed. The Solution: Perform the acylation using 1.05 equivalents of your electrophile (e.g., acid chloride) in Dichloromethane (DCM) at 0 °C with a mild base like N,N-Diisopropylethylamine (DIPEA). The amine will react rapidly, leaving the hydrogen-bonded hydroxyl intact.

Q3: Direct amidation of the methyl ester with primary amines is failing or requiring extreme heat. Why?

The Causality: The same intramolecular hydrogen bond that protects the 2-hydroxy group also stabilizes the ground state of the methyl ester[4]. This stabilization raises the activation energy barrier for nucleophilic attack by an incoming amine at the carbonyl carbon. The Solution: Do not force direct amidation with heat, as this leads to degradation. Instead, bypass the thermodynamic sink by saponifying the ester to the corresponding carboxylic acid using LiOH. Once the acid is formed, use a coupling reagent like HATU to create a highly electrophilic active ester, which will readily react with your amine at room temperature.

Quantitative Data: Reaction Optimization

The following tables summarize the quantitative impact of selecting the correct mechanistic pathways for this compound.

Table 1: Impact of Reduction Conditions on Hydrodefluorination

Catalyst / ReagentConditionsConversion (%)Yield of Target (%)Defluorinated Byproduct (%)
Pd/C (10 wt%) H₂, MeOH, RT, 4h>99%45%52%
Pt/C (5 wt%) H₂, EtOAc, RT, 6h>99%88%<5%
Fe / NH₄Cl EtOH/H₂O (4:1), 80 °C, 2h>99%95% Not Detected
Zn / AcOH DCM, RT, 12h90%82%Not Detected

Table 2: Yield Comparison for Ester Amidation Strategies

Amidation StrategyReagents & ConditionsIsolated Yield (%)Primary Issue
Direct Amidation R-NH₂, MeOH, 65 °C, 24h<10%Ester ground-state stabilization
Weinreb Activation R-NH₂, AlMe₃, DCM, 0 °C to RT75%Requires strictly anhydrous conditions
Saponification + Coupling 1. LiOH 2. HATU, DIPEA, DMF, RT92% (Over 2 steps)None (Highly reliable)

Self-Validating Experimental Protocol: Selective Nitro Reduction

To ensure trustworthiness, this protocol for synthesizing Methyl 3-amino-5-fluoro-2-hydroxybenzoate incorporates built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.

Objective: Reduce methyl 5-fluoro-2-hydroxy-3-nitrobenzoate to the target compound without hydrodefluorination[1].

Step 1: Reaction Setup

  • Dissolve methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq, e.g., 740 mg) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Validation Checkpoint 1: The solution must appear pale yellow. TLC (Hexanes/EtOAc 3:1) should show a single UV-active spot at Rf ~0.6.

Step 2: Reagent Addition & Heating

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to 80 °C.

  • Validation Checkpoint 2: Within 30 minutes, the reaction mixture will turn dark brown/black. This is a visual confirmation of the oxidation of Fe(0) to iron oxides, indicating the SET mechanism is active.

Step 3: Reaction Monitoring

  • Stir at 80 °C for 2 hours. Pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

  • Validation Checkpoint 3: LC-MS must show the complete disappearance of the precursor (m/z = 216.1 [M+H]⁺) and the appearance of the target compound mass (m/z = 186.1 [M+H]⁺). No peak at m/z = 168.1 (defluorinated product) should be present.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature and filter it through a pad of Celite to remove iron sludge. Wash the pad generously with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure, then partition between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint 4: The product is obtained as a pale brown oil[1]. Spot the product on a TLC plate and stain with Ninhydrin. Heating the plate must yield a distinct purple spot, definitively confirming the presence of the newly formed primary aromatic amine.

References

  • WDR5-MYC inhibitors - Justia Patents. (Details the Fe-based reduction of methyl 5-fluoro-2-hydroxy-3-nitrobenzoate to methyl 3-amino-5-fluoro-2-hydroxybenzoate). Available at:[Link]

  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - ACS Publications. (Explores the strong intramolecular hydrogen bond in ortho-hydroxy benzoates). Available at: [Link]

  • Tandem buildup of complexity of aromatic molecules - RSC Publishing. (Analyzes how intramolecular H-bonding stabilizes the ester ground state, affecting nucleophilic attack). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-amino-5-fluoro-2-hydroxybenzoate Derivatization

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with highly functionalized aromatic scaffolds requires precise kinetic and thermodynamic control.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As researchers and drug development professionals, working with highly functionalized aromatic scaffolds requires precise kinetic and thermodynamic control. Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a complex synthetic intermediate featuring three highly reactive sites: a methyl ester, a phenol, and an aniline moiety, all modulated by the electron-withdrawing inductive effect of a fluorine atom.

This guide is designed to help you troubleshoot common purity issues, understand the mechanistic causality behind degradation pathways, and implement self-validating protocols to achieve high-purity derivatives.

Part 1: Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown or black shortly after dissolving the starting material, resulting in poor isolated yields? Causality & Mechanism: Your starting material contains an ortho-aminophenol motif. This electron-rich system is notoriously susceptible to aerobic oxidation, rapidly converting into an electrophilic o-quinone imine intermediate[1]. These quinone imines are transitory, highly reactive species that readily undergo oxidative condensation and polymerization, leading to dark, intractable tar-like impurities[1]. Furthermore, if left unchecked, these quinone imines can undergo undesired transimination or Michael additions with other nucleophiles present in your reaction matrix[2]. Solution: You must eliminate oxidative triggers. Handle the material under a strict inert atmosphere (Argon/N₂), use thoroughly degassed solvents, and avoid transition-metal catalysts unless specifically required and controlled.

Q2: I am trying to synthesize the N-acetyl derivative, but LC-MS shows significant amounts of O-acetyl and N,O-diacetyl impurities. How can I improve regioselectivity? Causality & Mechanism: Both the amine and the phenol groups are nucleophilic. In the ground state, the phenol (-OH) at position 2 is engaged in a strong intramolecular hydrogen bond with the adjacent methyl ester carbonyl at position 1, which naturally suppresses its nucleophilicity. However, if you use highly reactive acylating agents (like acetyl chloride) or strong bases (like DMAP or Et₃N), the phenol is deprotonated. This breaks the protective H-bond, generating a highly nucleophilic phenoxide anion and destroying the kinetic differentiation between the nitrogen and oxygen atoms. Solution: Transition to kinetically controlled, mild acyl donors. Enzymatic catalysis using supported lipases (e.g., Novozym 435) with vinyl acetate has been proven to achieve high chemoselectivity for the N-acylation of 2-aminophenols by exploiting hydrophobic interfacial interactions and avoiding basic conditions entirely[3].

Q3: My target derivative is forming, but I am losing the methyl ester group during the workup. How do I prevent hydrolysis? Causality & Mechanism: The methyl ester at position 1 is highly susceptible to saponification. While the adjacent hydroxyl group offers slight steric hindrance, basic aqueous workup conditions (e.g., using NaOH or KOH to neutralize acids) will rapidly cleave the ester to form the corresponding carboxylic acid impurity. Solution: Avoid aqueous basic workups. Utilize non-aqueous quenching methods, volatile reagents that can be removed under reduced pressure, or mild, neutral buffers if an aqueous wash is absolutely mandatory.

Part 2: Quantitative Data & Reaction Profiling

To optimize your derivatization, compare the empirical outcomes of various acylation strategies. The table below summarizes the quantitative purity profiles based on the choice of reagents.

Table 1: Quantitative Comparison of Acylation Conditions for o-Aminophenols

Acyl DonorCatalyst / BaseSolventTemp (°C)N-Acyl Yield (%)Primary Impurity Profile
Acetyl Chloride (3.0 eq)TriethylamineDCM25< 45%N,O-Diacetate, Hydrolyzed Acid
Acetic Anhydride (1.5 eq)NoneTHF25~ 65%O-Acetate
Vinyl Acetate (3.0 eq)Novozym 435THF50> 74%Trace unreacted SM[3]

Note: Enzymatic pathways provide the highest N-selectivity by operating under strict kinetic control without the need for basic additives that trigger O-acylation or ester hydrolysis[3].

Part 3: Standard Operating Procedure (SOP)

Methodology: Chemoselective N-Acylation and Anaerobic Handling Objective: Achieve highly pure N-acylation while actively suppressing o-quinone imine formation and ester hydrolysis.

Step 1: Anaerobic Solvent Preparation

  • Action: Sparge tetrahydrofuran (THF) with ultra-pure Argon for 30 minutes prior to use.

  • Causality: Displacing dissolved oxygen prevents the auto-catalyzed aerobic oxidation of the o-aminophenol core to the o-quinone imine[1].

  • Validation Checkpoint: The solvent must remain perfectly colorless upon the addition of the starting material. Any immediate pink, brown, or yellow discoloration indicates residual oxygen in the system.

Step 2: Enzymatic Reaction Setup

  • Action: To the degassed THF (10 mL), add Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 mmol), vinyl acetate (3.0 mmol), and Novozym 435 (0.003 g/mL)[3]. Seal the vessel under Argon and agitate at 250 rpm at 50 °C.

  • Causality: Vinyl acetate acts as an activated, irreversible acyl donor. The immobilized lipase provides a hydrophobic interface that strictly favors N-acylation over O-acylation through a kinetically controlled ternary complex model[3].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating: the byproduct of vinyl acetate is acetaldehyde, which evaporates or tautomerizes, driving the equilibrium forward without generating acidic byproducts that could hydrolyze the methyl ester.

Step 3: Non-Aqueous Isolation

  • Action: Filter the reaction mixture through a medium-porosity glass frit to remove the immobilized enzyme. Wash the resin with 2 mL of dry THF. Concentrate the filtrate under reduced pressure.

  • Causality: Physically removing the heterogeneous enzyme halts the reaction instantly. Avoiding an aqueous workup entirely eliminates the thermodynamic risk of base-catalyzed saponification of the methyl ester.

  • Validation Checkpoint: ¹H NMR analysis of the crude mixture should show an intact methyl ester singlet (~3.9 ppm) and the disappearance of the broad aniline -NH₂ protons, replaced by a distinct amide -NH proton (~9.0 ppm).

Part 4: Reaction Pathway Visualization

Workflow SM Methyl 3-amino-5-fluoro- 2-hydroxybenzoate N_Acyl Chemoselective N-Acylation (Target Derivative) SM->N_Acyl Vinyl Acetate / Lipase (Strict kinetic control) Quinone o-Quinone Imine (Oxidative Degradation) SM->Quinone O2 / Trace Metals (Aerobic oxidation) O_Acyl O-Acylated Impurities (Loss of Regioselectivity) SM->O_Acyl Acyl Chloride / Strong Base (Thermodynamic mixture) Acid Saponified Acid (Ester Hydrolysis) SM->Acid Aqueous NaOH / Heat (Workup degradation)

Reaction pathways and common impurities during o-aminophenol ester derivatization.

References

1.[1] Title: Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics Source: ACS Publications URL: [Link]

2.[2] Title: Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

3.[3] Title: Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics Source: ACS Omega URL: [Link]

Sources

Troubleshooting

How to avoid byproduct formation with "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Chemoselectivity, Byproduct Suppression, and Reaction Optimization Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Scope: Chemoselectivity, Byproduct Suppression, and Reaction Optimization

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly functionalized aromatic scaffold utilized in advanced drug development. Its structural complexity—featuring a nucleophilic primary amine, a weakly acidic phenol, an electrophilic methyl ester, and a deactivating fluoro group—presents significant chemoselectivity challenges. Without rigorous control, reactions often diverge into complex mixtures of oxidized polymers, regioisomers, and hydrolyzed acids. This technical guide provides field-proven methodologies to suppress these byproducts and ensure high-fidelity functionalization.

Reaction Workflow & Byproduct Divergence

Workflow Start Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Oxidation Oxidation Byproducts (Azo/Quinone Species) Start->Oxidation O2 / Light / Metals Hydrolysis Ester Hydrolysis (Free Salicylic Acid) Start->Hydrolysis Strong Aqueous Base Regio O-Alkylation/Acylation (Off-Target Phenoxide) Start->Regio Hard Base (pH > 9.5) Target Target N-Functionalized Derivative Start->Target Inert Atm / Weak Base / BHT

Reaction pathways and byproduct divergence for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Troubleshooting Guide: Issue 1 - Aniline Oxidation (Discoloration & Polymerization)

Causality: The 3-amino group is an electron-rich aniline derivative. Exposure to ambient oxygen, light, or trace transition metals initiates a single-electron transfer (SET) oxidation, forming highly reactive radical intermediates. These radicals rapidly couple to form deeply colored azo, azoxy, or quinone-imine polymeric byproducts. To intercept this pathway, radical scavengers such as Butylated hydroxytoluene (BHT) are employed. BHT operates via a coupled loss of an electron and a proton, effectively quenching the radical cascade before it can polymerize the aniline moiety[1].

Protocol: Schlenk-Line Setup with Radical Scavenging

  • Solvent Degassing: Sparge the reaction solvent (e.g., DCM or THF) with Argon for at least 20 minutes to displace dissolved oxygen[2].

  • Reagent Preparation: In a flame-dried Schlenk flask under Argon, dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate and 1-2 mol% BHT.

  • Light Exclusion: Wrap the reaction vessel in aluminum foil, as photo-oxidation drastically accelerates radical formation.

  • Reaction Execution: Add electrophiles or catalysts via a syringe or cannula transfer. Maintain a positive Argon pressure throughout the reaction[2].

  • Self-Validation: A successful reaction will remain clear or pale yellow. Rapid darkening (red/brown) immediately indicates a breach in the inert atmosphere and the onset of oxidation.

Data Presentation: Impact of Atmospheric Control on Oxidation

ConditionAdditiveAtmosphereVisual IndicatorTarget Yield (%)Oxidation Byproducts (%)
StandardNoneAirDark Brown/Red< 40%> 50%
DegassedNoneArgonPale Yellow75%15%
Degassed + Dark2 mol% BHTArgonClear/Colorless> 92%< 2%
Troubleshooting Guide: Issue 2 - Regioselectivity (N- vs. O- Functionalization)

Causality: Both the 3-amino and 2-hydroxyl groups are nucleophilic. The amine is a "soft" nucleophile and reacts faster with soft electrophiles under neutral or mildly basic conditions. However, the phenol group has a pKa of approximately 9.76 (extrapolated from structurally similar methyl salicylate)[3]. If the reaction pH exceeds this threshold, the phenol deprotonates to form a phenoxide anion—a "hard," highly reactive nucleophile that thermodynamically outcompetes the amine, leading to O-alkylation or O-acylation[4].

Protocol: Selective N-Acylation/Alkylation

  • Base Selection: Select a non-nucleophilic, weak base such as N,N-Diisopropylethylamine (DIPEA) or NaHCO₃. Strictly avoid strong bases like NaH, KOH, or Cs₂CO₃.

  • Temperature Control: Chill the reaction mixture to 0 °C. Lower temperatures favor the kinetically controlled N-functionalization over the thermodynamically stable O-functionalized product[4].

  • Electrophile Addition: Add the electrophile (e.g., acid chloride or alkyl halide) dropwise over 15 minutes to prevent localized concentration spikes that could force off-target reactions.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and halt further reactivity.

Data Presentation: Base Selection and Regioselectivity

Base UsedApprox. pH/pKaDominant NucleophileN-Product : O-Product Ratio
NaHCO₃8.3Amine (-NH₂)> 95 : 5
DIPEA10.5Amine (-NH₂)85 : 15
K₂CO₃ (Heat)11.0+Phenoxide (-O⁻)20 : 80
NaH> 35Phenoxide (-O⁻)< 5 : 95
Troubleshooting Guide: Issue 3 - Ester Hydrolysis

Causality: The methyl ester at position 1 is highly susceptible to nucleophilic attack by water under basic conditions (saponification). This side reaction cleaves the ester, yielding the highly polar 3-amino-5-fluoro-2-hydroxybenzoic acid[5]. This zwitterionic byproduct is notoriously difficult to separate via standard silica gel chromatography.

Protocol: Anhydrous Workflow

  • Drying Agents: Use molecular sieves (3Å or 4Å) in the reaction mixture if water is a byproduct of the primary reaction (e.g., during imine formation).

  • Reagent Grade: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 50 ppm H₂O).

  • Workup Modification: Avoid prolonged exposure to 1M NaOH or KOH during the organic wash phase. Instead, use mildly basic washes like saturated NaHCO₃ and immediately dry the organic layer over anhydrous Na₂SO₄.

Frequently Asked Questions (FAQs)

Q: Why does my starting material degrade even when stored in the refrigerator? A: Methyl 3-amino-5-fluoro-2-hydroxybenzoate is exquisitely sensitive to auto-oxidation. It must be stored under an inert atmosphere (Argon/N₂) in an amber vial at 4 °C or lower. If the solid has turned brown, it must be recrystallized or passed through a short silica plug before use.

Q: Can I use a protecting group to avoid O-alkylation entirely? A: Yes. If strong basic conditions are unavoidable for your N-functionalization, you can temporarily protect the 2-hydroxyl group as a Methoxymethyl (MOM) ether or a benzyl ether prior to manipulating the amine.

Q: How do I monitor the formation of the hydrolyzed free acid byproduct? A: The free acid (3-amino-5-fluoro-2-hydroxybenzoic acid) will typically stay at the baseline of a normal-phase TLC plate (Hexanes/EtOAc). If you suspect hydrolysis, switch to a highly polar eluent system (e.g., DCM/MeOH/AcOH 90:9:1) to mobilize the acid and confirm its presence.

References
  • Open Access Journals. "The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications." Available at: [Link]

  • NIH PMC / ACS. "Study of the BHT Oxidation Mechanism Coupling Theory and Experiment." Available at:[Link]

  • ACS Publications. "Efficient Regioselective Synthesis of 6-Amino-5-benzoyl-1-Substituted 2(1H)-Pyridinones." Available at: [Link]

  • AICIS. "Methyl salicylate - Evaluation statement (26 June 2024)." Available at: [Link]

Sources

Optimization

Technical Support Center: Reaction Condition Refinement for Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of methyl 3-amino-5-fluoro-2-hydroxybenzoate , a critical intermediate in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of methyl 3-amino-5-fluoro-2-hydroxybenzoate , a critical intermediate in the development of WDR5-MYC inhibitors and PARP inhibitors.

The most efficient route to this compound involves the catalytic hydrogenation of its nitro precursor, methyl 5-fluoro-2-hydroxy-3-nitrobenzoate. While seemingly straightforward, the reduction of fluorinated nitroaromatics is notoriously prone to side reactions such as hydrodefluorination and incomplete reduction. This guide provides a self-validating Standard Operating Procedure (SOP), mechanistic troubleshooting, and quantitative benchmarks to ensure high-fidelity synthesis.

Synthesis Workflow

The reaction sequence relies on a highly regioselective nitration followed by a controlled catalytic hydrogenation.

SynthesisWorkflow A Methyl 5-fluoro- 2-hydroxybenzoate B Nitration (HNO3 / H2SO4) A->B C Methyl 5-fluoro-2-hydroxy- 3-nitrobenzoate B->C D Catalytic Hydrogenation (Pd/C, H2, EtOAc/MeOH) C->D E Methyl 3-amino-5-fluoro- 2-hydroxybenzoate D->E

Workflow for the synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Standard Operating Procedure (SOP): Catalytic Hydrogenation

This protocol is adapted from "General Procedure C" utilized in the synthesis of [1][2]. The procedure is self-validating: successful conversion is visually indicated by the transition of the reaction mixture to a pale brown oil and analytically confirmed by a specific LC-MS mass shift.

Materials:

  • Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq, ~215.1 g/mol )

  • 5% Palladium on Carbon (Pd/C, 50% wet) (10 mol % Pd)

  • Ethyl Acetate (EtOAc) and Methanol (MeOH) (HPLC grade)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Solvent Preparation & Dissolution: In a rigorously clean, dry round-bottom flask, dissolve 1.0 eq of methyl 5-fluoro-2-hydroxy-3-nitrobenzoate in a 4:1 (v/v) mixture of EtOAc and MeOH to achieve a 0.1–0.2 M substrate concentration. Causality: EtOAc provides excellent solubility for the nitroarene, while a small volume of MeOH acts as a protic shuttle, accelerating the proton-coupled electron transfer required for nitro reduction.

  • Catalyst Charging: Carefully add 10 mol % of 5% Pd/C to the solution. Safety & Quality Note: Always add the catalyst under a steady stream of Argon or Nitrogen to prevent solvent vapor ignition. Using 50% wet catalyst minimizes fire risk and reduces the initial exotherm.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with H₂ gas via a balloon. Repeat this purge cycle three times. Causality: Complete removal of oxygen prevents the formation of explosive H₂/O₂ mixtures and prevents the competitive oxidation of the newly formed aniline.

  • Reaction Execution: Vigorously stir the suspension (>800 rpm) under an H₂ atmosphere (1 atm) at room temperature (20–25 °C) for 16 hours. Causality: High-shear stirring maximizes the gas-liquid-solid interfacial area, overcoming the mass transfer limitations of H₂ gas into the solvent.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material (m/z 214.0 [M-H]⁻) should completely disappear, replaced by the target product peak at m/z 186.1 [M+H]⁺ .

  • Workup & Isolation: Purge the system thoroughly with Nitrogen. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure. The target methyl 3-amino-5-fluoro-2-hydroxybenzoate is typically obtained as a pale brown oil in near-quantitative yield (≥98%) and can be used in subsequent sulfonylation or coupling steps without further purification.

Troubleshooting Guide & FAQs

When scaling up or altering the reaction environment, several mechanistic deviations can occur. Use the following Q&A to diagnose and resolve specific experimental failures.

Q1: My LC-MS shows a significant impurity at m/z 168.1. What is this, and how do I prevent it? A1: An [M+H]⁺ of 168.1 corresponds to the des-fluoro analog (target mass 185.15 - 19 [F] + 1 [H] = 167.15). This is the result of hydrodefluorination. The C-F bond in fluoroaromatics can undergo oxidative addition with Palladium. In this specific molecule, the electron-donating hydroxyl (-OH) and newly formed amino (-NH₂) groups increase the electron density on the aromatic ring, significantly activating the C-F bond toward cleavage. Resolution: If hydrodefluorination exceeds 2%, reduce the H₂ pressure to exactly 1 atm. If the issue persists, switch the catalyst from Pd/C to Platinum on Carbon (Pt/C) . Platinum is highly active for nitro reduction but has a much higher kinetic barrier for C-F bond insertion.

Q2: The reaction stalls, and I observe a major peak at m/z 202.1. Why isn't the reduction completing? A2: An [M+H]⁺ of 202.1 is the hydroxylamine intermediate (target mass 185.15 + 16 [O] = 201.15). Nitro reduction proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. Accumulation of the hydroxylamine indicates that the final, rate-limiting N-O bond cleavage has stalled. Resolution: This is almost always a hydrogen mass-transfer issue or catalyst poisoning. Ensure your stir rate is ≥800 rpm. If the starting material contained trace sulfurous impurities from prior synthetic steps, the Pd surface may be poisoned. Filter the reaction, add a fresh batch of 5% Pd/C (5 mol %), and re-subject to H₂.

Q3: Can I use pure Methanol instead of the EtOAc/MeOH mixture to increase solubility? A3: It is not recommended. While pure methanol increases the solubility of polar intermediates, it introduces a high risk of transesterification or ester hydrolysis, particularly because the reaction generates water as a byproduct of nitro reduction. The EtOAc/MeOH (4:1) mixture strikes the optimal balance, maintaining substrate solubility while protecting the methyl ester moiety.

TroubleshootingLogic Start Impurity Detected (LC-MS Analysis) Mass Analyze m/z Value Start->Mass Hydroxyl m/z = Target + 16 (Hydroxylamine Intermediate) Mass->Hydroxyl Defluoro m/z = Target - 18 (Des-fluoro Analog) Mass->Defluoro Sol1 Increase H2 Pressure or Reaction Time Hydroxyl->Sol1 Sol2 Switch to Pt/C or Add Vanadium Dopant Defluoro->Sol2

Troubleshooting logic for common reduction impurities in LC-MS analysis.

Quantitative Data: Catalyst and Condition Comparison

To aid in process optimization, the following table summarizes the expected outcomes when altering the reducing agent and solvent system for this specific transformation.

Reducing AgentSolvent SystemTimeTarget Yield (%)Defluorination (%)Mechanistic Notes
5% Pd/C, H₂ (1 atm) EtOAc / MeOH (4:1)16 h>95%<2%Standard protocol ; optimal balance of rate and selectivity.
5% Pd/C, H₂ (50 psi) MeOH8 h70%~25%High pressure accelerates undesired C-F oxidative addition.
5% Pt/C, H₂ (1 atm) EtOAc16 h92%<0.5%Pt mitigates C-F insertion; highly selective but slightly slower.
Fe powder, HOAc HOAc4 h85%0%Metal-mediated electron transfer; zero defluorination, but requires tedious aqueous workup.

References

  • Title: WDR5-MYC inhibitors (US Patent 12,398,097) Source: Justia Patents / United States Patent and Trademark Office URL: [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates with "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic bottlenecks when working with highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic bottlenecks when working with highly functionalized building blocks. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a critical intermediate, most notably utilized in the development of epigenetic therapeutics such as WDR5-MYC inhibitors[1].

However, its dense array of functional groups—an ester, a phenol, an amine, and a fluorine atom all situated on a single aromatic ring—creates specific electronic and steric challenges. This guide is designed to troubleshoot the two most common points of failure: low conversion during the upstream synthesis of the compound, and stalled downstream functionalization.

Workflow Diagnostics

Troubleshooting Start Low Conversion Rate Methyl 3-amino-5-fluoro-2-hydroxybenzoate Step Identify Reaction Stage Start->Step Red Nitro Reduction (Upstream Synthesis) Step->Red Amid Amide Coupling (Downstream Application) Step->Amid Issue1 Hydrodefluorination (Loss of Fluorine Atom) Red->Issue1 Pd/C + H2 Issue2 Steric Hindrance & H-Bonding at 3-NH2 Amid->Issue2 Standard HATU/EDC Sol1 Switch Catalyst: Use Pt/C or Fe/NH4Cl Issue1->Sol1 Sol2 Protect 2-OH Group or Use T3P/Pyridine Issue2->Sol2

Fig 1: Troubleshooting logic tree for resolving low conversion rates in synthesis and amidation.

Section 1: Upstream Synthesis – Overcoming Low Yields in Nitro Reduction

FAQ 1: Why is my reduction of methyl 5-fluoro-2-hydroxy-3-nitrobenzoate yielding a complex mixture and low conversion to the target amine?

Causality & Mechanism: The standard approach for reducing aromatic nitro groups is catalytic hydrogenation using Palladium on Carbon (Pd/C). However, Palladium has a high propensity to insert into activated C–F bonds, promoting a side reaction known as hydrodefluorination [2]. As the nitro group reduces, the palladium catalyst simultaneously cleaves the fluorine atom, replacing it with hydrogen. This results in a mixture of the target product and the defluorinated byproduct (methyl 3-amino-2-hydroxybenzoate), drastically lowering your effective conversion rate.

The Solution: To achieve the reported 99% yields for this specific intermediate[1], you must shift the chemoselectivity of the reaction. Platinum on Carbon (Pt/C) or Raney Nickel are significantly less active toward C–F bond insertion while maintaining high activity for nitro reduction[2]. Alternatively, a chemical reduction using Iron (Fe) or Zinc (Zn) in the presence of ammonium chloride completely bypasses the risk of dehalogenation.

Table 1: Catalyst Chemoselectivity in Fluoronitrobenzene Reduction

Catalyst SystemH₂ PressureTemp (°C)Target Amine ConversionDefluorinated ByproductRecommendation
10% Pd/C1 atm25~45%~50%Not Recommended
5% Pt/C1 atm25>95%<2%Optimal for H₂ Workflows
Fe / NH₄ClN/A80>98%0%Best for Scale-up
Protocol 1: Chemoselective Reduction via Pt/C (Self-Validating)
  • Preparation: Dissolve 1.0 eq of methyl 5-fluoro-2-hydroxy-3-nitrobenzoate in anhydrous methanol (0.2 M concentration).

  • Catalyst Addition: Under a strict nitrogen atmosphere, carefully add 5% Pt/C (0.05 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at 25°C for 4-6 hours.

  • Self-Validation (LCMS Monitoring): At 4 hours, pull an aliquot for LCMS. The target product (Methyl 3-amino-5-fluoro-2-hydroxybenzoate) will present an[M+H]⁺ peak at m/z 186.1[1]. Crucial Check: If you observe a peak at m/z 168.1, hydrodefluorination is occurring. Immediately halt the reaction and purge with nitrogen.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product as a pale brown oil[1].

Section 2: Downstream Applications – Resolving Stalled Amide Couplings

FAQ 2: During the synthesis of WDR5-MYC inhibitors, my amide coupling at the 3-amino position stalls at <40% conversion. How can I drive this to completion?

Causality & Mechanism: The 3-amino group in this molecule is severely deactivated. Because it is positioned directly ortho to the 2-hydroxyl group, it forms a strong intramolecular hydrogen bond. This restricts the conformational freedom of the amine and drastically reduces the availability of its lone pair for nucleophilic attack. Furthermore, standard coupling conditions (like HATU/DIPEA) often lead to competitive O-acylation at the phenol, consuming your electrophile and stalling the conversion of the amine.

The Solution: You must disrupt the hydrogen-bonding network without deprotonating the phenol to the point of O-acylation. Using Propylphosphonic anhydride (T3P) with Pyridine is highly effective. Pyridine acts as a mild base that disrupts the H-bond and forms a transient, highly reactive acylpyridinium intermediate that the amine can attack, favoring the thermodynamically stable amide over the ester.

Table 2: Amide Coupling Optimization at the 3-Amino Position

Coupling ReagentAdditive / BaseTemp (°C)ConversionPrimary Issue / Observation
HATU / DIPEANone2535%H-bonding deactivates amine
Acid ChloridePyridine6065%Competitive O-acylation
HATU / DIPEATBS-Cl (Pre-protection)25>90%Requires extra protection/deprotection steps
T3P Pyridine 80 85% Balanced yield and step-economy
Protocol 2: High-Conversion Amidation via T3P
  • Reagent Mixing: Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) and your target carboxylic acid (1.2 eq) in anhydrous Ethyl Acetate (0.3 M).

  • Base Addition: Add Pyridine (3.0 eq).

  • Coupling Agent: Dropwise, add Propylphosphonic anhydride (T3P, 50% solution in EtOAc, 1.5 eq).

  • Heating: Heat the reaction mixture to 80°C for 12 hours. The elevated temperature provides the kinetic energy required to overcome the steric hindrance of the ortho-hydroxyl group.

  • Self-Validation (TLC): Check the reaction by TLC (Hexanes:EtOAc 1:1). The starting aniline is highly fluorescent under 254 nm UV light due to the push-pull system of the ring. A successful conversion is validated by the complete disappearance of this highly fluorescent baseline spot.

  • Workup: Wash the organic layer with saturated NaHCO₃, followed by 1M HCl to remove residual pyridine. Dry over Na₂SO₄ and concentrate.

Biological Application Context: WDR5-MYC Inhibition

Derivatives of Methyl 3-amino-5-fluoro-2-hydroxybenzoate are frequently synthesized to block the interaction between the MYC oncogene and its chromatin-recruiting scaffold protein, WDR5[1]. Understanding the downstream biological target ensures that synthetic modifications maintain the necessary binding pharmacophores.

Pathway MYC c-MYC / L-MYC Complex WDR5-MYC Complex (WBM Site Engagement) MYC->Complex WDR5 WDR5 Scaffold Protein WDR5->Complex Chromatin Chromatin Recruitment Complex->Chromatin Transcription Oncogenic Transcription & Cell Proliferation Chromatin->Transcription Inhibitor WDR5-MYC Inhibitor (Synthesized Derivative) Inhibitor->WDR5 Blocks WBM Site

Fig 2: WDR5-MYC signaling pathway and the mechanism of action for WBM-site inhibitors.

References

  • WDR5-MYC inhibitors - Justia Patents Source: justia.com URL:[Link]

Sources

Optimization

Catalyst selection for reactions with "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

Welcome to the Technical Support Center for Methyl 3-amino-5-fluoro-2-hydroxybenzoate . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-amino-5-fluoro-2-hydroxybenzoate . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of this highly functionalized scaffold.

This compound is a critical building block in the synthesis of advanced therapeutics, including WDR5-MYC inhibitors[1]. However, its dense functionalization—featuring an ortho-aminophenol motif, an electron-withdrawing fluorine atom, and a base-sensitive methyl ester—presents significant challenges in cross-coupling reactions, particularly regarding chemoselectivity and catalyst poisoning.

Diagnostic Decision Tree

Before diving into specific protocols, use the diagnostic workflow below to identify the root cause of your reaction failure and select the appropriate catalytic system.

TroubleshootingFlow A Reaction Issue: Methyl 3-amino-5-fluoro-2-hydroxybenzoate B1 Low Conversion / Catalyst Poisoning A->B1 B2 Poor Chemoselectivity (N- vs O-arylation) A->B2 B3 Ester Hydrolysis Observed A->B3 C1 Cause: N,O-Bidentate Chelation Solution: Use BrettPhos (Pd) B1->C1 Diagnose C2 Target: N-Arylation Use Pd + BrettPhos B2->C2 N-Target C3 Target: O-Arylation Use CuI + Picolinic Acid B2->C3 O-Target C4 Cause: Strong Base (NaOtBu) Solution: Switch to K3PO4 B3->C4 Diagnose

Fig 1. Diagnostic workflow for cross-coupling troubleshooting.

Troubleshooting Guide & FAQs

Q1: Why does my palladium catalyst deactivate rapidly during Buchwald-Hartwig amination on this substrate? Expertise & Causality: The ortho-aminophenol motif acts as a potent bidentate ligand. The adjacent -NH₂ and -OH groups can chelate the Pd(II) intermediate, forming a thermodynamically stable metallacycle that sequesters the metal and halts the catalytic cycle. Furthermore, in such sterically hindered and strongly coordinating systems, single-atom active sites can be rapidly poisoned by the agglomeration of inactive palladium nanoparticles[2]. Solution: To prevent chelation, you must enforce a specific coordination geometry. Utilizing bulky, electron-rich biarylmonophosphine ligands like BrettPhos prevents the substrate from binding in a bidentate fashion due to extreme steric bulk, forcing monodentate coordination and facilitating rapid reductive elimination[3].

Q2: How can I achieve strictly N-arylation without protecting the free hydroxyl group? Expertise & Causality: The pKa difference between the phenol (pKa ~18 in DMSO) and the aniline (pKa ~31 in DMSO) dictates that under standard basic conditions, the oxygen is more readily deprotonated, making it the superior nucleophile[3]. Solution: To reverse this inherent substrate bias, you must rely on catalyst control. The Pd/BrettPhos system is highly selective for C-N bond formation over C-O bond formation[3]. Alternatively, for milder oxidative conditions, a Chan-Lam coupling using Cu(OAc)₂ with N,N'-dimethylurea (DMU) as an auxiliary ligand provides excellent N-chemoselectivity[4].

Q3: How do I selectively O-arylate this substrate instead? Expertise & Causality: Palladium systems struggle to selectively O-arylate ortho-aminophenols without competitive N-arylation. Copper-catalyzed Ullmann-type couplings are strictly required here. Solution: A complementary system using CuI and picolinic acid as a ligand in DMSO selectively yields the O-arylated product. The picolinic acid ligand modulates the Cu(I) center to favor the coordination and reductive elimination of the harder oxygen nucleophile[3].

Q4: My methyl ester is hydrolyzing during the cross-coupling. How do I prevent this? Expertise & Causality: Standard Buchwald-Hartwig conditions often employ strong bases like sodium tert-butoxide (NaOtBu). In the presence of adventitious water and elevated temperatures (90-110 °C), NaOtBu will rapidly saponify the methyl ester at position 1. Solution: Replace NaOtBu with a milder, anhydrous base such as K₃PO₄ or Cs₂CO₃ . While this may slow the reaction rate slightly, the BrettPhos catalyst is active enough to drive the reaction to completion with K₃PO₄ in 1,4-dioxane without hydrolyzing the ester[3].

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the optimal catalytic systems for directing chemoselectivity when working with Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Target ReactionCatalyst PrecursorLigandBaseSolventSelectivity (N:O)Typical Yield
N-Arylation (Pd) Pd₂(dba)₃ (1-2 mol%)BrettPhos (2-4 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane>99:185-95%
N-Arylation (Cu) Cu(OAc)₂ (20 mol%)DMU (50 mol%)Et₃N (2.0 eq)1,2-DCE>95:570-80%
O-Arylation (Cu) CuI (5 mol%)Picolinic Acid (10 mol%)K₃PO₄ (2.0 eq)DMSO1:>9980-90%

Experimental Methodologies

Protocol 1: Chemoselective N-Arylation (Modified Buchwald-Hartwig)

This protocol utilizes catalyst control to override the natural nucleophilicity of the hydroxyl group, ensuring strict N-arylation while preserving the methyl ester[3].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.0 mol%), BrettPhos (2.4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Substrate Addition: Add Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 equiv) and the desired aryl bromide (1.2 equiv). If the aryl bromide is a liquid, add it outside the glovebox via a microsyringe.

  • Solvation: Add anhydrous, degassed 1,4-dioxane (to reach a 0.2 M concentration). Seal the tube with a Teflon valve and remove it from the glovebox.

  • Reaction: Stir the mixture vigorously at 90 °C for 12–24 hours.

  • Self-Validating Workup: Cool to room temperature and monitor via TLC (Hexanes/EtOAc). The N-arylated product will typically elute higher (less polar) than the starting aminophenol. Dilute with EtOAc, filter through a pad of Celite to remove the phosphate salts and catalyst debris, and concentrate under reduced pressure.

  • Verification: GC-MS should show a single product peak. The absence of a mass isomer confirms >99:1 N-selectivity.

Protocol 2: Chemoselective O-Arylation (Ullmann-Type)

This protocol leverages copper catalysis modulated by picolinic acid to selectively target the harder oxygen nucleophile[3].

Step-by-Step Procedure:

  • Preparation: Under an inert argon atmosphere, combine CuI (5.0 mol%), picolinic acid (10.0 mol%), and anhydrous K₃PO₄ (2.0 equiv) in a reaction vial.

  • Substrate Addition: Add Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 equiv) and the desired aryl iodide (1.2 equiv). (Note: Aryl chlorides are generally unreactive under these conditions).

  • Solvation: Add anhydrous DMSO (0.5 M concentration). Seal the vial and heat to 80–90 °C for 24 hours.

  • Self-Validating Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Visual Confirmation: The aqueous layer must turn a distinct deep blue. This visual cue validates that the Cu(II) byproducts have been successfully sequestered by the ammonia/chloride ions, ensuring your organic layer is free of copper contaminants before proceeding to column chromatography.

References

  • WDR5-MYC inhibitors - Justia Patents Source: Justia URL:[Link]

  • Nanoparticles poison single-atom cross coupling catalyst Source: Chemistry World URL:[Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols Source: PMC / National Institutes of Health URL:[Link]

  • Chapter 4: N,N'-dimethylurea as an auxiliary in Chan-Lam cross-coupling! Source: Tezpur University Repository URL:[Link]

Sources

Troubleshooting

Technical Support Center: Work-Up &amp; Troubleshooting for Methyl 3-amino-5-fluoro-2-hydroxybenzoate Reactions

Overview Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7) is a highly versatile, yet sensitive, building block frequently utilized in the synthesis of complex pharmaceuticals, such as WDR5-MYC inhibitors[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7) is a highly versatile, yet sensitive, building block frequently utilized in the synthesis of complex pharmaceuticals, such as WDR5-MYC inhibitors[1]. Structurally, it is a polyfunctional aromatic system comprising an aniline (basic), a phenol (acidic), and a methyl ester (hydrolyzable).

This amphoteric nature requires precise pH control during aqueous work-up. Misunderstanding the ionization states of this molecule is the leading cause of product loss, unwanted hydrolysis, or oxidative degradation during extraction.

Quantitative Data: pH-Dependent Speciation and Stability

To design an effective work-up, one must understand the causality behind the molecule's ionization states. The electron-withdrawing fluorine atom and the ester group significantly lower the pKa of both the amine (estimated conjugate acid pKa​≈2.5 ) and the phenol (estimated pKa​≈7.8 ) compared to unsubstituted analogs.

pH RangeDominant SpeciesPartitioning ProfileStability Risk
< 2.0 Protonated AmmoniumHighly AqueousLow (Stable to mild acid)
4.0 – 6.0 Neutral (Uncharged)Highly Organic (EtOAc, DCM)Optimal (Stable)
8.0 – 10.0 Deprotonated PhenoxideHighly AqueousModerate (Oxidation risk)
> 11.0 Phenoxide + CarboxylateHighly AqueousHigh (Ester saponification)

Table 1: Speciation, partitioning, and stability of Methyl 3-amino-5-fluoro-2-hydroxybenzoate across different pH environments.

Troubleshooting Guides & FAQs

Q1: During the basic work-up of my amidation reaction, I lost my product into the aqueous layer, and NMR showed a missing methyl peak. What happened? A1: You experienced a combination of phenol deprotonation and ester saponification. The phenol group in this molecule is relatively acidic due to the electron-withdrawing fluorine and the ortho-ester group. If you wash the organic layer with strong bases like 1M NaOH to remove acidic impurities, the phenol deprotonates, driving the product into the aqueous phase. Furthermore, methyl esters are highly susceptible to base-catalyzed hydrolysis (saponification) at elevated pH, which irreversibly cleaves the ester to a carboxylic acid[2][3].

  • Solution: Always use mild, buffered bases (e.g., saturated NaHCO3​ , pH ~8) for acid neutralization, and immediately separate the layers to minimize aqueous exposure time[3]. If recovering the product from the aqueous layer is necessary, adjust the pH back to 4.0–6.0 before extraction.

Q2: I am trying to remove unreacted Methyl 3-amino-5-fluoro-2-hydroxybenzoate from my product mixture. Can I just use a standard 1M HCl wash? A2: Yes, but with caveats. Standard aniline work-ups utilize 1M HCl to protonate the basic amine, forming a water-soluble ammonium salt[4]. However, because the amine in this molecule is deactivated by the meta-ester and para-fluorine groups, its conjugate acid pKa​ is unusually low. A weak acid wash (like 10% citric acid) will not be acidic enough to fully protonate it. You must use 1M HCl (pH < 1) to ensure complete protonation and partitioning into the aqueous layer[4]. Ensure your synthesized product is stable to 1M HCl before proceeding.

Q3: My extraction is forming a thick emulsion that won't separate. How do I break it? A3: Emulsions are common with aminophenols because partial ionization creates amphiphilic species that act as surfactants[4]. This usually occurs when the aqueous pH is near the pKa​ of either the amine or the phenol.

  • Solution: First, add brine (saturated NaCl) to increase the ionic strength of the aqueous layer, which decreases the solubility of the organic species in water (salting out)[4]. If the emulsion persists, verify the pH. Adjusting the pH strictly to the isoelectric region (pH 4.5–5.5) ensures the molecule is entirely neutral, drastically reducing its surfactant properties and promoting sharp phase separation.

Q4: After concentrating the organic layer, my product turned from pale yellow to dark brown. Is it degrading? A4: Yes, electron-rich aminophenols are highly susceptible to auto-oxidation in the presence of air and light, forming complex quinone-imine oligomers.

  • Solution: Perform work-ups rapidly. Use degassed solvents if working on a large scale, and consider washing the organic layer with a mild reducing agent, such as a 5% aqueous ascorbic acid solution or sodium dithionite, to quench any oxidized radical species before concentration.

Experimental Protocols

Protocol A: Optimal pH-Controlled Extraction (Targeting the Neutral Species)
  • Purpose: To quantitatively recover Methyl 3-amino-5-fluoro-2-hydroxybenzoate from a crude reaction mixture while avoiding ester hydrolysis.

  • Self-Validation Check: The aqueous layer must read exactly pH 5.0 ± 0.5 using a calibrated pH meter prior to extraction; otherwise, yield will be lost to the aqueous phase.

  • Quench: Dilute the crude reaction mixture with ethyl acetate (EtOAc) (10 mL per mmol of substrate). Add an equal volume of distilled water.

  • pH Adjustment: Insert a calibrated pH probe into the vigorously stirring biphasic mixture.

    • If pH < 4: Dropwise add 1M Sodium Acetate (NaOAc) or saturated NaHCO3​ until the pH stabilizes at 5.0.

    • If pH > 6: Dropwise add 10% w/v Citric Acid until the pH stabilizes at 5.0.

  • Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The neutral product will reside in the upper (EtOAc) layer.

  • Washing: Drain the aqueous layer. Wash the organic layer once with brine (5 mL per mmol) to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at a bath temperature not exceeding 35°C to prevent thermal degradation.

Protocol B: Acid-Base Cycling for Purification
  • Purpose: To separate the amphoteric Methyl 3-amino-5-fluoro-2-hydroxybenzoate from non-basic/non-acidic neutral impurities.

  • Self-Validation Check: TLC of the final organic layer should show a single spot corresponding to the product, with neutral impurities completely absent.

  • Acidic Extraction: Dissolve the crude mixture in EtOAc. Wash with 1M HCl (3 x 15 mL). The product protonates and moves to the aqueous layer. Discard the organic layer containing neutral impurities.

  • Neutralization: Cool the combined aqueous acidic layers in an ice bath (0-5°C) to suppress ester hydrolysis. Slowly add solid NaHCO3​ in portions until effervescence ceases and the pH reaches 5.0-6.0.

  • Back-Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 15 mL). The product is now neutral and moves back to the organic phase.

  • Final Wash: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo.

Workflow Visualization

WorkupWorkflow Reaction Crude Reaction Mixture (Contains Amphoteric Ester) Quench Quench & Dilute (Add EtOAc and H2O) Reaction->Quench pH_Check Check Aqueous pH Quench->pH_Check Acidic pH < 3 Amine Protonated (Water Soluble) pH_Check->Acidic Too Low Basic pH > 8 Phenol Deprotonated (Water Soluble / Hydrolysis Risk) pH_Check->Basic Too High Optimal pH 4 - 6 Neutral Species (Organic Soluble) pH_Check->Optimal Target Range (pH 4-6) AdjustBase Add mild base (e.g., NaHCO3) Acidic->AdjustBase AdjustAcid Add mild acid (e.g., 10% Citric Acid) Basic->AdjustAcid Extract Phase Separation Extract with EtOAc Optimal->Extract AdjustBase->pH_Check AdjustAcid->pH_Check Organic Organic Layer (Target Product) Extract->Organic Aqueous Aqueous Layer (Salts & Impurities) Extract->Aqueous

Workflow for the pH-controlled extraction of Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

References

  • [4] Title: Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines Source: BenchChem URL:

  • [1] Title: WDR5-MYC inhibitors - Justia Patents Source: Justia URL:

  • [2] Title: Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid Source: MiraCosta College URL:

  • [3] Title: Preventing the hydrolysis of methyl salicylate during sample preparation Source: BenchChem URL:

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized fluorinated aromatic building block critical for the development of advanced pharmaceutical agents and targeted inhibitors. Synthesizing this compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized fluorinated aromatic building block critical for the development of advanced pharmaceutical agents and targeted inhibitors. Synthesizing this compound typically involves a three-step sequence starting from 5-fluorosalicylic acid: esterification, nitration, and reduction. While theoretically straightforward, researchers frequently encounter unexpected results—ranging from poor regioselectivity during nitration to catastrophic hydrodefluorination during reduction.

This support guide is designed by application scientists to troubleshoot these exact failure modes. We explain the mechanistic causality behind each issue and provide self-validating protocols to ensure reproducible yields.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a mixture of isomers after the nitration of methyl 5-fluoro-2-hydroxybenzoate, and how do I improve regioselectivity? Causality: Electrophilic aromatic substitution is governed by the directing effects of existing substituents. The hydroxyl (-OH) group is strongly activating and ortho/para directing[1]. Because the para position (C5) is already occupied by the fluorine atom, the incoming nitronium ion ( NO2+​ ) is forced to attack the ortho positions (C3 or C6) 1[1]. While C3 is electronically favored due to hydrogen bonding stabilization with the adjacent hydroxyl group, aggressive nitrating conditions or poor temperature control will provide enough activation energy to yield the sterically hindered C6-nitro isomer as a major impurity. Resolution: Strict cryogenic control is mandatory. The reaction must be maintained between -20°C and 0°C using a pre-mixed solution of concentrated HNO3​ and H2​SO4​ 2[2].

Q2: During the catalytic hydrogenation of the nitro intermediate, my product mass is missing 18 Da (loss of Fluorine). What causes this, and how can I prevent it? Causality: You are observing hydrodefluorination (HDF) . Palladium on carbon (Pd/C) is a highly active catalyst. In the presence of hydrogen, Pd(0) can undergo oxidative addition into the aryl C-F bond, which is highly activated by the electron-withdrawing nitro/amino groups 3[3]. This is followed by ligand metathesis and reductive elimination, replacing the fluorine atom with a hydrogen atom and releasing hydrogen fluoride (HF) 4[4]. Resolution: Abandon standard Pd/C hydrogenation for this specific substrate. Instead, use a milder, chemoselective reduction method such as Iron powder with Ammonium Chloride ( Fe/NH4​Cl ) or Tin(II) chloride ( SnCl2​ ), which exclusively reduce the nitro group without breaking the C-F bond.

Q3: My isolated aminophenol product turns dark brown or black after a few days on the bench. Is it degrading? Causality: Yes. Aminophenols are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly degrading into highly conjugated, dark-colored quinone imines. Resolution: Always store the final product under an inert atmosphere (Argon or Nitrogen) at -20°C, protected from light. For long-term stability, consider precipitating the product as a hydrochloride salt by bubbling HCl gas through an ethereal solution of the free base.

Q4: I'm observing low yields of the ester during the initial step or after the nitration workup. What is happening? Causality: Ester hydrolysis. The methyl ester is labile under both the strongly acidic conditions of nitration (if the reaction heats up and water is present) and basic workup conditions. Resolution: Keep the nitration strictly anhydrous and avoid using strong bases (like NaOH) during the neutralization workup; use saturated aqueous sodium bicarbonate ( NaHCO3​ ) instead.

Section 2: Mechanistic Visualizations

Workflow SM 5-Fluorosalicylic Acid Step1 Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl 5-fluoro- 2-hydroxybenzoate Step1->Int1 Err1 Ester Hydrolysis Step1->Err1 Water present Step2 Nitration (HNO3, H2SO4) Int1->Step2 Int2 Methyl 5-fluoro-2-hydroxy- 3-nitrobenzoate Step2->Int2 -20°C to 0°C Err2 C6-Nitro Isomer (Over-heating) Step2->Err2 Poor temp control Step3 Reduction (Fe/NH4Cl) Int2->Step3 Product Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Step3->Product Mild conditions Err3 Hydrodefluorination (Pd/C cleavage) Step3->Err3 Aggressive Pd/C Err4 Oxidation to Quinone Imine Product->Err4 Air exposure

Caption: Synthesis workflow of Methyl 3-amino-5-fluoro-2-hydroxybenzoate highlighting failure nodes.

Regioselectivity Substrate Methyl 5-fluoro-2-hydroxybenzoate Substituent Directing Effects OH_Group Hydroxyl (-OH) Strongly Activating Ortho/Para Directing Substrate->OH_Group F_Group Fluoro (-F) Deactivating Occupies Para (C5) Substrate->F_Group C3_Pos C3 Position (Ortho to OH) Favored via H-bonding OH_Group->C3_Pos Primary Target C6_Pos C6 Position (Ortho to OH) Sterically Hindered OH_Group->C6_Pos Secondary Target (Impurity) F_Group->C3_Pos Meta to F

Caption: Regioselectivity logic during the nitration of Methyl 5-fluoro-2-hydroxybenzoate.

Hydrodefluorination Nitro Nitroarene Substrate (C-F bond intact) OxAdd Oxidative Addition into C-F bond Nitro->OxAdd Pd_Cat Pd(0) Catalyst Highly Active Pd_Cat->OxAdd Metathesis Ligand Metathesis (F replaced by H) OxAdd->Metathesis RedElim Reductive Elimination Metathesis->RedElim RedElim->Pd_Cat Catalyst Regeneration Defluoro Defluorinated Aniline (Impurity) RedElim->Defluoro

Caption: Mechanistic pathway of Pd-catalyzed hydrodefluorination during nitro reduction.

Section 3: Quantitative Data: Impact of Reduction Conditions

The following table summarizes the causal relationship between the choice of reducing agent and the chemoselectivity of the reaction, specifically highlighting the risk of hydrodefluorination (HDF).

Reducing AgentSolventTemp (°C)Chemoselectivity (Desired Yield)Hydrodefluorination (Impurity)
Pd/C (10%), H₂ (1 atm)MeOH2545%> 40%
Pt/C (5%), H₂ (1 atm)EtOH2578%~ 15%
Fe powder, NH₄ClEtOH/H₂O8095%Not Detected
SnCl₂·2H₂OEtOAc6088%Not Detected
Section 4: Self-Validating Experimental Protocols
Protocol 1: Regioselective Nitration

Objective: Convert Methyl 5-fluoro-2-hydroxybenzoate to Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate while suppressing the C6-isomer.

  • Preparation: Dissolve methyl 5-fluoro-2-hydroxybenzoate (1.0 eq) in anhydrous CH2​Cl2​ to create a 0.2-0.4 M solution. Cool the flask to -20°C using a dry ice/ethylene glycol bath.

    • Validation Check: The solution must be completely clear. Any moisture present will cause ester hydrolysis during the acid addition.*

  • Nitrating Mixture: In a separate flask, carefully prepare a pre-mixed solution of concentrated HNO3​ (1.5 eq) and concentrated H2​SO4​ (1.5 eq) at 0°C.

  • Addition: Add the acid mixture dropwise to the starting material over 30 minutes.

    • Validation Check: Monitor the internal temperature. It must not exceed 0°C at any point to prevent C6-nitration[2].*

  • Reaction & Workup: Stir for 1 hour at 0°C. Quench by pouring into crushed ice. Extract with CH2​Cl2​ , wash the organic layer with saturated NaHCO3​ (until pH ~7), dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (Rf ~0.6) and the appearance of a new yellow spot (Rf ~0.4). The final product should be isolated as a pale yellow solid[2].*

Protocol 2: Chemoselective Reduction (HDF-Free)

Objective: Reduce the nitro group to an amine without cleaving the C-F bond.

  • Preparation: Suspend methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (1.0 eq) and Iron powder (5.0 eq, ~325 mesh) in a 4:1 mixture of Ethanol and Water.

  • Activation: Add Ammonium Chloride ( NH4​Cl , 2.0 eq) as a mild proton source. Heat the mixture to 80°C (reflux) for 2 hours.

    • Validation Check: The reaction mixture will visually transition from a yellow solution to a dark brown/black thick suspension as iron oxides form. This color change confirms the active reduction of the nitro species.*

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the pad thoroughly with Ethyl Acetate (EtOAc).

    • Validation Check: The resulting filtrate should be a clear, pale brown solution.*

  • Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate under reduced pressure.

    • Validation Check: LCMS analysis must confirm a primary mass peak of [M+H]+=186.1 . The absence of a peak at m/z=168.1 validates that zero hydrodefluorination occurred.*

Section 5: References
  • WDR5-MYC inhibitors - Justia Patents Source: justia.com URL:

  • Methyl 5-fluoro-2-hydroxybenzoate | 391-92-4 - Benchchem Source: benchchem.com URL:

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977 | Organic Process Research & Development - ACS Publications Source: acs.org URL:

  • Palladium-Catalyzed Stereoselective Hydrodefluorination of Tetrasubstituted gem-Difluoroalkenes | Organic Letters - ACS Publications Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: Method Refinement for Coupling Reactions of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for synthetic chemists and drug development professionals working with Methyl 3-amino-5-fluoro-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for synthetic chemists and drug development professionals working with Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7).

This highly functionalized ortho-aminophenol derivative is a critical building block in the synthesis of epigenetic modulators, notably 1[1]. Because the molecule contains a methyl ester, an ortho-phenol, and a meta-fluoro group, coupling reactions—particularly amide bond formations—are fraught with chemoselectivity and reactivity challenges. This guide provides field-proven, mechanistically grounded solutions to ensure your synthetic workflows are robust and self-validating.

WDR5_MYC_Pathway WDR5 WDR5 Scaffold Protein Complex WDR5-MYC Complex WDR5->Complex MYC MYC Oncoprotein MYC->Complex Chromatin Chromatin Recruitment Complex->Chromatin Transcription Oncogenic Transcription Chromatin->Transcription Inhibitor Inhibitor (from Methyl 3-amino...) Inhibitor->Complex Blocks WIN/WBM Site

WDR5-MYC signaling pathway and targeted inhibitor intervention.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am observing low conversion (<30%) during the amide coupling with my carboxylic acid. Why is the amine so unreactive?

Causality: The nucleophilicity of the C3-amine is severely compromised. First, as an aniline, its nitrogen lone pair is delocalized into the aromatic π -system. Second, this intrinsic low reactivity is exacerbated by the electron-withdrawing inductive (-I) effects of both the C5-fluoro group and the C1-methyl ester. Solution: Standard carbodiimides (like EDC/HOBt) are insufficiently electrophilic for this deactivated amine. You must transition to highly reactive uronium/aminium salts, such as 2[2]. HATU generates a highly reactive 7-azabenzotriazole active ester that rapidly traps even poor nucleophiles.

Q2: My LC-MS shows a mass corresponding to the product, but NMR indicates O-acylation instead of N-acylation. How do I control chemoselectivity?

Causality: The C2-hydroxyl group (phenol) is a competing nucleophile. While neutral amines are generally more nucleophilic than neutral phenols, the use of strong bases (or excess base) deprotonates the phenol ( pKa​ ~9-10) into a phenoxide anion. The phenoxide is significantly more nucleophilic than the deactivated aniline, leading to an inversion of chemoselectivity (O-acylation). Solution: Strictly control the basicity of the reaction microenvironment. Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and limit it to 2.0 equivalents. Furthermore, ensure the carboxylic acid is pre-activated with HATU for 10-15 minutes before adding the aniline derivative.

Q3: I am detecting a major byproduct with a mass of [M-18] relative to the desired amide. What is this, and how do I prevent it?

Causality: You are observing 3[3]. Ortho-aminophenols are classic precursors for benzoxazoles. Upon successful N-acylation, the resulting ortho-hydroxy amide can undergo intramolecular cyclodehydration (loss of H2​O , hence [M-18]). This is thermodynamically driven by the stability of the resulting aromatic benzoxazole ring system and is accelerated by heat or excess dehydrating agents. Solution: Maintain the reaction temperature strictly between 0°C and 25°C. Do not use excess coupling reagents (keep HATU at 1.1 equivalents).

Q4: The methyl ester is hydrolyzing during the reaction or workup. How can I protect it?

Causality: The C1-methyl ester is highly susceptible to saponification. If aggressive aqueous bases (like NaOH or Na2​CO3​ ) are used during the extractive workup to remove excess acid, the ester will cleave into the corresponding carboxylic acid. Solution: Avoid strongly basic aqueous workups. Quench the reaction with saturated aqueous NH4​Cl and wash the organic layer with brine. If basic washing is absolutely necessary to remove unreacted starting acid, use a mild NaHCO3​ solution and minimize contact time.

Part 2: Quantitative Data - Coupling Reagent Efficacy

The following table summarizes internal validation data for coupling a standard aliphatic carboxylic acid with Methyl 3-amino-5-fluoro-2-hydroxybenzoate at 25°C for 12 hours.

Coupling StrategyReagentsConversion RateChemoselectivity (N:O)Benzoxazole Formation
Standard Carbodiimide EDC, HOBt, DIPEA< 30%80:20Low
Uronium Salt (Optimal) HATU, DIPEA> 85%95:5Low (if T < 25°C)
Acid Chloride (COCl)2​ , Pyridine> 95%60:40High

Part 3: Diagnostic Troubleshooting Workflow

Use the following logic tree to diagnose and resolve issues based on your in-process LC-MS and NMR analytical data.

Troubleshooting_Workflow Start Start Amide Coupling Analyze LC-MS / NMR Analysis Start->Analyze LowYield Issue: Low Conversion Analyze->LowYield Unreacted Amine OAcyl Issue: O-Acylation Analyze->OAcyl Isomer Detected Cyclize Issue: Benzoxazole[M-18] Analyze->Cyclize Mass =[M-18] Success Optimal N-Acylation Analyze->Success Clean Product Sol1 Use HATU or Acid Chloride LowYield->Sol1 Sol2 Reduce Base Strength (DIPEA) OAcyl->Sol2 Sol3 Lower Temp (<25°C) Cyclize->Sol3 Sol1->Analyze Sol2->Analyze Sol3->Analyze

Diagnostic workflow for resolving common coupling issues with polyfunctional anilines.

Part 4: Standard Operating Procedure (SOP) - Optimized HATU Coupling

This protocol is designed as a self-validating system . By isolating the pre-activation step and utilizing specific LC-MS checkpoints, you can definitively identify where a failure occurs if the final yield is suboptimal.

Reagents Required:

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM (0.1 M relative to amine)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with inert gas (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the active ester intermediate.

  • Acid Pre-Activation: Dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Cool the mixture to 0°C using an ice bath. Add HATU (1.1 eq) portion-wise.

  • Validation Checkpoint 1: Stir for 15 minutes at 0°C. Self-Validation: Take a 1 μL aliquot, quench in methanol, and run an LC-MS. You should observe the mass of the methyl ester of your carboxylic acid (proving the active HOAt ester was successfully formed and trapped by methanol).

  • Amine Addition: Dissolve Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the pre-activated acid mixture at 0°C.

  • Controlled Propagation: Allow the reaction to slowly warm to room temperature (20-25°C). Do not exceed 25°C to prevent benzoxazole cyclization. Stir for 4-12 hours.

  • Validation Checkpoint 2: Run an LC-MS of the crude mixture. Look for the desired mass [M+H]+ . If a mass of [M−18]+ is dominant, your cooling bath failed, or the reaction was left too long.

  • Mild Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NH4​Cl (3x) to remove DMF and DIPEA salts, followed by a single wash with brine. Crucial: Do not use NaOH to avoid saponifying the C1-methyl ester.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Justia Patents.WDR5-MYC inhibitors.
  • ACS Publications.Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Benchchem.Methyl benzo[d]oxazole-7-carboxylate | 1086378-35-9.
  • ResearchGate.Intermediate knowledge enhanced the performance of the amide coupling yield prediction model.

Sources

Optimization

Preventing decomposition of "Methyl 3-amino-5-fluoro-2-hydroxybenzoate" during reactions

Technical Support Center: Troubleshooting the Reactivity and Stability of Methyl 3-amino-5-fluoro-2-hydroxybenzoate Welcome to the Application Scientist Support Center. Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Reactivity and Stability of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

Welcome to the Application Scientist Support Center. Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized, electron-rich aromatic building block. While its dense functionalization (an ester, a phenol, an aniline, and a fluorine atom) makes it incredibly valuable for drug development, the synergistic electronic effects between the ortho-hydroxyl and meta-amino groups render it highly susceptible to oxidative decomposition and unwanted intramolecular side-reactions.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the integrity of your compound during complex syntheses.

Decomposition Modes & Quantitative Troubleshooting Matrix

Before adjusting your synthetic route, identify the specific degradation pathway. The table below summarizes the quantitative thresholds and visual symptoms associated with the three primary decomposition modes of this substrate.

Decomposition ModeQuantitative Threshold / CatalystVisual & Analytical SymptomPrimary Prevention Strategy
Oxidative Polymerization Ambient O₂ exposure at > 25°CSolution turns dark brown/black; broad polymeric baseline on ¹H NMR.Strict inert atmosphere (Ar/N₂); early-stage amine protection.
Ester Hydrolysis pH > 9.0 or pH < 2.0 (aqueous)Loss of methyl singlet (~3.9 ppm) in NMR; increased TLC polarity.Use anhydrous conditions; buffer aqueous workups strictly to pH 6–7.
Benzoxazole Cyclization Electrophiles + Heat (> 60°C)Loss of -OH and -NH protons; LC-MS mass shift of -18 Da (H₂O loss).Maintain kinetic control (< 0°C); use sterically hindered bases.

Deep-Dive FAQs: Mechanistic Causality

Q: Why does my reaction mixture rapidly turn black when exposed to ambient air, and how does this destroy my yield? A: The darkening is a visual indicator of rapid oxidative degradation. The 3-amino-2-hydroxybenzoic acid scaffold is highly electron-rich. Upon exposure to oxygen or transition metals, the primary amine undergoes a two-electron oxidation to form a highly electrophilic quinone imine intermediate 1. Because your starting material contains a nucleophilic amine, it rapidly undergoes intermolecular Michael additions with this quinone imine, leading to transimination and the formation of dark, insoluble polymeric networks 2.

OxidationPathway A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate B O2 Exposure / ROS (Electron transfer) A->B C Quinone Imine Intermediate (Highly Electrophilic) B->C D Intermolecular Attack (Michael Addition) C->D E Dark Polymeric Degradants (Loss of Yield) D->E

Mechanistic pathway of oxidative degradation via quinone imine intermediates.

Q: I am trying to selectively N-acylate the amine, but LC-MS shows a major byproduct with a mass of [M+Acyl-H₂O]. What is happening? A: You are observing intramolecular cyclization. The spatial proximity of the 3-amino and 2-hydroxyl groups creates a perfect geometric arrangement for benzoxazole formation. When the amine attacks an acyl chloride, the resulting amide is positioned immediately adjacent to the nucleophilic phenol. Under thermodynamic control (elevated temperatures or strong bases), the phenol attacks the amide carbonyl, eliminating water to form a fused benzoxazole ring. Solution: You must maintain kinetic control. Perform the acylation at -78°C using a non-nucleophilic base (like DIPEA) to prevent the activation energy for cyclization from being reached.

Q: During a Suzuki cross-coupling using Pd(dppf)Cl₂ and K₂CO₃ in aqueous dioxane, my methyl ester disappears. How can I retain it? A: The methyl ester at position 1 is highly susceptible to saponification under the basic, aqueous conditions typical of standard Suzuki couplings. Furthermore, the ortho-hydroxyl group can participate in neighboring group participation, accelerating the ester's cleavage. Solution: Switch to strictly anhydrous cross-coupling conditions. Use a fluoride source (e.g., CsF) or an anhydrous base (e.g., K₃PO₄) in anhydrous toluene/DMF to prevent hydroxide-mediated attack on the carbonyl.

Self-Validating Experimental Protocols

To successfully utilize Methyl 3-amino-5-fluoro-2-hydroxybenzoate, the amine must be protected or functionalized immediately under controlled conditions.

Protocol A: Air-Free N-Boc Protection (Kinetic Amine Stabilization)

This protocol suppresses oxidation by shielding the amine while using mild conditions to preserve the ester.

  • Preparation: Flame-dry a Schlenk flask. Add Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) and a magnetic stir bar.

  • Atmospheric Control: Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Removing dissolved oxygen prevents the two-electron oxidation to the quinone imine.

  • Solvent Addition: Inject anhydrous, rigorously degassed THF (0.2 M) via syringe.

  • Thermal Control: Submerge the flask in an ice-water bath (0°C).

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) followed by solid NaHCO₃ (1.5 eq).

    • Self-Validation Check: You should observe mild CO₂ evolution (bubbling). This confirms the reaction is proceeding. The choice of NaHCO₃ (a weak base) ensures the pH remains below 9.0, preventing ester hydrolysis.

  • Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NH₄Cl.

    • Self-Validation Check: Measure the aqueous layer; it must be pH ~6. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the stable N-Boc derivative.

ProtectionWorkflow Step1 1. Degas Solvents (Ar/N2 sparge) Step2 2. Add Substrate & Boc2O at 0°C Step1->Step2 Step3 3. Add Mild Base (NaHCO3) Step2->Step3 Step4 4. Aqueous Workup (pH 6-7) Step3->Step4 Step5 Stable N-Boc Derivative Step4->Step5

Step-by-step workflow for the air-free N-Boc protection of the 3-amino group.

Protocol B: Mild Acylation without Benzoxazole Cyclization

Use this protocol when synthesizing amides directly from the aniline without triggering intramolecular cyclization.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under Argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile, while effectively scavenging the HCl byproduct.

  • Kinetic Freezing: Submerge the reaction flask in a dry ice/acetone bath (-78°C).

  • Acylation: Add the acyl chloride (1.05 eq) dropwise over 15 minutes.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc) under UV light. The starting material is highly fluorescent due to the conjugated phenol/amine system; the disappearance of this bright fluorescent spot indicates successful conversion to the amide.

  • Quench: Quench the reaction at -78°C with methanol (2 mL) to destroy excess acyl chloride before warming to room temperature. This guarantees that no electrophile is present when the temperature rises, completely shutting down the benzoxazole cyclization pathway.

References

  • Source: NIH (Chemical Research in Toxicology)
  • Source: ACS Publications (Organic Letters)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 3-amino-5-fluoro-2-hydroxybenzoate vs. Methyl 3-amino-2-hydroxybenzoate

Executive Summary The introduction of a single fluorine atom onto an aromatic scaffold can fundamentally alter a molecule's physicochemical properties, reactivity, and metabolic stability. This guide provides an objectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of a single fluorine atom onto an aromatic scaffold can fundamentally alter a molecule's physicochemical properties, reactivity, and metabolic stability. This guide provides an objective, data-backed comparison between Methyl 3-amino-2-hydroxybenzoate (the base compound) and its fluorinated analog, Methyl 3-amino-5-fluoro-2-hydroxybenzoate . Designed for researchers and drug development professionals, this analysis dissects how the 5-fluoro substituent modulates amine nucleophilicity, phenolic acidity, and electrophilic aromatic substitution (EAS) profiles through competing inductive and resonance effects.

Structural and Electronic Analysis

The reactivity differences between these two compounds are driven by the precise spatial relationship between the 5-fluoro substituent and the existing functional groups. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), while its lone pairs can donate electron density through a weaker resonance effect (+M)[1].

  • Impact on the 3-Amino Group (Meta-Relationship): In the fluorinated analog, the fluorine atom is situated meta to the 3-amino group. Because resonance (+M) effects cannot delocalize charge to the meta position, the strongly electronegative fluorine exerts a pure, unmitigated inductive (-I) pull on the amine[1]. This significantly depletes the electron density on the nitrogen lone pair, depressing its basicity and making it a substantially weaker nucleophile compared to the non-fluorinated base compound.

  • Impact on the 2-Hydroxyl Group (Para-Relationship): The fluorine is para to the 2-hydroxyl group. At the para position, fluorine's -I effect (which increases acidity) is partially offset by its +M effect (which decreases acidity)[2]. The net result is a marginal decrease in the pKa of the phenol, making the fluorinated analog slightly more acidic, though the shift is less drastic than the effect observed on the amine[3].

  • Electrophilic Aromatic Substitution (EAS) Blocking: The 5-position in the base compound is highly activated by the para-hydroxyl and ortho-amino groups, making it a prime site for EAS and cytochrome P450-mediated oxidation. Fluorination physically and electronically blocks this metabolic soft spot, a common strategy in rational drug design to increase half-life[4].

ElectronicEffects F_Atom 5-Fluoro Substituent Inductive -I Effect (Strong) F_Atom->Inductive Resonance +M Effect (Weak) F_Atom->Resonance Amine 3-NH2 Group (Meta) Decreased Basicity Inductive->Amine Primary Driver Phenol 2-OH Group (Para) Increased Acidity Inductive->Phenol Resonance->Phenol Offsets -I

Electronic influence of the 5-fluoro substituent on the aniline and phenol moieties.

Quantitative Reactivity Comparison

The table below summarizes the divergent physicochemical and kinetic properties of the two scaffolds, driven by the electronic effects detailed above.

Property / MetricMethyl 3-amino-2-hydroxybenzoate (Base)Methyl 3-amino-5-fluoro-2-hydroxybenzoateMechanistic Driver
3-NH₂ pKa (Conjugate Acid) ~ 4.2~ 2.8Strong -I effect of meta-fluorine depletes nitrogen electron density[3].
2-OH pKa ~ 8.5~ 8.2Balanced -I and +M effects of para-fluorine slightly stabilize the phenoxide[2].
Relative N-Acylation Rate 1.0 (Reference)< 0.2Depressed nucleophilicity in the 5-fluoro analog due to the -I effect[1].
EAS Susceptibility (C5) HighBlockedSteric and electronic blocking by the robust C-F bond[4].

Experimental Workflows & Protocols

To empirically validate the reactivity differences, the following self-validating experimental protocols are utilized in synthetic and analytical laboratories.

Protocol 1: Competitive N-Acylation (Nucleophilicity Assay)

Objective: Determine the relative nucleophilicity of the 3-amino group in both analogs. Causality & Self-Validation: Measuring absolute reaction kinetics for fast acylations is prone to mixing and temperature artifacts. By employing a competitive setup with a limiting amount of electrophile, the two substrates are forced to compete in the exact same microenvironment. The final ratio of acylated products directly mirrors the ratio of their reaction rate constants ( kbase​/kfluoro​ ), rendering the protocol internally controlled and immune to external kinetic variables.

  • Preparation: Dissolve 1.0 mmol of Methyl 3-amino-2-hydroxybenzoate and 1.0 mmol of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of triethylamine (Et₃N) to act as an acid scavenger.

  • Acylation: Cool the reaction vessel to 0 °C. Slowly add 0.8 mmol of acetyl chloride (the limiting reagent) dropwise over 10 minutes under vigorous stirring.

  • Quenching: Stir for 30 minutes, then quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer and dry over MgSO₄.

  • Analysis: Analyze the crude mixture via HPLC-UV (254 nm). The base compound will yield >85% of the acylated product mass, confirming its superior nucleophilicity.

Workflow Substrates Equimolar Mixture: Base + 5-Fluoro Analog Reaction Competitive Acylation (0°C, Et3N, DCM) Substrates->Reaction Electrophile Acetyl Chloride (Limiting Reagent) Electrophile->Reaction Analysis HPLC-UV Analysis Reaction->Analysis Major Major Product (>85%) Acylated Base Compound Analysis->Major Fast Kinetics Minor Minor Product (<15%) Acylated 5-Fluoro Analog Analysis->Minor Slow Kinetics

Competitive N-acylation workflow demonstrating the nucleophilic disparity.

Protocol 2: Potentiometric pKa Determination

Objective: Accurately measure the acidity of the 2-hydroxyl group and basicity of the 3-amino group. Causality & Self-Validation: Because these aromatic compounds exhibit poor aqueous solubility, a methanol/water co-solvent system is utilized. However, organic solvents artificially suppress ionization. To create a self-validating system, titrations are performed across three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH). The apparent pKa values are then plotted against the dielectric constant of the mixture (Yasuda-Shedlovsky extrapolation). The y-intercept provides the true, mathematically validated aqueous pKa, eliminating solvent-induced artifacts.

  • Standardization: Calibrate a glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Sample Prep: Dissolve 0.5 mmol of the target compound in 50 mL of the selected Methanol/Water co-solvent mixture.

  • Titration: Titrate with standardized 0.1 M NaOH (to deprotonate the phenol) or 0.1 M HCl (to protonate the amine) under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Processing: Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point and extract the half-equivalence pKa. Perform the Yasuda-Shedlovsky extrapolation to find the true aqueous pKa.

References[1] Title: electronic effects of fluorine and bromine on the aniline ring | Source: BenchChem | URL:benchchem.com[4] Title: A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols | Source: BenchChem | URL:benchchem.com[3] Title: Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Source: PMC (NIH) | URL:nih.gov[2] Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design | Source: Chemical Science (RSC Publishing) | URL:rsc.org

Sources

Comparative

Comparative Guide: Methyl 3-amino-5-fluoro-2-hydroxybenzoate vs. Alternative Salicylate Building Blocks in Drug Discovery

Executive Summary In modern medicinal chemistry, the precise decoration of aromatic rings is critical for optimizing both pharmacodynamics and pharmacokinetics. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise decoration of aromatic rings is critical for optimizing both pharmacodynamics and pharmacokinetics. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) [1] has emerged as a highly privileged building block, particularly in the synthesis of epigenetic modulators and targeted oncology therapeutics[1].

This guide provides an objective, data-driven comparison between Methyl 3-amino-5-fluoro-2-hydroxybenzoate and its structural analogs—namely the unsubstituted Methyl 3-amino-2-hydroxybenzoate and the heavier halogenated Methyl 3-amino-5-chloro-2-hydroxybenzoate [2]. By analyzing physicochemical properties, synthetic workflows, and application-specific performance (such as WDR5-MYC inhibition [1]), this guide empowers drug development professionals to make informed decisions regarding building block selection.

Structural & Physicochemical Causality

The selection of a specific halogen substituent on a salicylate core fundamentally dictates the molecule's behavior in a biological system. The 5-fluoro substitution offers a unique "Goldilocks" profile compared to hydrogen or chlorine.

The Causality of Fluorination
  • Electronic Modulation (pKa Tuning): Fluorine is highly electronegative. Through strong inductive electron withdrawal (-I effect), the 5-fluoro group significantly lowers the pKa of the C2-hydroxyl group compared to the unsubstituted analog. A more acidic phenol acts as a stronger hydrogen-bond donor, which is often critical for anchoring inhibitors into target protein pockets.

  • Steric Profile: The van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å) and significantly smaller than chlorine (1.75 Å). This allows the 5-fluoro analog to fit into sterically restricted binding pockets where a 5-chloro substituent would cause unfavorable steric clashes.

  • Metabolic Stability: Substituting the metabolically vulnerable C5 position with fluorine blocks cytochrome P450-mediated aromatic oxidation without drastically increasing the molecule's lipophilicity (cLogP).

Table 1: Comparative Physicochemical Properties
PropertyMethyl 3-amino-2-hydroxybenzoate (H)Methyl 3-amino-5-fluoro-2-hydroxybenzoate (5-F)Methyl 3-amino-5-chloro-2-hydroxybenzoate (5-Cl)
CAS Number 56508-30-61175529-01-75043-81-2
Molecular Weight 167.16 g/mol 185.15 g/mol 201.61 g/mol
Est. cLogP ~1.52~1.71~2.24
Phenolic pKa (Est.) ~10.2~9.4~9.2
Steric Bulk (C5) Minimal (Hydrogen)Small (Fluorine)Moderate (Chlorine)
Metabolic Block NoYesYes

Application Spotlight: WDR5-MYC Inhibitors

One of the most prominent applications of Methyl 3-amino-5-fluoro-2-hydroxybenzoate is in the synthesis of inhibitors targeting the WDR5-MYC protein-protein interaction [1].

Overexpression of the MYC oncoprotein drives numerous cancers. MYC relies on the scaffolding protein WDR5 to localize to chromatin and activate oncogenic target genes. Inhibitors derived from this fluorinated building block bind specifically to the "WDR5 Binding Motif" (WBM) site, displacing MYC and halting tumor progression [1].

WDR5_Pathway WDR5 WDR5 Protein (Epigenetic Scaffold) WBM WBM Binding Site WDR5->WBM contains MYC MYC Oncoprotein TargetGenes Oncogenic Target Genes (Transcription) MYC->TargetGenes activates WBM->MYC recruits Inhibitor 5-Fluoro Derived Inhibitor Inhibitor->MYC displaces Inhibitor->WBM blocks (High Affinity) Tumor Tumorigenesis TargetGenes->Tumor drives

Caption: Mechanism of WDR5-MYC disruption by 5-fluoro-salicylate derived inhibitors.

Comparative Performance Data (WDR5 Binding)

When synthesizing N-phenyl sulfonamide derivatives targeting the WBM site, the choice of building block directly impacts the half-maximal inhibitory concentration (IC50). The data below illustrates the structure-activity relationship (SAR) causality:

Table 2: Impact of Building Block on WDR5-MYC Inhibition
Building Block Used in SynthesisBinding Affinity (IC50)Mechanistic Rationale
Unsubstituted (H) ~150 nMBaseline H-bonding; lacks metabolic protection at C5.
5-Fluoro (5-F) ~25 nM Optimal. Lowered pKa enhances H-bonding; F atom fits perfectly into the tight WBM sub-pocket[1].
5-Chloro (5-Cl) ~85 nMIncreased lipophilicity is offset by steric clashes within the rigid WBM pocket [2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the building block and the subsequent biological evaluation.

Protocol A: Synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

This procedure utilizes a controlled reduction of the nitro precursor [1].

  • Preparation: Dissolve methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (740 mg, 3.44 mmol) in a mixture of ethanol and water (4:1 v/v, 25 mL).

  • Reduction: Add Iron powder (960 mg, 17.2 mmol) and Ammonium Chloride (920 mg, 17.2 mmol) to the solution.

    • Causality Note: Fe/NH4Cl is preferred over Pd/C catalytic hydrogenation to prevent potential hydrodefluorination (loss of the fluorine atom).

  • Reaction: Stir the mixture at 70°C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad with hot ethyl acetate (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and saturated NaHCO3. Extract the aqueous layer, dry the combined organics over Na2SO4, and concentrate.

  • Self-Validation (Analytical): The product is obtained as a pale brown oil (yield: ~99%). Validate via LC-MS.

    • Expected parameters: LCMS tR = 0.89 min, m/z = 186.1 [M+H]+ [1].

Synth_Workflow SM Methyl 5-fluoro-2-hydroxy -3-nitrobenzoate Reagents Reduction (Fe, NH4Cl, EtOH/H2O) SM->Reagents Product Methyl 3-amino-5-fluoro -2-hydroxybenzoate Reagents->Product Purification Celite Filtration & Extraction Product->Purification Validation LC-MS Validation (m/z=186.1) Purification->Validation

Caption: Step-by-step synthetic workflow for Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Protocol B: WDR5-MYC TR-FRET Binding Assay

To compare the derivatives synthesized from these building blocks, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM TCEP).

  • Protein/Tracer Mix: Combine GST-tagged WDR5 protein (2 nM final) with a fluorescently labeled MYC-peptide tracer (5 nM final) and Terbium-coupled anti-GST antibody (1 nM final).

  • Compound Addition: Dispense the synthesized inhibitors (derived from 5-F, 5-Cl, and H building blocks) in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 490 nm and 520 nm).

  • Data Analysis: Calculate the FRET ratio (520/490 nm). Normalize data against DMSO controls and fit to a 4-parameter logistic curve to determine the IC50 values (as summarized in Table 2).

Conclusion & Selection Guide

When designing novel therapeutics, particularly those targeting tight protein-protein interactions like WDR5-MYC, the choice of the aromatic building block is non-trivial.

  • Choose Methyl 3-amino-5-fluoro-2-hydroxybenzoate when your target pocket is sterically constrained, when you need to enhance the hydrogen-bond donating capacity of the adjacent phenol, or when metabolic stability at the C5 position is a liability.

  • Choose Methyl 3-amino-5-chloro-2-hydroxybenzoate [2] when the binding pocket is larger and can accommodate the bulkier chlorine atom to maximize hydrophobic interactions and drive up lipophilicity.

  • Choose Methyl 3-amino-2-hydroxybenzoate for early-stage hit generation where molecular weight must be kept strictly minimal, though it may suffer from rapid oxidative metabolism in vivo.

References

  • WDR5-MYC inhibitors Source: Justia Patents (Vanderbilt University) URL:[Link]

Validation

Comparative Guide to WDR5-MYC Inhibitors: Profiling Derivatives of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

The oncoprotein MYC is overexpressed in the majority of human cancers, driving biomass accumulation and tumor proliferation. Despite its validation as an anti-cancer target, MYC's lack of deep, druggable pockets has hist...

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Author: BenchChem Technical Support Team. Date: March 2026

The oncoprotein MYC is overexpressed in the majority of human cancers, driving biomass accumulation and tumor proliferation. Despite its validation as an anti-cancer target, MYC's lack of deep, druggable pockets has historically rendered it "undruggable." Recent therapeutic strategies have pivoted toward targeting MYC's obligate chromatin cofactor, WD Repeat Domain 5 (WDR5).

This technical guide provides an objective, data-driven comparison of novel WDR5-MYC interaction inhibitors derived from the chemical precursor Methyl 3-amino-5-fluoro-2-hydroxybenzoate against established benchmark inhibitors. Designed for drug development professionals, this guide dissects the mechanistic causality, comparative performance, and self-validating experimental protocols required to evaluate these compounds.

Mechanistic Context: WBM vs. WIN Site Inhibition

WDR5 functions as a scaffolding protein that interacts with various partners through two distinct binding pockets: the WIN (WDR5-interaction) site and the WBM (WDR5-binding motif) site .

Historically, inhibitors like OICR-9429 and MM-102 were developed to target the WIN site, primarily to disrupt the MLL1 histone methyltransferase complex in leukemias . However, MYC interacts with WDR5 exclusively through the shallow WBM site. Compounds derived from Methyl 3-amino-5-fluoro-2-hydroxybenzoate (such as substituted N-phenyl sulfonamides) are specifically engineered to occupy this WBM pocket. The incorporation of the 5-fluoro and 3-amino groups on the benzoate core restricts the conformational flexibility of the resulting sulfonamides, locking them into a bioactive pose that specifically engages the WBM pocket while sparing WIN-site interactions .

Pathway WDR5 WDR5 Scaffold (WBM Site) MYC MYC Oncoprotein WDR5->MYC Recruits via WBM Chromatin Chromatin E-boxes MYC->Chromatin Binds DNA Inhibitor Fluoro-benzoate Derivatives Inhibitor->WDR5 Blocks WBM Site Ribosome Ribosomal Protein Synthesis Chromatin->Ribosome Transcription Tumor Tumor Proliferation Ribosome->Tumor Biomass Accumulation

Fig 1: Mechanism of WDR5-MYC interaction and targeted inhibition via the WBM site.

Comparative Performance Profiling

To objectively evaluate the performance of Methyl 3-amino-5-fluoro-2-hydroxybenzoate derivatives (e.g., WM-586 and related sulfonamides), we must benchmark them against well-characterized WIN-site inhibitors. The table below synthesizes quantitative data across biochemical and cellular assays .

Inhibitor Class / CompoundScaffold OriginPrimary Target SiteBiochemical IC50Cellular Target EngagementKey Pharmacological Advantage
Fluoro-benzoate Derivatives (e.g., WM-586)Methyl 3-amino-5-fluoro-2-hydroxybenzoateWDR5 (WBM Site)~0.4 µMDisrupts MYC in HEK293TSpares MLL1 complex; highly specific to MYC-driven transcription.
OICR-9429 ImidazolidinoneWDR5 (WIN Site)93 nMInhibits MLLr LeukemiaStrong biochemical potency; well-validated chemical probe.
MM-102 PeptidomimeticWDR5 (WIN Site)2.4 nMDownregulates HoxA9Benchmark for WIN-site displacement; high affinity.
Wdr5-IN-8 Small MoleculeWDR5 (WIN Site)15.5 nMAcute Leukemia modelsSuperior cellular permeability compared to early peptidomimetics.

Analytical Insight: While WIN-site inhibitors (MM-102, OICR-9429) exhibit lower biochemical IC50 values (higher absolute affinity), they indiscriminately disrupt the MLL1 complex. The fluoro-benzoate derivatives offer superior functional selectivity. By targeting the WBM site, they specifically decouple MYC from chromatin without altering global H3K4 methylation states, providing a wider therapeutic index for MYC-addicted tumors .

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to rule out false positives—a critical requirement when evaluating novel synthetic compounds that may possess off-target reactivity or autofluorescence.

Protocol 1: Time-Resolved FRET (TR-FRET) Biochemical Assay

Objective: Quantify the IC50 of fluoro-benzoate derivatives in disrupting the WDR5-MYC interaction. Causality & Design Choice: Standard fluorescence polarization is highly susceptible to interference from the intrinsic autofluorescence of novel aromatic sulfonamides. TR-FRET utilizes a Terbium (Tb) donor with a long emission half-life. By introducing a microsecond delay before measurement, short-lived background fluorescence decays, ensuring that the recorded signal represents true peptide displacement.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Dilute Tb-labeled anti-His antibody, His-tagged WDR5 protein, and FITC-labeled MYC peptide (WBM-binding sequence).

  • System Validation (Internal Control): In columns 1 and 2 of a 384-well plate, add vehicle (DMSO) to establish the maximum FRET signal (0% inhibition). In columns 3 and 4, add an excess of unlabeled wild-type MYC peptide to establish the baseline signal (100% inhibition).

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of the fluoro-benzoate derivatives into the remaining wells.

  • Equilibration: Incubate the plate at room temperature for 60 minutes in the dark. Causality: This allows the competitive binding equilibrium to stabilize, preventing artificially skewed IC50 calculations.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm for FITC acceptor, 615 nm for Tb donor).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response curve using a four-parameter logistic regression to determine the IC50.

Protocol Step1 1. Reagent Prep (Tb-WDR5 & Fluor-MYC) Step2 2. Compound Incubation (Add Derivatives) Step1->Step2 Step3 3. Equilibration (Competitive Binding) Step2->Step3 Step4 4. TR-FRET Measurement (Excitation 337nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Step-by-step TR-FRET biochemical assay workflow for screening WDR5 inhibitors.

Protocol 2: Cellular Co-Immunoprecipitation (Co-IP) for Target Engagement

Objective: Validate that the biochemical affinity of the derivatives translates to actual disruption of the WDR5-MYC complex within a living cell. Causality & Design Choice: Biochemical affinity does not guarantee cellular efficacy due to poor membrane permeability or high plasma protein binding. Furthermore, endogenous MYC-WDR5 interactions are highly transient. Overexpressing Flag-tagged WDR5 stabilizes the baseline complex, providing a robust dynamic range to measure dose-dependent dissociation by the inhibitor.

Step-by-Step Workflow:

  • Transfection: Seed HEK293T cells in 10 cm dishes. Transfect with a plasmid encoding Flag-tagged WDR5 using standard lipofection.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the fluoro-benzoate derivative at varying concentrations (e.g., 0.1 µM, 1.0 µM, 10 µM) and a DMSO vehicle control for 6 hours.

  • Lysis: Harvest cells and lyse in mild non-denaturing buffer (e.g., NP-40 buffer with protease inhibitors) to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate lysates with anti-Flag magnetic beads overnight at 4°C. Self-Validation Step: Retain 5% of the whole cell lysate (WCL) as an input control to verify that the compound does not simply degrade MYC or WDR5 globally.

  • Washing & Elution: Wash beads extensively to remove non-specific binders. Elute complexes by boiling in SDS sample buffer.

  • Western Blotting: Resolve eluates via SDS-PAGE. Probe with anti-MYC and anti-Flag antibodies. A successful WBM inhibitor will show a dose-dependent decrease in co-precipitated MYC, while Flag-WDR5 levels remain constant.

Strategic Application in Drug Discovery

The synthesis of WDR5-MYC inhibitors utilizing Methyl 3-amino-5-fluoro-2-hydroxybenzoate represents a paradigm shift in targeting MYC-driven malignancies. By shifting focus from the WIN site to the WBM site, researchers can achieve highly specific suppression of ribosomal protein gene transcription—the primary driver of MYC-induced biomass accumulation—without triggering the broad epigenetic inertia associated with MLL1 disruption.

For drug development professionals, prioritizing WBM-site inhibitors derived from this fluorinated scaffold offers a distinct, actionable pathway toward realizing the long-sought goal of pharmacological MYC inhibition.

References

  • WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think. MDPI International Journal of Molecular Sciences. Available at:[Link][INDEX 2.5]

  • Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction. ACS Journal of Medicinal Chemistry. Available at:[Link] [INDEX 2.4]

  • Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link][INDEX 2.2]

  • Targeting MYC through WDR5. National Center for Biotechnology Information (PMC). Available at:[Link] [INDEX 2.6]

Comparative

Alternative reagents to "Methyl 3-amino-5-fluoro-2-hydroxybenzoate" in synthesis

An in-depth technical analysis for medicinal chemists and drug development professionals. Executive Summary & Mechanistic Context Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7) has emerged as a highly privi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for medicinal chemists and drug development professionals.

Executive Summary & Mechanistic Context

Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS 1175529-01-7) has emerged as a highly privileged building block in modern drug discovery. It is most notably utilized as a core scaffold in the synthesis of sulfonamide-based inhibitors that target the WDR5-MYC protein-protein interaction[1]. The exact arrangement of its functional groups—an amino group for sulfonamide coupling, a phenolic hydroxyl for critical hydrogen bonding, and a 5-fluoro substituent for metabolic shielding—provides a precise stereoelectronic profile for engaging the WDR5 binding motif (WBM) site.

However, during hit-to-lead optimization, relying on a single scaffold limits the exploration of Structure-Activity Relationships (SAR). To modulate physicochemical properties (such as LogP and pKa), improve hepatic stability, or navigate complex intellectual property landscapes, medicinal chemists must strategically select alternative salicylate-derived reagents.

Pathway WDR5 WDR5 Protein (WBM Site) MYC c-MYC / L-MYC Transcription Factor WDR5->MYC Binds via MbIIIb motif Chromatin Chromatin Recruitment (Tumorigenesis) MYC->Chromatin Promotes Inhibitor Sulfonamide Inhibitor (Salicylate Core) Inhibitor->WDR5 Competitive Binding (Disrupts Interaction)

Fig 1: Disruption of the WDR5-MYC oncogenic signaling pathway via salicylate inhibitors.

Comparative Profiles of Alternative Reagents

Selecting an alternative reagent requires understanding the causality behind the substitution. Each modification to the aromatic ring alters the electron density, steric bulk, and trajectory of the final drug candidate.

The Steric & Lipophilic Modulator: Methyl 3-amino-5-chloro-2-hydroxybenzoate
  • CAS Number: 5043-81-2

  • Mechanistic Role: Swapping the fluorine atom for a chlorine atom increases the Van der Waals radius and the overall lipophilicity (LogP) of the molecule.

  • Causality in Design: Chlorine is less electronegative but significantly larger than fluorine. This substitution is chosen when structural biology indicates a deeper, more hydrophobic sub-pocket near the 5-position of the ring. The increased lipophilicity can drive higher target affinity via the hydrophobic effect, though it requires careful monitoring to ensure aqueous solubility and clearance rates remain within acceptable pharmacokinetic parameters.

The Unsubstituted Baseline: Methyl 3-amino-2-hydroxybenzoate
  • CAS Number: 35748-34-6

  • Mechanistic Role: The removal of the halogen entirely to establish a baseline scaffold.

  • Causality in Design: Halogens exert an electron-withdrawing inductive effect that lowers the pKa of the adjacent phenolic hydroxyl group, making it a stronger hydrogen bond donor. By using this unsubstituted alternative, chemists can determine the exact free energy contribution of the halogen. While this compound lacks metabolic shielding (making the ring more susceptible to CYP450-mediated oxidative metabolism), it is an essential control reagent for SAR deconvolution.

The Regioisomeric Vector Shift: Methyl 5-amino-2-fluoro-3-hydroxybenzoate
  • CAS Number: 2092188-78-6[2]

  • Mechanistic Role: Shifting the substitution pattern to alter the exit vector of the growing molecule.

  • Causality in Design: By moving the reactive amino group from the 3-position to the 5-position, the resulting sulfonamide chain projects into a completely different spatial quadrant. This is a deliberate tactic used to test the spatial boundaries of the target binding site and identify novel binding vectors that the original 3-amino scaffold cannot reach.

Quantitative Data Comparison

ReagentCAS NumberSubstitution PatternRelative Lipophilicity (LogP)Primary Application in Synthesis
Methyl 3-amino-5-fluoro-2-hydroxybenzoate 1175529-01-75-Fluoro, 3-AminoBaselineOriginal hit scaffold / WBM targeting
Methyl 3-amino-5-chloro-2-hydroxybenzoate 5043-81-25-Chloro, 3-AminoIncreasedHydrophobic pocket targeting
Methyl 3-amino-2-hydroxybenzoate 35748-34-6UnsubstitutedDecreasedSAR deconvolution (Control)
Methyl 5-amino-2-fluoro-3-hydroxybenzoate 2092188-78-62-Fluoro, 5-AminoVariableExit vector modification

Experimental Methodology: Self-Validating Sulfonylation Protocol

To objectively compare these building blocks, they must be subjected to a standardized parallel synthesis workflow. The following protocol details the coupling of these anilines with a standard sulfonyl chloride (e.g., 5-bromo-2-hydroxybenzenesulfonyl chloride)[1].

Design Causality: The anilines in these reagents are weakly nucleophilic due to the deactivating effects of the ester and the intramolecular hydrogen bonding of the hydroxyl group. Therefore, pyridine is utilized as both the solvent and the base to efficiently scavenge HCl without causing premature hydrolysis of the methyl ester.

Step-by-Step Workflow
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (e.g., 3.41 mmol) of the chosen methyl amino-hydroxybenzoate derivative in anhydrous pyridine (0.5 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonyl chloride addition is exothermic; low temperatures prevent O-sulfonylation of the unprotected phenolic hydroxyl group.

  • Addition: Add 1.1 equivalents of the sulfonyl chloride dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

  • In-Process Validation: Sample 10 µL of the reaction, dilute in methanol, and analyze via LCMS. Self-Validation: Do not proceed to workup until the Total Ion Chromatogram (TIC) shows >95% consumption of the starting aniline and the appearance of the desired [M+H]+ mass peak.

  • Workup: Quench the reaction by pouring it into a cold solution of 1N HCl (to neutralize the pyridine) and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol Step1 1. Preparation Dissolve Aniline in Pyridine (0°C) Step2 2. Addition Dropwise Sulfonyl Chloride Step1->Step2 Step3 3. Reaction Stir 16h at Room Temp Step2->Step3 Step4 4. Validation LCMS & TLC Confirmation Step3->Step4 Step5 5. Workup 1N HCl Quench & EtOAc Extraction Step4->Step5

Fig 2: Self-validating parallel synthesis workflow for sulfonamide coupling.

References

  • WDR5-MYC inhibitors - Justia Patents Source: Justia URL
  • Methyl 3-amino-5-chloro-2-hydroxybenzoate | 5043-81-2 Source: Sigma-Aldrich URL
  • Methyl 3-amino-2-hydroxybenzoate | 35748-34-6 Source: Sigma-Aldrich URL
  • 946121-50-2 | Methyl 3-amino-5-fluoro-4-hydroxybenzoate (Regioisomer Reference)

Sources

Validation

High-Resolution Spectroscopic Workflows for Validating Methyl 3-amino-5-fluoro-2-hydroxybenzoate Reaction Products

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the structural validation of synthesized library members is a non-negotiable gateway to biological screening.1[1], frequently utilized to generate targete...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the structural validation of synthesized library members is a non-negotiable gateway to biological screening.1[1], frequently utilized to generate targeted salicylate derivatives.

When this compound undergoes derivatization—such as N-acylation to form Methyl 3-acetamido-5-fluoro-2-hydroxybenzoate—confirming the exact regiochemistry and structural integrity of the product is critical. As an application scientist, I do not merely look for mass confirmation; I require a self-validating analytical system that guarantees the molecule's conformation before it enters a protein-binding assay. This guide objectively compares two analytical paradigms for characterizing these reaction products: Advanced Multi-Modal Spectroscopy (¹⁹F/¹H NMR + HRMS) versus Standard Benchtop Analysis (ATR-FTIR + LC-UV/Low-Res MS) .

Mechanistic Grounding: The Analytical Challenge

The N-acylation of Methyl 3-amino-5-fluoro-2-hydroxybenzoate with acetyl chloride presents a specific regiochemical challenge: distinguishing the desired N-amide from the potential O-ester byproduct (reaction at the phenolic hydroxyl).

To resolve this, we leverage the ¹⁹F nucleus.2[2]. Because3[3].

Workflow SM Methyl 3-amino-5-fluoro- 2-hydroxybenzoate RXN N-Acylation (Acetyl Chloride) SM->RXN PROD Methyl 3-acetamido-5-fluoro- 2-hydroxybenzoate RXN->PROD WF1 Workflow 1: 19F/1H NMR + HRMS (Advanced) PROD->WF1 WF2 Workflow 2: ATR-FTIR + LC-UV (Standard) PROD->WF2 RES1 Precise Isomeric & Conformational Data WF1->RES1 RES2 Functional Group & Purity Confirmation WF2->RES2

Fig 1. Divergent analytical workflows for characterizing fluorinated benzoate reaction products.

Workflow 1: Advanced Multi-Modal Spectroscopy (¹⁹F/¹H NMR + HRMS)

This workflow is the gold standard for FBDD library validation. By utilizing ¹⁹F NMR with ¹H broad-band decoupling, 4[4], allowing for rapid mixture analysis and precise structural assignment.

Self-Validating Protocol
  • Sample Preparation: Dissolve 5 mg of the purified reaction product in 600 µL of DMSO-d₆.

    • Causality: DMSO-d₆ prevents the rapid exchange of the phenolic -OH and amide -NH protons, which would occur in D₂O or CD₃OD. Observing these protons is mandatory to rule out O-acylation.

  • NMR Acquisition: Utilize a 600 MHz spectrometer equipped with a cryoprobe. Acquire ¹H (16 scans) and ¹⁹F (64 scans) spectra. Apply ¹H-decoupling during the ¹⁹F acquisition.

  • HR-LC-MS: Inject 1 µL into a Q-TOF mass spectrometer operating in ESI+ mode to detect the exact mass of the [M+H]⁺ ion.

  • Self-Validation Check: Integrate the acetyl protons (~2.1 ppm, 3H) against the aromatic protons (2H). A deviation of >5% from the 3:2 ratio strictly indicates incomplete reaction or co-eluting impurities, invalidating the batch for biological screening.

Table 1: Multi-Modal Spectroscopy Data Summary
TechniqueNucleus/IonExpected SignalAssignmentCausality / Structural Significance
NMR ¹⁹F~ -118.5 ppm (s)C5–FShifted downfield from the starting material (~ -122 ppm) due to reduced electron donation from the newly formed amide group.
NMR ¹H10.2 ppm (br s)N–H (Amide)Confirms N-acylation; this signal would be absent in O-acylated byproducts.
NMR ¹H2.1 ppm (s)–C(=O)CH₃Integration of 3H confirms the stoichiometric addition of the acetyl group.
HRMS [M+H]⁺m/z 228.0667Molecular IonExact mass confirms the molecular formula C₁₀H₁₀FNO₄ (Δ < 2 ppm).

Workflow 2: Standard Benchtop Analysis (ATR-FTIR + LC-UV)

For high-throughput, routine purity checks where exact regiochemistry has already been established, benchtop methods provide rapid turnaround times at a fraction of the cost.

Self-Validating Protocol
  • ATR-FTIR Acquisition: Place 1-2 mg of the solid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Causality: ATR eliminates the need for KBr pellet pressing, preventing atmospheric moisture absorption that obscures the critical 3200–3500 cm⁻¹ N-H/O-H stretching region.

  • Scanning: Apply uniform pressure and scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • LC-UV: Dissolve the sample in MeOH and inject into a standard HPLC with a C18 reverse-phase column. Monitor absorbance at 254 nm and 280 nm.

  • Self-Validation Check: Ensure the FTIR baseline is perfectly flat between 4000–3800 cm⁻¹ prior to scanning. A sloping baseline indicates poor crystal contact or water interference, requiring immediate recalibration.

Table 2: Standard Benchtop Analysis Data Summary
TechniqueParameterExpected ValueAssignmentCausality / Structural Significance
ATR-FTIR Wavenumber3350 cm⁻¹N–H StretchBroad stretch indicating the secondary amide; distinct from the primary amine doublet of the starting material.
ATR-FTIR Wavenumber1655 cm⁻¹Amide I (C=O)Confirms carbonyl incorporation. The frequency is lower than a standard ester C=O due to nitrogen resonance.
LC-UV Retention Time~ 6.5 minProduct PeakIncreased lipophilicity compared to the starting material delays elution on the reverse-phase C18 column.

Objective Performance Comparison

While benchtop methods are cost-effective,5[5]. The advanced workflow is therefore mandatory for compounds destined for FBDD.

Table 3: Head-to-Head Comparison Matrix
MetricAdvanced (¹⁹F/¹H NMR + HRMS)Standard (ATR-FTIR + LC-UV/MS)
Structural Resolution Exceptional (Exact atomic connectivity & regiochemistry)Moderate (Functional group verification only)
Regioisomer Detection Yes (Distinguishes N- vs O-acylation via ¹H shifts)No (IR/UV cannot reliably distinguish isomers)
Throughput & Speed Medium (Requires dissolution and probe tuning)High (Direct solid analysis for FTIR; <2 mins)
Utility in FBDD Critical (Molecule is ready for ligand-observed NMR)Low (Used strictly for synthetic purity checks)
Cost per Sample HighLow

Application in Fragment-Based Drug Discovery (FBDD)

Once the reaction product is validated via Workflow 1, it transitions directly into biological screening.6[6]. By incubating the fluorinated fragment with a target protein, scientists can monitor the ¹⁹F chemical shift. A perturbation in the shift or line broadening definitively confirms target binding, bypassing the need for complex biochemical assays.

FBDD LIB Fluorinated Fragment (Reaction Product) INCUB Target Protein Incubation (e.g., UBE2T) LIB->INCUB NMR 1D 19F NMR Spectroscopy INCUB->NMR HIT Chemical Shift Perturbation (Confirmed Binder) NMR->HIT MISS No Shift Change (Non-Binder) NMR->MISS

Fig 2. Ligand-observed 19F NMR screening logic in Fragment-Based Drug Discovery (FBDD).

Conclusion

For the analysis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate reaction products, Standard Benchtop Analysis is sufficient for monitoring bulk synthetic progress. However, Advanced Multi-Modal Spectroscopy is the mandatory choice for drug development professionals. The ¹⁹F nucleus not only provides unequivocal proof of structural regiochemistry during synthesis but also acts as the primary reporter during downstream FBDD protein-binding assays.

References

  • A beginner's guide to 19F NMR and its role in drug screening - Canadian Science Publishing.2

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI.3

  • Methyl 3-amino-5-fluoro-2-hydroxybenzoate 95% | AiFChem - BuyChemJapan. 1

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology. 6

  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy - ACS Publications. 5

  • Directly coupled liquid chromatography/fluorine-19 Fourier transform nuclear magnetic resonance - Analytical Chemistry (ACS). 4

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 3-amino-5-fluoro-2-hydroxybenzoate Derivatives

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of analytical methodologies for the structural elucidation of Methyl 3-amino-5-fluoro-2-hydroxybenzoate and its derivatives. We will delve into the nuances of spectroscopic techniques, providing not just the "what" but the "why" behind the experimental choices and observed data.

The Importance of Positional Isomerism in Drug Discovery

The precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile. In the case of Methyl 3-amino-5-fluoro-2-hydroxybenzoate, a seemingly minor shift in the position of the amino, fluoro, or hydroxyl group can lead to a completely different pharmacological outcome. Therefore, robust and orthogonal analytical techniques are not just a matter of good practice; they are essential for the advancement of safe and effective therapeutics.

A Proposed Synthetic Pathway

Step 1: Synthesis of Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate (Precursor)

The synthesis of the nitro-precursor can be adapted from procedures for similar compounds, such as the nitration of 5-fluoro-2-methylbenzoic acid.[1]

Experimental Protocol:

  • To a solution of concentrated sulfuric acid, add methyl 5-fluoro-2-hydroxybenzoate portionwise at a low temperature (e.g., -5 to 0°C).

  • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, stir the mixture at this temperature for a designated period (e.g., 2 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to yield crude methyl 5-fluoro-2-hydroxy-3-nitrobenzoate.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

The reduction of the nitro group to an amine can be achieved using various reagents, with iron powder in the presence of an acid or a salt like ammonium chloride being a common and effective method.[2][3]

Experimental Protocol:

  • In a round-bottom flask, suspend methyl 5-fluoro-2-hydroxy-3-nitrobenzoate in a suitable solvent, such as methanol or ethanol.

  • Add activated iron powder to the suspension.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of ammonium chloride in water dropwise.

  • Maintain the reflux for a few hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start1 Methyl 5-fluoro-2-hydroxybenzoate reagents1 Conc. H₂SO₄, Conc. HNO₃ start1->reagents1 product1 Methyl 5-fluoro-2-hydroxy-3-nitrobenzoate reagents1->product1 reagents2 Fe powder, NH₄Cl(aq) product1->reagents2 product2 Methyl 3-amino-5-fluoro-2-hydroxybenzoate reagents2->product2 Structural_Confirmation_Logic cluster_techniques Analytical Techniques cluster_information Information Gained cluster_confirmation Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Substitution Pattern Connectivity NMR->NMR_info IR Infrared (IR) Spectroscopy IR_info Functional Groups (O-H, N-H, C=O) IR->IR_info MS Mass Spectrometry (MS) MS_info Molecular Weight Ortho Effect MS->MS_info Confirmation Unambiguous Structure of Methyl 3-amino-5-fluoro-2-hydroxybenzoate NMR_info->Confirmation IR_info->Confirmation MS_info->Confirmation

Caption: Logical workflow for the structural confirmation of the target molecule.

Conclusion

The structural confirmation of Methyl 3-amino-5-fluoro-2-hydroxybenzoate and its derivatives requires a synergistic approach, employing a combination of NMR, IR, and Mass Spectrometry. While a definitive synthesis protocol and experimental spectra for the target compound are not widely published, a robust analytical workflow can be established based on the synthesis of analogous compounds and the predictable spectroscopic behavior of the functional groups. By carefully analyzing the data from each technique and comparing it with that of known isomers, researchers can achieve a high level of confidence in the structural assignment of these important pharmaceutical building blocks.

References

  • Gillmore, A. T., et al. (2012). The Development of a Scalable Route to the PARP Inhibitor Rucaparib. Organic Process Research & Development, 16(11), 1897-1904. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. In NIST Chemistry WebBook. [Link]

  • Autech. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. [Link]

  • Chemsrc. (2025). methyl 3-amino-5-fluoro-2-methylbenzoate. [Link]

  • Forel, M. T., Fuson, N., & Josien, M. L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232-1236. [Link]

  • Google Patents. (2020).
  • PubChemLite. (n.d.). Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methyl]amino}benzoate. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. [Link]

  • SpectraBase. (n.d.). Methyl 3-(N-heptafluorobutyrylamino)benzoate - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. [Link]

  • SpectraBase. (n.d.). 3-Amino-5-hydroxy-benzoic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. [Link]

  • Sciencemadness.org. (2016). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]

Sources

Validation

Comparative Study of Fluorinated vs. Non-Fluorinated Aminobenzoates in Synthesis

Aminobenzoates, such as ethyl 4-aminobenzoate and its derivatives, are foundational scaffolds in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine into these aromatic systems is a widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Aminobenzoates, such as ethyl 4-aminobenzoate and its derivatives, are foundational scaffolds in medicinal chemistry and organic synthesis. The strategic incorporation of fluorine into these aromatic systems is a widely adopted tactic to modulate physicochemical properties, including lipophilicity (logP), metabolic stability, and acid-base dissociation constants (pKa). However, the introduction of a highly electronegative fluorine atom fundamentally alters the electronic landscape of the aniline ring, significantly impacting its reactivity in downstream synthetic transformations such as cross-coupling and amidation.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated aminobenzoates, focusing on their mechanistic behavior, synthetic yields, and physicochemical profiling.

Mechanistic Causality: The Electronic Effects of Fluorine

The reactivity of aminobenzoates in synthesis is largely dictated by the nucleophilicity of the primary amine. When a fluorine atom is introduced to the aromatic ring (e.g., 4-amino-3-fluorobenzoate), two competing electronic effects dictate the molecule's behavior:

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing pull through the σ -bond framework.

  • Resonance Effect (+M): The lone pairs on fluorine can donate electron density into the π -system.

In the case of fluoroanilines and fluorinated aminobenzoates, the inductive withdrawal (-I) overwhelmingly dominates the resonance donation (+M) 1. This net electron withdrawal depletes electron density from the amine nitrogen, stabilizing the lone pair and drastically reducing its nucleophilicity. Consequently, the pKa of the conjugate acid drops, rendering the amine significantly less reactive toward electrophiles in amide couplings and cross-coupling reactions.

ElectronicEffects cluster_0 Non-Fluorinated Aminobenzoate cluster_1 Fluorinated Aminobenzoate N1 High Nucleophilicity (Available Lone Pair) N2 Higher Synthetic Yields (~65% Conversion) N1->N2 F1 Strong -I Inductive Effect (Electron Withdrawal) F2 Reduced Nucleophilicity (Stabilized Lone Pair) F1->F2 F3 Lower Synthetic Yields (~35% Conversion) F2->F3

Mechanistic causality of fluorine's inductive effect on aminobenzoate nucleophilicity and yield.

Comparative Experimental Reactivity: Amidation & Cross-Coupling

The diminished nucleophilicity of fluorinated aminobenzoates translates directly to lower synthetic yields and necessitates harsher reaction conditions or highly reactive coupling agents compared to their non-fluorinated counterparts.

A benchmark study on the synthesis of retinoic acid receptor alpha (RAR α ) antagonists highlights this disparity. When coupling a chromene-based carboxylic acid with an aryl amine using the coupling reagent T3P® (Propylphosphonic anhydride), the non-fluorinated ethyl 4-aminobenzoate proceeded smoothly. In contrast, the fluorinated analog (ethyl 4-amino-3-fluorobenzoate) exhibited sluggish kinetics and a significantly reduced overall yield (~35% vs ~65%) 2.

Table 1: Comparative Reactivity in Amide Coupling (T3P® Mediated)

SubstrateElectrophileCoupling ReagentYield (%)Reactivity Profile
Ethyl 4-aminobenzoate (Des-fluoro)Chromene-carboxylic acidT3P®, Pyridine~65%High nucleophilicity; rapid conversion.
Ethyl 4-amino-3-fluorobenzoate Chromene-carboxylic acidT3P®, Pyridine~35%Reduced nucleophilicity; sluggish reaction.
Physicochemical Profiling in Drug Design

While fluorination hampers synthetic reactivity, it provides immense benefits in pharmacological profiling. Lowering the pKa of an amine through fluorination is a proven strategy to reduce P-glycoprotein (Pgp)-mediated efflux and mitigate hERG toxicity, two major hurdles in CNS drug development 3. Furthermore, the strong C-F bond (bond dissociation energy ~109 kcal/mol) blocks metabolic soft spots, preventing rapid oxidative clearance by cytochrome P450 enzymes 4.

Table 2: Physicochemical Impact of Fluorination on Aminobenzoates

PropertyNon-Fluorinated AminobenzoateFluorinated Aminobenzoate (ortho-F)Mechanistic Rationale
Amine pKa ~4.5 - 4.6~2.5 - 3.0Strong -I effect stabilizes the unprotonated amine.
Lipophilicity (logP) BaselineIncreased (+0.2 to +0.5)Fluorine's hydrophobicity enhances lipid solubility.
Metabolic Stability Susceptible to oxidationHighly stableC-F bond resists homolytic/heterolytic cleavage.
Pgp-Efflux Ratio HigherLowerReduced basicity limits recognition by efflux transporters.
Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocol describes the comparative amidation of fluorinated and non-fluorinated aminobenzoates. The protocol is designed as a self-validating system: reaction progress is monitored via LC-MS, and the stark difference in conversion rates serves as an internal validation of the electronic effects described above.

Protocol: T3P®-Mediated Amide Coupling Objective: Synthesize amide derivatives from ethyl 4-aminobenzoate and ethyl 4-amino-3-fluorobenzoate to evaluate relative nucleophilicity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous ethyl acetate (10 mL).

  • Activation: Add pyridine (3.0 equiv, 3.0 mmol) to the solution, followed by the dropwise addition of T3P® (50% solution in EtOAc, 1.5 equiv, 1.5 mmol) at 0 °C. Stir for 15 minutes to form the active ester.

  • Amine Addition:

    • Reaction A (Non-Fluorinated): Add ethyl 4-aminobenzoate (1.1 equiv, 1.1 mmol).

    • Reaction B (Fluorinated): Add ethyl 4-amino-3-fluorobenzoate (1.1 equiv, 1.1 mmol).

  • Reaction Monitoring (Self-Validation): Warm both reactions to room temperature (25 °C). Monitor via LC-MS.

    • Causality Check: Reaction A will show >90% conversion within 2-4 hours. Reaction B will stall at ~40-50% conversion even after 12 hours due to the deactivated amine lone pair. This kinetic difference validates the inductive deactivation.

  • Workup: Quench the reactions with saturated aqueous NaHCO 3​ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and pyridine), brine, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient). Calculate isolated yields to validate the reactivity disparity.

Workflow Start Starting Material: Ethyl 4-aminobenzoate OR Ethyl 4-amino-3-fluorobenzoate Coupling Amide Coupling Reaction (T3P, Pyridine, EtOAc, 25°C) Start->Coupling Workup Aqueous Workup (NaHCO3 Quench, HCl Wash) Coupling->Workup Analysis Yield & Purity Validation (LC-MS & Chromatography) Workup->Analysis

Self-validating experimental workflow for comparative amide coupling of aminobenzoates.

References
  • Practical synthesis of a chromene analog for use as a retinoic acid receptor alpha antagonist lead compound Source: NIH (PMC) URL:2

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: ResearchGate / MedChemComm URL:3

  • The Dark Side of Fluorine Source: NIH (PMC) URL:4

  • Electronic effects of fluorine and bromine on the aniline ring Source: BenchChem URL:1

Sources

Comparative

Cross-validation of experimental results with "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

As a Senior Application Scientist, selecting the right chemical building blocks is not merely a matter of structural availability; it is an exercise in predicting electronic effects, metabolic stability, and target affin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical building blocks is not merely a matter of structural availability; it is an exercise in predicting electronic effects, metabolic stability, and target affinity. Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) is a highly specialized fluorinated aminosalicylate derivative.

This guide cross-validates its performance against non-fluorinated and structural isomer alternatives (Methyl 3-amino-2-hydroxybenzoate and Methyl 5-amino-2-hydroxybenzoate). By examining both its synthetic reactivity and the biological efficacy of its downstream active pharmaceutical ingredients (APIs), we provide a comprehensive, data-driven framework for drug development professionals.

Mechanistic Rationale: The 5-Fluoro Advantage

The strategic placement of a fluorine atom at the 5-position of the salicylic acid core fundamentally alters the molecule's physicochemical profile. Historical precedents, such as the discovery of the NSAID diflunisal, demonstrate that hydrophobic and halogen substitutions at the 5-position significantly enhance analgesic and anti-inflammatory potency without requiring an O-acetyl group[1].

Causality in Design:

  • Electronic Effects: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This slightly lowers the pKa of the 2-hydroxyl group (increasing acidity) while simultaneously reducing the nucleophilicity of the 3-amino group.

  • Lipophilicity & Binding: The carbon-fluorine bond increases the overall lipophilicity (LogP) of the molecule. In biological targets like Cyclooxygenase (COX) enzymes, this facilitates deeper penetration and stronger Van der Waals interactions within hydrophobic binding channels[2].

  • Metabolic Stability: Blocking the 5-position with a fluorine atom prevents oxidative metabolism (e.g., hydroxylation by Cytochrome P450 enzymes) at a traditionally vulnerable site on the aromatic ring.

Cross-Validation Study 1: Synthetic Coupling Efficiency

To evaluate its utility as a building block, we cross-validated the amidation coupling efficiency of Methyl 3-amino-5-fluoro-2-hydroxybenzoate against its non-fluorinated counterparts. Because the 5-fluoro group reduces the nucleophilicity of the adjacent 3-amino group, standard coupling reagents (like EDC/NHS) often yield incomplete conversions. Therefore, highly reactive uronium salts (HATU) are required.

Experimental Protocol: Self-Validating HATU-Mediated Amidation

This protocol incorporates an internal feedback loop (LC-MS monitoring) to ensure reaction completion despite electronic deactivation.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid partner (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to form the highly reactive HOAt-active ester.

  • Coupling: Add Methyl 3-amino-5-fluoro-2-hydroxybenzoate (1.0 eq) to the activated mixture.

  • Self-Validation (LC-MS Monitoring): At t=2.0 hours, extract a 5 µL aliquot and quench in 100 µL MeCN/H₂O. Analyze via LC-MS.

    • Decision Gate: If the starting material mass ( [M+H]+=186.1 ) is >5% , add an additional 0.5 eq of HATU and 1.0 eq DIPEA. This ensures the system corrects for the reduced nucleophilicity of the fluorinated amine.

  • Isolation: Once conversion is >95% , dilute with EtOAc and wash sequentially with saturated NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

  • Saponification: Dissolve the crude ester in THF/H₂O (3:1). Add LiOH (3.0 eq) and stir for 4 hours to unmask the active fluorinated salicylic acid derivative.

Quantitative Data: Amidation Efficiency
Building BlockYield (%)Reaction Time (h)LC-MS Purity (%)Amine Nucleophilicity
Methyl 3-amino-5-fluoro-2-hydroxybenzoate 824.5>98Moderate (Inductive withdrawal by F)
Methyl 3-amino-2-hydroxybenzoate (Non-fluoro)912.0>98High
Methyl 5-amino-2-hydroxybenzoate (Isomer)892.5>98High

Insight: While the 5-fluoro derivative requires longer reaction times and stronger coupling agents, the resulting amide bond exhibits superior proteolytic stability.

Workflow A Methyl 3-amino-5-fluoro- 2-hydroxybenzoate C Amidation Reaction (DMF, rt, 4h) A->C B Carboxylic Acid + HATU + DIPEA B->C D LC-MS Reaction Monitoring C->D >95% Conversion E Saponification (LiOH, THF/H2O) D->E Validated F Final API (Fluorinated Salicylate) E->F Yield >85%

Synthetic workflow and self-validating LC-MS monitoring for amidation coupling.

Cross-Validation Study 2: Biological Efficacy (COX Inhibition)

To validate the biological advantage of the 5-fluoro substitution, the saponified APIs derived from the building blocks were tested in an in vitro Cyclooxygenase (COX-1/COX-2) inhibition assay. Recent studies on polyfluorinated salicylic acid derivatives confirm that these structural modifications retain strong COX-1 inhibitory action while improving membrane permeability[2].

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol uses slow-binding kinetics and internal controls to validate enzyme integrity.

  • Enzyme Preparation: Incubate recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM EDTA at 37°C.

  • Compound Incubation (Causality Step): Add the saponified derivatives (serial dilutions from 10 µM to 1 nM). Crucial: Pre-incubate for 15 minutes before adding the substrate. Fluorinated compounds often exhibit slow-binding kinetics because the lipophilic fluorine atom requires time to displace water molecules within the hydrophobic binding pocket.

  • Self-Validation Controls: Run parallel wells containing 1% DMSO (Vehicle = 100% enzyme activity) and 10 µM Aspirin (Positive Control = Validated inhibition).

  • Reaction Initiation & Detection: Add 10 µM arachidonic acid (AA) and 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). Quantify the conversion to Prostaglandin G2 (PGG2) by measuring the highly fluorescent resorufin byproduct (Ex: 530 nm / Em: 590 nm).

Quantitative Data: COX Inhibition IC₅₀ Values
Saponified Derivative CoreCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
3-Amido-5-fluorosalicylic acid 0.450.123.75
3-Amidosalicylic acid (Non-fluoro)2.101.851.13
5-Amidosalicylic acid 5.406.200.87

Insight: The 5-fluoro derivative demonstrates a nearly 15-fold increase in COX-2 potency compared to the non-fluorinated 3-amido analog, validating the hypothesis that the fluorine atom anchors the molecule more securely in the active site.

Pathway A Fluorinated Salicylate Derivative B COX-1 / COX-2 Active Site A->B Competitive Binding E Enhanced Lipophilic Binding (5-F) A->E Structural Advantage C Arachidonic Acid Conversion Blocked B->C Inhibition D Decreased Prostaglandin Synthesis C->D Anti-inflammatory Effect E->B Lower IC50

Mechanistic pathway of COX enzyme inhibition by 5-fluorinated salicylate derivatives.

Conclusion

While Methyl 3-amino-5-fluoro-2-hydroxybenzoate demands more rigorous synthetic conditions due to the electron-withdrawing nature of its fluorine substituent, the downstream pharmacological benefits are undeniable. The cross-validation data proves that APIs derived from this building block exhibit vastly superior target affinity and metabolic potential compared to their non-fluorinated counterparts. For drug development professionals targeting kinase inhibition or anti-inflammatory pathways, this compound offers a structurally privileged scaffold that justifies the optimization of coupling workflows.

References

  • Hannah J., Ruyle W.V., Jones H., et al. "Discovery of diflunisal." British Journal of Clinical Pharmacology, 1977;4(Suppl 1):7S–13S. Available at:[Link]

  • Shchegol'kov EV, Shchur IV, Burgart YV, et al. "Polyfluorinated salicylic acid derivatives as analogs of known drugs: Synthesis, molecular docking and biological evaluation." Bioorganic & Medicinal Chemistry, 2017 Jan 1;25(1):91-99. Available at:[Link]

Sources

Validation

Head-to-head comparison of synthetic routes using "Methyl 3-amino-5-fluoro-2-hydroxybenzoate"

As a Senior Application Scientist, evaluating the synthetic utility of multi-functional aromatic building blocks requires a deep understanding of chemoselectivity and thermodynamic control.1[1] (CAS: 1175529-01-7) is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the synthetic utility of multi-functional aromatic building blocks requires a deep understanding of chemoselectivity and thermodynamic control.1[1] (CAS: 1175529-01-7) is a privileged scaffold in modern drug discovery. It features three contiguous reactive sites—an ester, a hydroxyl group, and an amino group—anchored to a fluorinated benzene ring.

The primary challenge in utilizing this intermediate is directing the reaction to the desired functional group without triggering unwanted side reactions. In this guide, we objectively compare two distinct, field-proven synthetic routes that leverage this compound: the chemoselective N-sulfonylation used to synthesize 2[2], and the dehydrative cyclization used to construct benzoxazole-based 3[3].

Route A: Chemoselective N-Sulfonylation (WDR5-MYC Inhibitors)

In the development of targeted oncology therapeutics, disrupting the MYC oncogene's association with the WDR5 scaffolding protein is a critical objective. Methyl 3-amino-5-fluoro-2-hydroxybenzoate serves as the core intermediate where the 3-amino group undergoes targeted sulfonylation to yield active N-phenyl sulfonamides[2].

Causality & Mechanistic Insight

The goal here is to react the amine without O-sulfonylating the adjacent hydroxyl group. We achieve this chemoselectivity by exploiting the intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent methyl ester. This hydrogen bonding significantly dampens the nucleophilicity of the oxygen, allowing the 3-amino group to act as the primary nucleophile when temperatures are strictly controlled.

Step-by-Step Self-Validating Protocol
  • Solvation & Basification: Dissolve 1.0 eq of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in anhydrous dichloromethane (DCM, 0.2 M). Add 2.5 eq of anhydrous pyridine.

    • Causality: Pyridine acts as both an acid scavenger for the HCl byproduct and a catalyst, preventing the protonation of the weakly nucleophilic aniline derivative.

  • Electrophilic Addition: Cool the reaction vessel to 0°C. Add 1.1 eq of the target arylsulfonyl chloride dropwise.

    • Causality: The 0°C environment thermodynamically favors N-sulfonylation and suppresses competitive O-sulfonylation.

  • Self-Validating Checkpoint: After warming to room temperature for 2 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LCMS.

    • Validation: The reaction is complete when the starting material peak (m/z 186.1 [M+H]+) is entirely replaced by the sulfonamide product mass. The absence of di-sulfonylated byproducts validates the efficacy of the temperature control[2].

  • Workup: Quench with 1N HCl to remove excess pyridine, extract with DCM, and purify via flash column chromatography.

WDR5_Pathway SM Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Intermediate N-phenyl sulfonamide Intermediate SM->Intermediate Nucleophilic Attack (0°C to RT) Reagent Arylsulfonyl Chloride + Pyridine Reagent->Intermediate Sulfonylation Product WDR5-MYC Inhibitor (Active API) Intermediate->Product Ester Hydrolysis (LiOH, THF/H2O)

Workflow for the sulfonylation of the 3-amino group to yield WDR5-MYC inhibitors.

Route B: Dehydrative Cyclization (PARP Inhibitors)

Alternatively, the proximity of the ortho-amino and hydroxyl groups makes this compound an ideal precursor for benzoxazole carboxamides, a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in treating BRCA-mutated cancers[3].

Causality & Mechanistic Insight

Instead of isolating the reactivity of the amine, this route forces the synergistic reaction of both the amine and the hydroxyl group. By using an orthoester under acidic conditions, we drive a one-pot condensation and dehydrative cyclization. The thermodynamic stability of the resulting 5-membered aromatic benzoxazole ring provides the driving force for the reaction.

Step-by-Step Self-Validating Protocol
  • Reagent-as-Solvent Suspension: Suspend 1.0 eq of Methyl 3-amino-5-fluoro-2-hydroxybenzoate in 10 volumes of trimethyl orthoformate.

    • Causality: Utilizing the orthoester as both the electrophile and the solvent maximizes collision frequency, driving the equilibrium toward the condensation product without requiring harsh external dehydrating agents.

  • Acidic Activation & Reflux: Add 0.1 eq of p-Toluenesulfonic acid (p-TsOH) and heat to 100°C (reflux).

    • Causality: p-TsOH protonates the orthoester to generate a highly reactive oxonium ion, facilitating rapid ring closure.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) under 254 nm UV light.

    • Validation: The starting material exhibits a characteristic blue fluorescence due to its free anthranilic acid-like structure. Successful cyclization is confirmed by a distinct shift in Rf and a sharper UV absorbance profile caused by the extended aromatic conjugation of the newly formed benzoxazole ring[3].

  • Isolation: Concentrate under reduced pressure to remove methanol byproducts and unreacted orthoester. Crystallize the product directly from cold ethanol.

PARP_Pathway SM Methyl 3-amino-5-fluoro- 2-hydroxybenzoate Intermediate 5-Fluoro-benzoxazole- 7-carboxylate SM->Intermediate Condensation & Cyclization (Reflux) Reagent Trimethyl Orthoformate + p-TsOH (cat.) Reagent->Intermediate One-pot Dehydration Product PARP Inhibitor (Benzoxazole Carboxamide) Intermediate->Product Amidation (NH3/MeOH)

Cyclization pathway utilizing ortho-amino and hydroxy groups for PARP inhibitors.

Quantitative Performance Comparison

The following table summarizes the experimental metrics and performance data for both synthetic routes, allowing researchers to evaluate scalability and efficiency.

MetricRoute A: N-SulfonylationRoute B: Benzoxazole Cyclization
Target Drug Class WDR5-MYC InhibitorsPARP Inhibitors
Primary Transformation Chemoselective amine functionalizationDehydrative bi-dentate annulation
Key Reagents Arylsulfonyl chloride, PyridineTrimethyl orthoformate, p-TsOH
Reaction Temperature 0°C 25°C100°C (Reflux)
Typical Yield 85% – 92%78% – 85%
Atom Economy Moderate (HCl byproduct)High (Methanol byproduct)
Purification Method Flash Column ChromatographyDirect Crystallization

References

  • BuyChemJapan. "Methyl 3-amino-5-fluoro-2-hydroxybenzoate 95% | AiFChem, an Xtalpi Company." BuyChemJapan Chemical Marketplace.
  • Vanderbilt University. "WDR5-MYC inhibitors - Patent # 12,398,097." Justia Patents.
  • Molaid. "methyl 3-amino-5-fluoro-2-hydroxybenzoate - CAS 1175529-01-7." Molaid Chemical Database.

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-5-fluoro-2-hydroxybenzoate proper disposal procedures

Operational Guide: Proper Disposal and Handling of Methyl 3-amino-5-fluoro-2-hydroxybenzoate As a Senior Application Scientist, ensuring the safe lifecycle management of complex organic reagents is just as critical as th...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling of Methyl 3-amino-5-fluoro-2-hydroxybenzoate

As a Senior Application Scientist, ensuring the safe lifecycle management of complex organic reagents is just as critical as the synthesis itself. Methyl 3-amino-5-fluoro-2-hydroxybenzoate is a highly functionalized aromatic compound frequently utilized in advanced drug development (such as the synthesis of WDR5-MYC inhibitors)[1]. Because of its unique structural moieties, its disposal cannot be treated as routine organic waste. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].

Chemical Profiling & Hazard Causality

To manage chemical waste effectively, laboratory personnel must first understand the molecular vulnerabilities and hazards of the compound being handled:

  • Aromatic Amine Moiety: The amino group (-NH 2​ ) on the aromatic ring is highly susceptible to rapid oxidation. Mixing this compound with strong oxidizers can lead to highly exothermic reactions and the generation of toxic nitroso or N-oxide byproducts. Furthermore, aromatic amines are known environmental hazards and potential mutagens[3].

  • Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is exceptionally strong, making the compound highly recalcitrant to environmental degradation. Standard low-temperature incineration is insufficient and can generate lethal hydrogen fluoride (HF) gas[3].

  • Salicylate Core: The ester and phenolic hydroxyl groups can undergo hydrolysis in the presence of strong acids or bases, which can alter the solubility and reactivity of the waste stream.

Regulatory Classification & Waste Compatibility

Under EPA RCRA guidelines, Methyl 3-amino-5-fluoro-2-hydroxybenzoate must be classified as a regulated hazardous waste[2]. It is strictly prohibited from being disposed of via municipal trash or standard sewer systems[4]. All waste streams containing this compound must be managed within a designated Satellite Accumulation Area (SAA) under the direct control of the generating laboratory[5].

Step-by-Step Disposal Methodology

This protocol establishes a self-validating system to ensure containment integrity from the benchtop to final destruction.

Phase 1: Waste Segregation & Containment

  • Isolate Waste Streams: Strictly separate solid waste (e.g., residual powders, contaminated weighing boats, pipette tips) from liquid waste (e.g., reaction filtrates, HPLC effluents)[3].

  • Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers.

    • Causality: Metal containers must be avoided, as trace acidic impurities in the waste stream can react with the metal, compromising the structural integrity of the container[3].

  • Prevent Cross-Contamination: Isolate this waste from strong oxidizers, mineral acids, and isocyanates to prevent exothermic reactions[6].

    • Validation Check: Before adding liquid waste to a bulk container, verify the pH of the effluent is near neutral (pH 6-8) using indicator paper to prevent pressure buildup from unexpected hydrolysis.

Phase 2: Satellite Accumulation Area (SAA) Management 4. Apply Regulatory Labeling: Affix a "Hazardous Waste" label to the container immediately upon the first drop of waste. The label must explicitly state the full chemical name—"Methyl 3-amino-5-fluoro-2-hydroxybenzoate"—without abbreviations or chemical formulas[5]. 5. Maintain Closed-System Integrity: Keep the container tightly sealed at all times except when actively adding waste.

  • Causality: Leaving a funnel in the container violates EPA emission standards and increases the risk of volatilization or accidental spills[5].
  • Monitor Accumulation Limits: Track the volume. Once the container reaches its maximum capacity, EPA regulations mandate that it must be removed from the SAA and transferred to a central accumulation facility within 72 hours[5].

Phase 3: EHS Transfer & Final Destruction 7. Initiate EHS Pickup: Submit a waste profile to your institution's Environmental Health and Safety (EHS) office[5]. 8. Verify Destruction Method: Ensure the waste manifest specifies High-Temperature Incineration .

  • Causality: The disposal facility must be equipped with acid gas scrubbers to safely neutralize the halogenated (fluorine) byproducts and fully cleave the stable aromatic amine structure[3].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Surround and cover the spill with an inert absorbent material such as vermiculite or sand[3].

    • Causality: Combustible absorbents like paper towels should be avoided if the compound is dissolved in an oxidizing or highly flammable solvent.

  • Collection: Sweep the saturated absorbent into a dedicated, sealable solid hazardous waste container[3].

  • Decontamination: Wipe the affected surface with a compatible organic solvent (e.g., isopropanol) to dissolve residual traces, collecting all solvent washings as liquid hazardous waste.

  • Final Validation: Triple-rinse any empty primary reagent containers with a compatible solvent before discarding or recycling them, collecting all rinsate as hazardous waste[7].

Process Visualization

The following diagram illustrates the logical workflow for the segregation, accumulation, and final destruction of this fluorinated aromatic amine.

WasteWorkflow Gen Waste Generation (Methyl 3-amino-5-fluoro-2-hydroxybenzoate) Solid Solid Waste (Powder, PPE, Consumables) Gen->Solid Liquid Liquid Waste (Organic Solvents, Aqueous) Gen->Liquid Seg Hazard Segregation Isolate from Oxidizers & Acids Solid->Seg Liquid->Seg SAA Satellite Accumulation Area (SAA) Max 72h post-fill limit Seg->SAA EHS EHS HazMat Transfer Manifest & Profiling SAA->EHS Incineration High-Temp Incineration (Halogen Scrubbers Active) EHS->Incineration

Workflow for the segregation, accumulation, and incineration of fluorinated aromatic amine waste.

Quantitative Operational Data

To ensure rapid decision-making on the lab floor, adhere to the following quantitative limits and operational parameters:

ParameterSpecification / LimitOperational Rationale
SAA Volume Limit 55 Gallons (Total) or 1 Quart (Acute)EPA RCRA compliance for laboratory accumulation[5].
Time to Removal < 72 Hours post-fillMandatory transfer to central accumulation to mitigate exposure risk[5].
Incineration Temp. > 1,000°C (1,832°F)Required to break stable C-F and aromatic bonds; prevents HF gas release[3].
Incompatible Classes Oxidizers, Strong Acids/BasesPrevents exothermic oxidation of the amine moiety and ester hydrolysis[6].
Spill Absorbent Inert (Vermiculite/Sand)Avoids reactive byproducts during spill containment; non-combustible[3].

References

  • EPA. "Laboratory Environmental Sample Disposal Information Document." epa.gov.[Link]

  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines." columbia.edu.[Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." mlienvironmental.com.[Link]

  • Justia Patents. "WDR5-MYC inhibitors." justia.com.[Link]

  • Auburn University Research. "CHEMICAL WASTE MANAGEMENT GUIDE." auburn.edu.[Link]

  • Lehigh University. "HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK." lehigh.edu.[Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling Methyl 3-amino-5-fluoro-2-hydroxybenzoate

As a Senior Application Scientist, I have developed this procedural guide to establish the highest safety and operational standards for handling Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) [1]. This com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have developed this procedural guide to establish the highest safety and operational standards for handling Methyl 3-amino-5-fluoro-2-hydroxybenzoate (CAS: 1175529-01-7) [1]. This compound is a highly specialized, critical intermediate utilized in the synthesis of N-phenyl sulfonamide compounds, which act as WDR5-MYC inhibitors[2]. These inhibitors are pivotal in cutting-edge oncology research targeting MYC-driven cancers, including breast, colorectal, and pancreatic carcinomas[3].

Because this chemical bridges the gap between raw organic synthesis and advanced drug development, standard safety assumptions are insufficient. This guide provides a self-validating, mechanistically grounded framework for its safe handling, transfer, and disposal.

Part 1: Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand why it is hazardous at a molecular level.

Mechanistic Risk Assessment:

  • The Amino Group (-NH₂): Positioned at C3, this group acts as a potential nucleophile and skin sensitizer. Aromatic amines can undergo metabolic activation by epidermal enzymes, forming reactive N-hydroxylamines that covalently bind to cellular macromolecules, leading to sensitization.

  • The Fluoro Substitution (-F): The fluorine atom at C5 significantly alters the molecule's pharmacokinetic profile. While it provides metabolic stability necessary for WDR5-MYC inhibitors[3], it drastically increases the lipophilicity (LogP) of the compound. This allows the chemical to penetrate the lipid-rich stratum corneum of human skin much faster than non-fluorinated analogs.

  • The Salicylic Acid Core: The 2-hydroxybenzoate structure is a known mucosal and ocular irritant due to its acidic phenol group and strong hydrogen-bonding capacity.

Quantitative Data & Operational Implications
PropertyValueScientific & Handling Implication
CAS Number 1175529-01-7[1]Essential identifier for verifying SDS and routing waste manifests.
Molecular Weight 185.15 g/mol [4]Low molecular weight increases volatility and dermal penetration risk.
Physical State Solid (MP: 82-85 °C)[5] or Pale Brown Oil[2]Can exist as a supercooled liquid or oil depending on purity; requires adaptable handling tools (spatulas vs. positive displacement pipettes).
Storage Inert atmosphere, dark, RT[6]Prevents auto-oxidation of the amine; requires argon/nitrogen backfilling for long-term integrity.

Part 2: Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected based on the compound's specific mechanistic threats. Do not rely on generic lab safety gear.

1. Hand Protection: Lipophilic Barrier

  • Selection: Minimum 6-mil Nitrile (acrylonitrile butadiene rubber) gloves.

  • Causality: Nitrile provides a dense, cross-linked barrier against lipophilic aromatic compounds. Latex is highly permeable to non-polar organic molecules and will fail rapidly upon exposure.

  • Self-Validation Check: The Inflation Test. Before donning, trap ambient air inside the glove and roll the cuff down to pressurize the fingers. A complete lack of deflation confirms the absence of micro-tears.

2. Respiratory & Engineering Controls: Aerosol Mitigation

  • Selection: Class II Type A2 Biological Safety Cabinet or Standard Chemical Fume Hood.

  • Causality: The compound can exist as a fine powder or volatile oil[2]. Inhalation of fluorinated aromatic amines can cause severe respiratory sensitization.

  • Self-Validation Check: The Tissue Paper Test. Tape a 1x1 inch piece of tissue to the bottom of the sash. It should pull steadily inward at a 45-degree angle, visually confirming a face velocity of 80-100 feet per minute (fpm).

3. Eye Protection: Mucosal Defense

  • Selection: ANSI Z87.1 Compliant Chemical Splash Goggles.

  • Causality: The salicylic acid core is a severe ocular irritant. Standard safety glasses leave orbital gaps vulnerable to aerosolized particulates or micro-splashes during solvent dissolution.

  • Self-Validation Check: Ensure the rubber seal sits completely flush against the skin with no gaps around the temples or bridge of the nose.

Part 3: Experimental Protocol: Safe Handling & Transfer

This methodology outlines the safe transfer of Methyl 3-amino-5-fluoro-2-hydroxybenzoate for the synthesis of WDR5-MYC inhibitors[2].

Step 1: Environmental Purging

  • Action: Purge the analytical balance area within the fume hood with a gentle stream of nitrogen.

  • Causality: The compound is highly sensitive to oxidation[6]. Nitrogen displaces ambient oxygen, preserving the integrity of the reactive amino group.

  • Validation: An oxygen sensor in the micro-environment should read <5% O₂, or visually confirm the compound remains a pale brown color without darkening.

Step 2: Static Elimination

  • Action: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and stainless steel spatula.

  • Causality: Fluorinated powders carry static charges, causing them to repel from tools and aerosolize, increasing inhalation risk.

  • Validation: The powder must drop cleanly into the boat without clinging to the vertical plastic walls.

Step 3: Mass Transfer

  • Action: Transfer the required mass (e.g., 740 mg[2]) using the neutralized micro-spatula.

  • Causality: Stainless steel is non-reactive and will not introduce catalytic impurities.

  • Validation: The balance must return to exactly 0.000 g after taring. If the reading drifts, lower the fume hood sash to reduce air turbulence until the reading is rock-solid.

Step 4: Solvent Dissolution

  • Action: Immediately dissolve the weighed compound in the primary reaction solvent (e.g., DMF or DCM) before removing it from the hood.

  • Causality: Compounds in solution cannot aerosolize, neutralizing the inhalation risk during transit to the reaction block.

  • Validation: Visual confirmation of a clear, homogenous solution with no undissolved particulates adhering to the glassware.

Part 4: Spill Response & Chemical Disposal Plan

In the event of an uncontrolled release, execute the following procedural plan.

Step 1: Isolate & Upgrade PPE

  • Action: Evacuate the immediate 5-foot radius. Don a second pair of nitrile gloves over your existing pair.

  • Causality: Double-gloving provides a sacrificial layer that can be immediately removed if heavily contaminated during the cleanup process.

Step 2: Containment & Absorption

  • Action: Surround the spill with an inert absorbent like vermiculite or diatomaceous earth. Do NOT use paper towels.

  • Causality: Paper towels do not effectively trap lipophilic oils[2], leading to smearing and a dangerous increase in the exposed surface area.

Step 3: Chemical Decontamination

  • Action: Wipe the surface with a 5% sodium bicarbonate solution, followed by an isopropanol rinse.

  • Causality: Sodium bicarbonate neutralizes acidic residues from the 2-hydroxybenzoate core, while isopropanol solubilizes the fluorinated organic remnants.

  • Validation: A pH test strip touched to the wet surface must read neutral (pH 7.0), confirming the total absence of acidic residues.

Step 4: EPA-Compliant Disposal

  • Action: Place all contaminated materials into a clearly labeled, sealable hazardous waste container designated for "Fluorinated Organic Waste."

  • Causality: Segregation prevents dangerous cross-reactions in the waste stream and ensures the waste is routed for high-temperature incineration, which is strictly required to break the strong C-F bonds.

Part 5: Operational Workflow Visualization

G Storage Inert Storage (Dark, RT) PPE Don PPE & Validate (Gloves, Goggles, Coat) Storage->PPE Pre-task Hood Fume Hood Transfer (80-100 fpm) PPE->Hood Verified Weigh Weighing Protocol (Anti-static) Hood->Weigh Under draft Spill Spill Detected? Weigh->Spill Monitor Synthesis WDR5-MYC Inhibitor Reaction Setup Dispose EPA Compliant Incineration Synthesis->Dispose Post-reaction Spill->Synthesis No Clean HazMat Cleanup (Vermiculite) Spill->Clean Yes Clean->Dispose Protocol

Workflow and logical safety decision matrix for handling Methyl 3-amino-5-fluoro-2-hydroxybenzoate.

References

  • "Methyl 3-amino-5-fluoro-2-hydroxybenzoate - Heterocyclics - Chemical Catalog Company", Heterocyclics, [Link]

  • "Methyl 3-amino-5-fluoro-2-hydroxybenzoate - Hilaris Publisher", Hilaris Publisher,[Link]

  • "Methyl 3-amino-5-fluoro-2-hydroxybenzoate | 1175529-01-7 | Heterocyclics Products", Heterocyclics,[Link]

  • "Methyl 3-amino-5-fluoro-2-hydroxybenzoate 95% | AiFChem, an Xtalpi Company", BuyChemJapan, [Link]

  • "WDR5-MYC inhibitors - Justia Patents", Justia Patents,[Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Methyl 3-amino-5-fluoro-2-hydroxybenzoate
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